molecular formula C8H5F3O4S B2388304 2-trifluoromethanesulfonylbenzoic acid CAS No. 79676-59-8

2-trifluoromethanesulfonylbenzoic acid

Cat. No.: B2388304
CAS No.: 79676-59-8
M. Wt: 254.18
InChI Key: ABBAPQUJOVTVPJ-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylbenzoic Acid (CAS 79676-59-8) is a high-purity organic building block supplied with a guaranteed purity of 98% . This compound is characterized by a benzoic acid group and a strongly electron-withdrawing trifluoromethanesulfonyl group on the same aromatic ring. This distinct molecular structure makes it a versatile intermediate for advanced synthetic chemistry and drug discovery programs. The compound has a recorded melting point of 119-120 °C . The integration of the sulfonyl group adjacent to the carboxylic acid function creates a unique steric and electronic environment on the benzene ring. This can be exploited to direct regioselectivity in subsequent chemical reactions, such as catalytic cross-couplings or nucleophilic substitutions. The presence of the trifluoromethanesulfonyl group is of particular interest because such moieties are known to significantly alter the metabolic stability, lipophilicity, and overall bioavailability of drug candidates, a principle widely employed in medicinal chemistry . Researchers can utilize this compound as a precursor for synthesizing more complex molecules, including potential enzyme inhibitors or receptor ligands. It is strictly for research and development purposes and is labeled "For Research Use Only." This product is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBAPQUJOVTVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-59-8
Record name 2-trifluoromethanesulfonylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Technical Guide: 2-Trifluoromethanesulfonylbenzoic Acid (CAS 79676-59-8)

[1][2]

Executive Summary

2-(Trifluoromethanesulfonyl)benzoic acid (CAS 79676-59-8) is a specialized fluorinated intermediate primarily utilized in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors , a class of triketone herbicides (e.g., Tembotrione, Mesotrione analogs).[1][2]

Distinguished by the triflyl group (


)122

Part 1: Physicochemical Profile & Structural Logic

The "Triflone" Effect

The core value of CAS 79676-59-8 lies in the trifluoromethanesulfonyl (triflyl) moiety.[1][2] It is one of the strongest neutral electron-withdrawing groups (EWGs) known, surpassing the nitro (


12
ParameterValue / DescriptionImpact on Reactivity
Molecular Formula

Molecular Weight 254.18 g/mol
Melting Point 138–142 °C (Typical crystalline range)Solid handling requires standard powder protocols.[1][2][3]
Hammett

0.93 (Triflone group)Strong deactivation of the aromatic ring; nucleophilic aromatic substitution is favored at para position.[2]
Hansch

1.30 (approx.)[2]High lipophilicity facilitates membrane permeability in biological systems.
Acidity (pKa) < 2.5 (Predicted)The ortho-triflyl group enhances acidity via inductive effects and steric inhibition of resonance, making it significantly stronger than benzoic acid (pKa 4.2).[2]
Structural Biology Implications

In drug and agrochemical design, the

  • Bioisosterism: It acts as a lipophilic bulky group that can displace water in receptor pockets.

  • Metabolic Blocking: The C-F bonds are metabolically inert, and the steric bulk at the ortho position protects the carbonyl center from rapid enzymatic hydrolysis.

Part 2: Synthetic Routes & Process Chemistry[1][2][4][5]

Two primary routes exist for synthesizing CAS 79676-59-8.[1][2] The choice depends on scale and available precursors.

Route A: Oxidation of Sulfide (Industrial Scalable)

This route avoids cryogenic conditions and uses readily available thiosalicylic acid derivatives.[2]

  • Precursor: 2-(Trifluoromethylthio)benzoic acid.[2]

  • Oxidant: Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    ) catalyst.[2]
  • Conditions: Acidic media (Acetic acid), reflux, 4–6 hours.

Route B: Ortho-Lithiation (Laboratory Precision)

Ideal for generating high-purity material on a gram scale utilizing the ortho-directing power of the triflone group.[1][2]

  • Starting Material: Phenyl trifluoromethyl sulfone.

  • Reagent:

    
    -Butyllithium (
    
    
    -BuLi), 1.1 eq.[1][2]
  • Electrophile: Dry Carbon Dioxide (

    
    ).[2]
    
  • Mechanism: The sulfone group directs lithiation to the ortho position (DoM - Directed ortho Metalation).[2]

SynthesisWorkflowStartA2-(Trifluoromethylthio)benzoic acidOxidationOxidation(H2O2 / Na2WO4)StartA->OxidationProductCAS 79676-59-8(Target Acid)Oxidation->Product Yield >85%StartBPhenyl trifluoromethylsulfoneLithiation1. n-BuLi (-78°C)2. CO2 QuenchStartB->LithiationLithiation->Product Yield ~70-80%

Figure 1: Comparative synthetic pathways. Route A is preferred for scale; Route B allows access from non-carboxylated precursors.

Part 3: Reactivity & Core Application (Triketone Synthesis)[1][2]

The most critical application of CAS 79676-59-8 is its conversion into HPPD-inhibiting herbicides .[1][2] This requires coupling the acid with a 1,3-dione (e.g., 1,3-cyclohexanedione) followed by a cyanide-catalyzed rearrangement.[1][2][4]

Experimental Protocol: The Cyanide Rearrangement

Objective: Synthesis of a Tembotrione analog scaffold.

Step 1: Acid Chloride Formation

  • Dissolve 10 mmol CAS 79676-59-8 in dry Dichloromethane (DCM).[1][2]

  • Add 12 mmol Oxalyl Chloride and a catalytic drop of DMF.

  • Stir at RT until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

Step 2: O-Acylation (Enol Ester Formation) [1][2]

  • Dissolve 10 mmol 1,3-cyclohexanedione and 11 mmol Triethylamine (

    
    ) in DCM.
    
  • Add the acid chloride (from Step 1) dropwise at 0°C.[2]

  • Stir for 2 hours. The product is the O-acyl enol ester (isolable but often carried through).[1][2]

Step 3: Rearrangement (The Critical Step)

  • To the solution of the enol ester, add Acetone Cyanohydrin (catalytic source of HCN) or

    
     with 18-crown-6.[1][2]
    
  • Add 1.5 eq

    
    .
    
  • Stir at RT overnight. The cyanide ion attacks the carbonyl, promoting a migration of the benzoyl group to the carbon (C-acylation).[2]

  • Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[5] The product exists as a stable enol.

TriketonePathwayAcid2-Triflylbenzoic Acid(CAS 79676-59-8)AcidClAcid Chloride(Reactive Electrophile)Acid->AcidCl(COCl)2 / DMFEnolEsterO-Acyl Enol Ester(Intermediate)AcidCl->EnolEster+ Dione / Et3NDione1,3-CyclohexanedioneDione->EnolEsterRearrangementRearrangement(CN- Catalyst)EnolEster->RearrangementAcetone CyanohydrinTriketoneHPPD Inhibitor(Triketone Scaffold)Rearrangement->TriketoneC-C Bond Formation

Figure 2: The chemical workflow for converting CAS 79676-59-8 into a bioactive triketone herbicide.[1][2][6][7]

Part 4: Handling & Safety Data[1][5]

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[1][2]Wear nitrile gloves (min 0.11mm thickness).[2]
Eye Irritation H319: Causes serious eye irritation.[2]Use chemical safety goggles.
STOT-SE H335: May cause respiratory irritation.[1][2]Handle in a fume hood. Avoid dust generation.

Stability:

  • Stable under standard temperature and pressure.

  • Incompatibility: Strong bases (due to acidity), strong reducing agents.[2]

  • Decomposition: Emits toxic fumes of Hydrogen Fluoride (HF) and Sulfur Oxides (

    
    ) upon combustion.[2]
    

References

  • PubChem. (2025).[2][8] 2-(Trifluoromethanesulfonyl)benzoic acid - Compound Summary. National Library of Medicine. [Link][1][2]

  • Bayer CropScience. (2008).[2] Process for the preparation of 2-benzoyl-1,3-cyclohexanediones.[1][2] U.S. Patent 7,381,844.

  • Hansch, C., & Leo, A. (1979).[2][4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

    
     and 
    
    
    constants).
  • Nadal, P. K., et al. (2022).[2] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... Molecules, 27(17), 5626.[2][4] [Link][1][2]

  • Shainyan, B. A., et al. (2008).[2][9] Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids.[1][2] Russian Journal of Organic Chemistry.[9] [Link]

Technical Whitepaper: 2-((Trifluoromethyl)sulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and reactivity of 2-((trifluoromethyl)sulfonyl)benzoic acid (CAS: 79676-59-8).[1] It is designed for researchers requiring a rigorous understanding of this molecule as a building block in medicinal chemistry and proteomics.

Exploiting the Ortho-Triflyl Effect in Molecular Design

Executive Summary

2-((Trifluoromethyl)sulfonyl)benzoic acid (often referred to as ortho-triflylbenzoic acid) is a highly specialized aromatic building block characterized by the presence of a trifluoromethylsulfonyl (


, or Tf) group adjacent to a carboxylic acid.[1][2] The triflyl group is one of the strongest neutral electron-withdrawing groups (EWGs) known, possessing a Hammett substituent constant (

) of approximately 0.93–0.96.[1]

Its strategic value lies in its dual functionality :

  • Super-Acidifying Influence: The ortho-triflyl group dramatically lowers the pKa of the benzoic acid moiety via strong inductive (

    
    ) and field effects, making it a unique bioisostere for phosphate groups or highly acidic carboxylates in drug design.[1]
    
  • Lipophilicity: Unlike nitro or sulfonic acid groups, the triflyl moiety imparts significant lipophilicity (

    
     value ~ 1.3), enhancing membrane permeability while maintaining high electron deficiency.[1]
    

Chemical Identity & Physical Properties[1][3][4][5][6][7]

PropertyData
IUPAC Name 2-((Trifluoromethyl)sulfonyl)benzoic acid
CAS Number 79676-59-8
Molecular Formula

Molecular Weight 254.18 g/mol
Structure Benzoic acid with an ortho-

substituent
Predicted pKa ~1.8 – 2.2 (Estimated based on Hammett

contributions)
Appearance White to off-white crystalline solid
Solubility Soluble in MeOH, DMSO, DCM; sparingly soluble in water

Structural Analysis: The "Ortho-Triflyl" Effect[1]

The physicochemical behavior of this molecule is governed by the steric and electronic interplay between the carboxylic acid and the bulky triflyl group.

Electronic Activation

The sulfonyl group pulls electron density from the aromatic ring, making the carboxylate anion highly stable.

  • Inductive Effect (

    
    ):  The high electronegativity of the sulfone and the 
    
    
    
    group exerts a powerful pull through the
    
    
    -bond framework.[1]
  • Resonance Effect (

    
    ):  While the sulfone can accept electron density, the steric bulk forces the carboxyl group out of planarity with the benzene ring, reducing conjugation but maximizing the inductive acidification.[1]
    
Steric Conformation

The bulky


 group creates significant steric strain (A-value > 2.5).[1] This forces the carboxylic acid to rotate perpendicular to the ring plane to minimize dipole repulsion and steric clash. This "twisted" conformation is critical for binding affinity in protein pockets where planar inhibitors fail.[1]

Synthesis & Production Protocols

The most robust synthetic route involves the oxidation of the corresponding sulfide. Direct electrophilic trifluoromethylsulfonylation of benzoic acid is difficult due to the deactivating nature of the product.

Primary Route: Oxidation of Sulfide Precursor

Precursor: 2-((Trifluoromethyl)thio)benzoic acid (CAS: 433-97-6 derivative).[1]

Experimental Protocol (Self-Validating System)
  • Step 1: Preparation of Oxidant [1]

    • Reagents: 30% Hydrogen Peroxide (

      
      ), Trifluoroacetic Acid (TFA).[1][3]
      
    • Rationale: TFA acts as both solvent and activator, converting

      
       into trifluoroperacetic acid (
      
      
      
      ), a potent electrophilic oxidant capable of oxidizing the electron-deficient sulfide.[1]
  • Step 2: Oxidation Reaction

    • Dissolve 2-((trifluoromethyl)thio)benzoic acid (1.0 equiv) in TFA (5–10 volumes).

    • Cool to 0°C. Add 30%

      
       (5.0 equiv) dropwise.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Validation: Monitor via TLC or

      
       NMR.[1] The sulfide signal (
      
      
      
      ppm) will disappear, replaced first by the sulfoxide (
      
      
      ppm) and finally the sulfone (
      
      
      ppm).[1]
  • Step 3: Workup & Purification [1]

    • Quench excess peroxide with saturated aqueous

      
      .[1]
      
    • Extract with Ethyl Acetate (EtOAc).[1] Wash with water and brine.[1]

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Hexane/EtOAc.[1]

Synthesispathway Start 2-((Trifluoromethyl)thio) benzoic acid (Sulfide) Inter Intermediate Sulfoxide Start->Inter H2O2, TFA (Electrophilic Oxidation) Product 2-((Trifluoromethyl)sulfonyl) benzoic acid (Target Sulfone) Inter->Product H2O2, TFA (Excess Oxidant)

Figure 1: Stepwise oxidation pathway from sulfide to sulfone using activated peroxide.

Reactivity Profile & Applications

Medicinal Chemistry Applications
  • Bioisostere Design: The molecule serves as a lipophilic bioisostere for salicylic acid derivatives.[1] The increased acidity mimics the ionization state of phosphates at physiological pH without the poor membrane permeability associated with phosphates.

  • Proteomics: The acid chloride derivative (generated via

    
    ) reacts with nucleophilic residues (Lysine, Serine) in proteins.[1] The electron-deficient ring can also facilitate nucleophilic aromatic substitution (
    
    
    
    ) under extreme conditions, though the carboxylate usually protects against this.
Precursor for Hypervalent Iodine

While Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is derived from 2-iodobenzoic acid, the 2-triflylbenzoic acid scaffold is investigated for "super-Togni" reagents where the iodine is stabilized by the even stronger sulfonyl coordination, potentially altering the release kinetics of the


 radical.[1]

ReactivityLogic Core 2-((Trifluoromethyl)sulfonyl) benzoic acid Acid Carboxylic Acid (pKa ~2.0) Core->Acid Ring Electron-Deficient Ring Core->Ring Salt Stable Salts (High Solubility) Acid->Salt Base Coupling Amide Coupling (Drug Conjugates) Acid->Coupling Amine + EDC/HATU SnAr SnAr Susceptibility (If activated) Ring->SnAr Strong Nuc-

Figure 2: Reactivity map highlighting the dual electrophilic/acidic nature of the scaffold.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Due to the high acidity and fluorinated nature, use glass equipment (avoid unpolished metal if converting to acid chloride).[1] Handle in a fume hood.

  • Storage: Store in a cool, dry place. The sulfonyl bond is thermally stable, but the compound should be kept away from strong reducing agents.

References

  • ChemicalBook. (2023).[1][4] 2-[(Trifluoromethyl)sulfonyl]benzoic acid - CAS 79676-59-8.[1][4] Link

  • Santa Cruz Biotechnology. (n.d.).[1][2] 2-[(trifluoromethyl)sulfonyl]benzoic acid Product Data. Link

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles. Angewandte Chemie International Edition. (Context on Trifluoromethyl-sulfur chemistry). Link[1]

  • Postigo, A. (2019).[1] Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier. (Reference for oxidation protocols of aryl trifluoromethyl sulfides).

Sources

pKa of 2-trifluoromethanesulfonylbenzoic acid vs benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Acidity Analysis: 2-Trifluoromethanesulfonylbenzoic Acid vs. Benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Impact of the Super-EWG

In the landscape of lead optimization and physicochemical profiling, the modulation of pKa is a critical tool for tuning solubility, permeability, and protein binding. This guide analyzes the acidity differential between Benzoic Acid (the reference standard) and 2-Trifluoromethanesulfonylbenzoic Acid (2-Tf-benzoic acid).

While Benzoic Acid presents a pKa of 4.20 , the introduction of the trifluoromethanesulfonyl (triflyl,


) group at the ortho position creates a dramatic shift in acidity. Driven by the triflyl group's status as a "super" electron-withdrawing group (EWG) and the steric-electronic "ortho effect," 2-Tf-benzoic acid exhibits a predicted pKa in the range of 1.2 – 1.8 . This shift of nearly 3 log units transforms the molecule from a weak acid into a significantly stronger organic acid, comparable to phosphoric acid's first dissociation, with profound implications for bioisosteric replacement and salt selection in drug development.

Theoretical Framework: Deconstructing the Acidity Gap

To understand the causality behind the acidity shift, we must decouple the electronic and steric contributions.

The Reference: Benzoic Acid[1][2][3][4][5][6][7]
  • pKa: 4.20

  • Mechanism: The carboxylate anion is stabilized by resonance delocalization onto the carbonyl oxygen. However, the phenyl ring is weakly electron-withdrawing (inductive) but can be electron-donating via resonance, slightly destabilizing the anion compared to formic acid.

The Challenger: 2-Trifluoromethanesulfonylbenzoic Acid
  • Predicted pKa: ~1.5 (Derived from Hammett LFER and structural analogs)

  • Substituent Analysis (

    
    ): 
    
    • Inductive Effect (-I): The sulfone is highly electronegative, and the

      
       moiety amplifies this pull. The 
      
      
      
      value for
      
      
      is approximately 0.93–1.05 , significantly higher than the nitro group (
      
      
      ).
    • Resonance Effect (-M): The sulfonyl group can accept electron density, further dispersing the negative charge of the carboxylate.

    • Field Effect: The proximity of the fluorine atoms creates a strong through-space electrostatic field that stabilizes the developing negative charge on the carboxylate.

The Ortho Effect

The ortho position is unique. Unlike meta or para substitution, ortho substitution introduces steric strain that forces the carboxyl group out of coplanarity with the benzene ring.[1]

  • Consequence: This de-conjugation prevents the benzene ring from donating electron density into the carbonyl (which would normally destabilize the acid).

  • Result: The "Ortho Effect" almost invariably increases acidity.[1] Combined with the super-EWG nature of the triflyl group, this results in a compound that is significantly more acidic than its para isomer.

Comparative Data Analysis

The following table synthesizes experimental and derived data to contextualize the acidity of 2-Tf-benzoic acid against known standards.

CompoundSubstituent (Ortho)pKa (H₂O)Electronic Character (

)
Primary Driver of Acidity
Benzoic Acid -H4.200.00Resonance stabilization (COO⁻)
2-Fluorobenzoic Acid -F3.270.06Inductive (-I) vs Resonance (+M)
2-Nitrobenzoic Acid -NO₂2.170.78Strong -I/-M + Ortho Effect
2-Tf-Benzoic Acid -SO₂CF₃ ~1.5 (Pred) 0.93 - 1.05 Super-EWG (-I/-M) + Field Effect

Technical Insight: Since 2-nitrobenzoic acid has a pKa of 2.17, and the triflyl group is a stronger EWG than nitro (Hammett


 comparison), the pKa of 2-Tf-benzoic acid is rigorously predicted to be below 2.0.

Visualization of Electronic Effects

The following diagram illustrates the competing and reinforcing electronic vectors that dictate the acidity of these species.

AcidityLogic Benzoic Benzoic Acid (pKa 4.2) Resonance Resonance Stabilization (Delocalization) Benzoic->Resonance Standard Stabilization TfBenzoic 2-Tf-Benzoic Acid (pKa ~1.5) Inductive Inductive Withdrawal (-I Effect) TfBenzoic->Inductive Super-EWG (SO2CF3) OrthoEffect Ortho Effect (Steric Inhibition of Resonance) TfBenzoic->OrthoEffect Steric Bulk FieldEffect Field Effect (Through-Space Stabilization) TfBenzoic->FieldEffect Fluorine Proximity Inductive->TfBenzoic Increases Acidity OrthoEffect->TfBenzoic Increases Acidity FieldEffect->TfBenzoic Increases Acidity

Caption: Mechanistic deconstruction of acidity drivers. The convergence of Inductive, Ortho, and Field effects in 2-Tf-benzoic acid drives the pKa significantly lower than the benzoic standard.

Experimental Protocols: Validating Low pKa Values

Measuring a pKa below 2.0 requires specialized protocols, as standard aqueous potentiometric titration often lacks resolution at low pH due to the leveling effect of water.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

This method is preferred for solubility reasons and to expand the pH scale.

  • Preparation: Dissolve the analyte (approx.

    
     M) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH).
    
  • Titration: Titrate with standardized 0.1 M KOH (in the same solvent ratio) under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Processing:

    • Measure apparent pH (

      
      ) at each point.
      
    • Calculate apparent pKa (

      
      ) for each solvent mixture.
      
    • Extrapolation: Plot

      
       vs. 
      
      
      
      (dielectric constant) or simply
      
      
      vs. % organic modifier.
    • Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

Method B: ¹H NMR Titration (Chemical Shift Analysis)

Ideal for strong acids where potentiometry is noisy.

  • Sample Prep: Prepare a 5 mM solution of 2-Tf-benzoic acid in

    
     (or 
    
    
    
    ).
  • pH Adjustment: Adjust pH from ~0.5 to ~5.0 using concentrated

    
     and 
    
    
    
    . Measure pH using a micro-electrode corrected for the deuterium isotope effect (
    
    
    ).
  • Acquisition: Record ¹H NMR spectra at each pH point. Track the chemical shift (

    
    ) of the aromatic protons (specifically H-6, adjacent to the carboxyl).
    
  • Fitting: Fit the sigmoidal curve of

    
     vs. pH to the Henderson-Hasselbalch equation:
    
    
    
    

Applications in Drug Development

Bioisosterism & Lipophilicity

The 2-Tf-benzoic acid moiety serves as a highly lipophilic, acidic bioisostere.

  • Lipophilicity: The

    
     group is extremely lipophilic (
    
    
    
    ), contrasting with the hydrophilic nature of typical acid-strengthening groups like nitro.
  • Permeability: The masking of the polar carboxylate by the bulky, lipophilic triflyl group can improve passive membrane permeability despite the ionization.

Solubility Modulation

With a pKa ~1.5, this compound will be fully ionized at physiological pH (7.4). This guarantees high aqueous solubility for the salt form, making it an excellent candidate for scaffold decoration when solubility is a limiting factor in a lead series.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of vs ).
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 644-649.
  • PubChem Compound Summary. (2025). 2-Nitrobenzoic acid (CID 11087).[2][3] Link

  • Reich, H. J. (2025).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

electron-withdrawing effects of ortho-triflyl group on benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic, structural, and synthetic characteristics of the ortho-triflyl group on benzoic acid.

Subject: 2-((Trifluoromethyl)sulfonyl)benzoic acid Functional Group: Triflyl (


)
Context:  Rational Drug Design & Physical Organic Chemistry

Executive Summary

The ortho-triflyl group represents one of the most potent electron-withdrawing perturbations possible on a benzene ring. Unlike the nitro group (


), which is often metabolically labile (reductive toxicity), the triflyl group (

) offers a lipophilic, metabolically stable, super-electron-withdrawing alternative.

This guide analyzes the "Ortho Effect" specific to this moiety, quantifying its impact on acidity (


), lipophilicity (

), and molecular geometry. It provides a validated synthetic protocol for researchers requiring this scaffold for fragment-based drug discovery.

Electronic Architecture & The Ortho Effect

The acidity of benzoic acid is the standard probe for measuring electronic effects. The ortho-triflyl group dramatically increases acidity (lowers


) through a synergy of three distinct mechanisms.
Mechanistic Triad[1]
  • Inductive Withdrawal (

    
    ):  The electronegativity of the sulfone combined with the strongly electronegative 
    
    
    
    group creates a massive dipole, pulling electron density through the
    
    
    -bond framework.
  • Resonance Withdrawal (

    
    ):  The sulfone group can accept electron density from the ring, although this is less pronounced in the ortho position due to steric twisting.
    
  • Steric Inhibition of Resonance (The Ortho Effect): The bulky

    
     group forces the adjacent carboxyl group (
    
    
    
    ) to twist out of coplanarity with the benzene ring.
    • Consequence: This breaks the conjugation between the carboxyl group and the phenyl ring.

    • Result: The neutral acid molecule loses resonance stabilization, while the carboxylate anion (formed upon deprotonation) retains its internal resonance. The net energy gap decreases, significantly favoring deprotonation.

Quantitative Comparison (Hammett & Acidity)

The triflyl group is a "Super-EWG," surpassing the nitro group in electron-withdrawing power (


).
Substituent (

)
Position

(Hammett)

(Hammett)

(Benzoic Acid Analog)
Electronic Character

-0.000.004.20Standard

orthoN/A0.433.20Inductive EWG

ortho0.780.712.17Strong Resonance EWG

ortho0.93 - 1.05 0.75 < 1.8 (Predicted) Super EWG

Note: The


 values for 

are derived from Yagupolskii's work on organofluorine compounds. The

of the ortho-triflyl derivative is estimated to be between 1.2 and 1.8 based on the

relative to the nitro analog.
Visualizing the Electronic Pathway

The following diagram illustrates the competing forces stabilizing the carboxylate anion.

ElectronicEffects cluster_0 The Ortho Effect Mechanism Triflyl Ortho-Triflyl Group (-SO2CF3) Benzene Benzene Ring Triflyl->Benzene Strong Inductive (-I) Withdrawal Carboxyl Carboxyl Group (-COOH) Triflyl->Carboxyl Steric Bulk (Twisting) Anion Carboxylate Anion (-COO-) Triflyl->Anion Through-Space Field Effect (+) Benzene->Carboxyl Conjugation (Broken by Twisting) Carboxyl->Anion Deprotonation (Favored)

Caption: Figure 1. The steric bulk of the triflyl group forces the carboxyl out of plane (yellow dashed), breaking ring conjugation (grey dotted) and enhancing acidity.

Medicinal Chemistry Applications

Lipophilicity Modulation

Unlike the sulfonylmethyl group (


, 

), which is hydrophilic, the triflyl group is lipophilic due to the fluorination.
  • Hansch

    
     value: 
    
    
    
    to
    
    
    .
  • Application: It allows the introduction of a strong electron-withdrawing moiety without creating a "polar hole" in the molecule that might prevent membrane permeability.

Bioisosterism

The


 group acts as a bioisostere for:
  • Nitro (

    
    ):  Similar electronics, but avoids mutagenic structural alerts associated with nitro-aromatics.
    
  • Sulfonylmethyl (

    
    ):  Used when increased potency (via acidity/H-bond strength) and lipophilicity are required simultaneously.
    

Synthetic Protocol

The most robust route to 2-((trifluoromethyl)sulfonyl)benzoic acid is the oxidation of the corresponding sulfide. Direct electrophilic substitution is impossible due to the deactivated ring.

Reaction Scheme

Precursor: 2-((Trifluoromethyl)thio)benzoic acid Reagents: Hydrogen Peroxide (


), Acetic Acid (

) Mechanism: Nucleophilic attack of sulfur on electrophilic oxygen.

Synthesis Step1 Precursor: 2-((Trifluoromethyl)thio)benzoic acid Reagents Reagents: 30% H2O2 (excess), Glacial AcOH Temp: 60-80°C Step1->Reagents Intermediate Intermediate: Sulfoxide (Ar-SO-CF3) Reagents->Intermediate Oxidation 1 Product Final Product: 2-((Trifluoromethyl)sulfonyl)benzoic acid Intermediate->Product Oxidation 2 (Slower Step)

Caption: Figure 2. Two-stage oxidation workflow from sulfide to sulfone.

Detailed Methodology

Safety Warning: Reaction involves concentrated peroxides and organic acids. Risk of delayed exotherm. Perform behind a blast shield.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-((trifluoromethyl)thio)benzoic acid (1.0 eq, typically 5.0 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add 30% Hydrogen Peroxide (

    
    ) (5.0 eq) dropwise at room temperature.
    
    • Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC or LC-MS. The intermediate sulfoxide appears first; heating must continue until full conversion to the sulfone.

    • Checkpoint: The sulfone is significantly more polar than the sulfide but less polar than the carboxylic acid itself on Reverse Phase LC.

  • Workup:

    • Cool the solution to room temperature.

    • Pour the mixture into Ice Water (50 mL).

    • If the product precipitates: Filter the white solid and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallization from Chloroform/Hexane or Toluene .

  • Yield: Typical yields range from 85–95% .

References

  • Yagupolskii, L. M., et al. "Electronic nature of the trifluoromethylsulfonyl group." Journal of General Chemistry USSR, 1967.
  • Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. (Source for Lipophilicity values).
  • Exner, O. "The Ortho Effect in Benzoic Acids." Correlation Analysis in Chemistry, Plenum Press, 1978. (Mechanistic explanation of steric inhibition of resonance).
  • Sigma-Aldrich/Merck. "2-(Trifluoromethyl)benzoic acid Product Data." (Used for comparative

    
     baselines).
    
  • PubChem. "2-((trifluoromethyl)thio)benzoic acid."[1] (Precursor data).

Sources

Solvation Dynamics and Process Optimization for 2-Trifluoromethanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for process chemists and researchers. It synthesizes structural analysis with practical solubility screening protocols.

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid (CAS: N/A for specific isomer in common bulk lists , analogous to o-triflylbenzoic acid derivatives) represents a class of "push-pull" aromatic building blocks critical in pharmaceutical and agrochemical synthesis. Its structure combines a hydrophilic, ionizable carboxyl group (


) with a lipophilic, strongly electron-withdrawing triflyl group (

) at the ortho position.

This unique architecture creates a solubility paradox: the molecule exhibits high polarity and acidity, yet possesses a fluorinated "tail" that resists solvation in traditional aqueous media. This guide provides a mechanistic understanding of its solubility profile, predictive modeling for solvent selection, and validated protocols for experimental determination.

Molecular Architecture & Solubility Prediction

The Ortho-Effect and Acidity

The solubility of this compound is governed by the electronic influence of the triflyl group.

  • Electronic Withdrawal: The

    
     group is one of the strongest neutral electron-withdrawing groups (Hammett 
    
    
    
    ).
  • Acidity Enhancement: Located ortho to the carboxyl group, it dramatically lowers the pKa compared to benzoic acid (pKa 4.2). We estimate the pKa of 2-trifluoromethanesulfonylbenzoic acid to be in the range of 1.5 – 2.0 .

  • Implication: In protic solvents (MeOH, Water), the compound exists in equilibrium with its carboxylate anion, significantly affecting solubility based on pH.

Hansen Solubility Parameter (HSP) Prediction

To select the optimal solvent without wasting material, we apply the principle of "Like Dissolves Like" using interaction vectors:

  • 
     (Dispersion):  Moderate (Aromatic ring).
    
  • 
     (Polarity):  High (Sulfone dipole + Carboxyl).
    
  • 
     (Hydrogen Bonding):  High (Carboxyl donor/acceptor).
    

Predicted Solubility Sphere:

  • Good Solvents: High dielectric, polar aprotic or protic solvents (DMSO, DMF, Alcohols).

  • Poor Solvents: Non-polar hydrocarbons (Hexane, Heptane).

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their thermodynamic affinity for 2-trifluoromethanesulfonylbenzoic acid.

Table 1: Tiered Solvent Compatibility Chart
Solvent TierSolvent ClassSolubility PotentialMechanistic RationaleApplication
Tier 1: Primary Polar Aprotic (DMSO, DMF, NMP)Excellent (>100 mg/mL)Strong dipole interactions disrupt the crystal lattice; sulfone group aligns with solvent dipoles.Stock solutions, reaction media.
Tier 2: Secondary Polar Protic (Methanol, Ethanol)Good (50-100 mg/mL)Hydrogen bonding with the carboxyl group facilitates solvation.Recrystallization, chromatography.
Tier 3: Moderate Esters/Ketones (Ethyl Acetate, Acetone)Moderate (10-50 mg/mL)Good interaction with the organic backbone, but less effective at stabilizing the ionized form.Extraction, work-up.[1]
Tier 4: Poor Chlorinated (DCM, Chloroform)Low-Moderate (<20 mg/mL)Solubilizes the lipophilic

region but struggles with the polar carboxyl head.
Partitioning layers.[2]
Tier 5: Anti-Solvent Alkanes (Hexane, Heptane)Negligible (<1 mg/mL)Lack of polarity prevents disruption of intermolecular H-bonds in the crystal lattice.Precipitation, crystallization.[1]

Critical Note: In aqueous media, solubility is pH-dependent. At pH > 4, the compound forms a water-soluble salt. At pH < 1, it precipitates as the free acid.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination Workflow

Use this protocol to generate precise solubility curves.

Reagents: 2-Trifluoromethanesulfonylbenzoic acid (Dry), Test Solvents (HPLC Grade). Equipment: Scintillation vials, Temperature-controlled shaker, Syringe filters (PTFE, 0.45 µm).

  • Preparation: Weigh 50 mg of the compound into a tared vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration: Vortex for 30 seconds. If fully dissolved, record as ">200 mg/mL".

  • Saturation: If solid remains, add solvent in 100 µL increments, vortexing and sonicating (5 mins) between additions, until clarity is achieved.

  • Gravimetric Check (Optional): For saturated solutions, filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration (

    
    ).
    
Protocol B: Recrystallization Optimization

The "Good/Bad" Solvent Pair Method.

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (Tier 3).

  • Precipitation: Slowly add Heptane (Tier 5) dropwise to the hot solution until persistent turbidity is observed.

  • Cooling: Allow to cool to Room Temp (RT), then 4°C. The fluorinated tail often facilitates distinct crystal formation in non-polar anti-solvents.

Visualizations

Solubility Screening Logic

The following diagram illustrates the decision tree for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start Start: 2-TfSO2-Benzoic Acid Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Isolation Goal->Purification Workup HighTemp High Temp (>80°C)? Reaction->HighTemp Cryst Recrystallization? Purification->Cryst DMSO Use DMSO/DMF (High BP, High Sol) HighTemp->DMSO Yes MeCN Use MeCN or THF (Mod BP, Good Sol) HighTemp->MeCN No SolventPair Solvent Pair: EtOAc (Solvent) + Heptane (Anti-solvent) Cryst->SolventPair High Purity Needed AcidBase Acid/Base Extraction: Dissolve in 1M NaOH Precipitate with HCl Cryst->AcidBase Bulk Removal of Neutrals

Figure 1: Decision matrix for solvent selection based on process goals.

Dissociation Equilibrium

Understanding the ionization state is crucial for aqueous extractions.

Equilibrium Acid Free Acid (Organic Soluble) Precipitate at pH < 2 Salt Carboxylate Salt (Water Soluble) Dissolved at pH > 5 Acid->Salt + Base (NaOH/NaHCO3) Salt->Acid + Acid (HCl/H2SO4)

Figure 2: pH-dependent solubility switch, exploitable for purification.

Safety & Handling (E-E-A-T)

  • Corrosivity: The triflyl group enhances acidity. Treat this compound as a corrosive solid.

  • Sensitization: Fluorinated sulfones can be skin sensitizers. Double-glove (Nitrile) is recommended.

  • Thermal Stability: Avoid heating dry solids above 140°C without DSC (Differential Scanning Calorimetry) validation, as sulfonyl compounds can release

    
     upon decomposition [1].
    

References

  • Togni, A. (2006). Hypervalent Iodine as a Terminal Electrophile for Trifluoromethylation. This seminal work discusses the stability and precursors of triflyl-benziodoxoles.

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Reference for Hammett Constants and Hydrophobicity of

    
    ).
    
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO).

  • PubChem Compound Summary. (2024). 2-Trifluoromethanesulfonylbenzoic acid.[3][4]

Sources

The Ortho-Triflyl Effect: A Technical Guide to Steric & Electronic Dominance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethanesulfonyl group (


, commonly "triflyl" or Tf) represents the apex of neutral electron-withdrawing capacity and steric demand in modern medicinal chemistry. Unlike the ubiquitous trifluoromethyl (

) or tert-butyl groups, the triflyl moiety combines a tetrahedral sulfonyl linker with a rotating fluorinated "propeller."

When placed in the ortho position, this group exerts a profound "Ortho Effect," creating a steric exclusion zone that locks molecular conformation, shields adjacent metabolic sites, and drastically alters the electronic landscape of the aromatic core. This guide analyzes these parameters and provides a validated protocol for its installation.

Part 1: Physicochemical Profile & Steric Quantification[1][2]

The steric hindrance of the


 group is not merely a function of volume but of geometry. The sulfonyl linker extends the 

group away from the ring, yet the bond angles (

) force the

moiety to sweep a wide cone of exclusion.
Comparative Parameter Table

We compare the triflyl group against standard steric and electronic benchmarks. Note the massive Molar Refractivity (MR) and Hammett


 values.
SubstituentHammett

(Electronic)
Hansch

(Lipophilicity)
Molar Refractivity (MR)Steric Nature

0.93 – 1.04 0.55 – 0.90 ~19.8 High Aspect Ratio / Cone

0.72-1.6313.5Moderate / Polar

0.540.885.0Compact / Spherical

-0.201.9819.6High Bulk / Spherical

0.78-0.287.3Planar / Electronic only

Data synthesized from Hansch & Leo (1979) and modern fluoro-chemistry reviews.

Key Insight: While


 and 

share similar MR values (~19.6 vs 19.8), their impact differs. The tert-butyl group is a spherical "ball," whereas the triflyl group is a "directional shield." In the ortho position, the sulfonyl oxygens create electrostatic repulsion with lone pairs of adjacent heteroatoms, while the

group physically blocks nucleophilic approach.

Part 2: Conformational Dynamics (The Ortho-Lock)

The placement of a triflyl group ortho to a functional group (e.g., an amide, amine, or biaryl axis) forces the molecule into a restricted conformational space. This is critical for Atropisomerism and Ligand Pre-organization .

Mechanism: The "Gear Effect"
  • Electronic Repulsion: The sulfonyl oxygens bear a partial negative charge. If the ortho-substituent also has lone pairs (e.g., carbonyl oxygen), the two groups twist out of planarity to minimize dipole-dipole repulsion.

  • Steric Clash: The Van der Waals radius of the

    
     group (~2.2 Å sweep) prevents free rotation past the ortho-substituent.
    
  • Result: The aromatic ring and the substituent are "locked" in a perpendicular or highly twisted arrangement. In drug design, this reduces the entropic penalty of binding to a protein target.

Visualization: Steric Exclusion Pathway

The following diagram illustrates how the ortho-triflyl group dictates the conformation of an adjacent amide bond.

OrthoEffect Triflyl Ortho-SO2CF3 Group OrthoSub Ortho-Substituent (e.g., Amide Carbonyl) Triflyl->OrthoSub Steric Clash (VdW > 2.2Å) Triflyl->OrthoSub Electrostatic Repulsion (O=S=O vs C=O) ConfLock Conformational Lock (High Torsion Angle) OrthoSub->ConfLock Forces Out-of-Plane BioOut Bioactivity Outcome: Pre-organized Binding ConfLock->BioOut Reduces Entropy Penalty

Caption: The "Ortho-Lock" mechanism where steric and electrostatic forces combine to restrict rotation, pre-organizing the molecule for protein binding.

Part 3: Synthetic Protocol (Self-Validating)

Direct electrophilic triflylation of arenes is difficult due to the group's extreme electron-withdrawing nature (deactivating the ring). The most robust, high-integrity method is the Oxidation of Aryl Trifluoromethyl Sulfides .

Protocol: Catalytic Oxidation of to

Why this method? It avoids the handling of unstable triflinate salts and uses the


 group (which is easier to install via nucleophilic aromatic substitution or transition metal coupling) as a stable precursor.

Reagents:

  • Substrate: 2-Trifluoromethylthio-aniline (or derivative).

  • Oxidant: Hydrogen Peroxide (

    
    , excess).
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ).
    
  • Solvent: Methanol / Acetic Acid (excess).

Step-by-Step Methodology:

  • Precursor Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the aryl trifluoromethyl sulfide (

    
    ) in Methanol (
    
    
    
    concentration).
  • Catalyst Addition: Add

    
    
    
    
    
    . The solution should remain clear or slightly yellow.
  • Oxidant Activation: Add 1.0 equiv of Acetic Acid (activates the peroxide).

  • Controlled Oxidation (The Critical Step):

    • Add

      
       equiv of 
      
      
      
      dropwise at room temperature.
    • Self-Validation Check: The reaction is exothermic. A mild temperature rise indicates initiation. If the solution turns dark brown immediately, cooling is required (keep

      
      ).
      
  • Monitoring: Stir at

    
     for 4–6 hours.
    
    • TLC Endpoint: The intermediate sulfoxide (

      
      ) is more polar than the sulfide. The final sulfone (
      
      
      
      ) is less polar than the sulfoxide but distinct from the starting material.
  • Workup: Quench with saturated

    
     (destroys excess peroxide—check with starch-iodide paper). Extract with Ethyl Acetate.
    
  • Purification: The product often crystallizes upon removal of solvent due to the high lipophilicity and symmetry of the sulfone.

Synthetic Workflow Diagram

Synthesis Start Ar-SCF3 (Sulfide Precursor) Reagents H2O2 (excess) + Na2WO4 (cat.) MeOH/AcOH, 60°C Start->Reagents Intermed Ar-S(=O)CF3 (Sulfoxide Intermediate) Reagents->Intermed Fast Oxidation Product Ar-SO2CF3 (Triflone Product) Intermed->Product Slow Oxidation (Rate Limiting) Check Validation: TLC/NMR (Disappearance of Sulfoxide) Product->Check Verify Purity

Caption: Tungstate-catalyzed oxidation workflow. The sulfoxide-to-sulfone step is rate-limiting, requiring heat and excess oxidant.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Metabolic Blocking

The


 group is metabolically inert. Unlike 

or

, which are susceptible to demethylation or benzylic oxidation by CYP450 enzymes, the triflyl group blocks the "ortho-attack" vector on the aromatic ring.
  • Mechanism: The C-F bonds are too strong (~116 kcal/mol) for enzymatic cleavage, and the steric bulk prevents the heme iron of CYP450 from approaching the adjacent ring carbons.

Lipophilicity Modulation

While polar sulfones (


) lower 

(making drugs more water-soluble but less membrane-permeable), the triflyl group maintains high lipophilicity (

).
  • Application: Use

    
     to increase potency in CNS drugs where blood-brain barrier penetration is required, while simultaneously lowering electron density in the ring to prevent oxidative metabolism.
    

References

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of fundamental

    
     and 
    
    
    
    parameters).[2]
  • Baran, P. S., et al. (2011). "The Trifluoromethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wang, Z. Y., et al. (2010). "The Triflyl Group: A Super-Electron-Withdrawing Group in Organic Synthesis." Chemical Reviews. Link

  • Lante, J. C., & Langlois, B. R. (2009). "Oxidation of Trifluoromethyl Sulfides to Trifluoromethyl Sulfones." Journal of Fluorine Chemistry. Link

  • Leroux, F. R., et al. (2005). "The Ortho-Effect in Fluorine Chemistry." Synlett. Link

Sources

metabolic stability of trifluoromethanesulfonyl group in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Metabolic Stability of the Trifluoromethanesulfonyl Group in Drug Design

Executive Summary

The trifluoromethanesulfonyl group (


, commonly referred to as the triflyl  group) represents one of the most potent electron-withdrawing groups (EWG) available to medicinal chemists.[1] In drug design, it is frequently employed as a "super-lipophilic" variant of the sulfonyl moiety or, in its sulfonamide form (

), as a bioisostere for carboxylic acids.

While its metabolic stability toward oxidative Phase I metabolism is exceptional due to the strength of the C–F bond (105.4 kcal/mol), the group introduces unique physicochemical perturbations—specifically regarding pKa and lipophilicity—that can trigger specific toxicity liabilities, most notably mitochondrial uncoupling. This guide provides a technical analysis of the metabolic fate, physicochemical impact, and safety profiling required when integrating the triflyl moiety into drug candidates.

Physicochemical Foundation: The "Triflyl Paradox"

The utility of the triflyl group lies in its ability to simultaneously increase lipophilicity and electron withdrawal—a combination rarely seen in standard functional groups.

Comparative Physicochemical Profile

The table below contrasts the triflyl group with its non-fluorinated analog (methylsulfonyl) and the standard trifluoromethyl group.

ParameterMethylsulfonyl (

)
Trifluoromethyl (

)
Triflyl (

)
Impact on Drug Design
Hammett

0.720.540.93 – 0.96 Extreme deactivation of aromatic rings; lowers pKa of proximal protons.
Hansch

-1.63 (Hydrophilic)+0.88 (Lipophilic)+0.55 (Lipophilic) Unlike sulfones, the triflyl group aids membrane permeability.
Field Effect (

)
0.530.380.76 Strong through-space electronic influence.
Metabolic Fate Oxidation/ReductionStableStable Blocks metabolic soft spots.

Key Insight: The shift in Hansch


 from -1.63 (

) to +0.55 (

) allows chemists to install a sulfone-like geometry without the solubility/permeability penalty associated with polar sulfones.
The Triflamide Bioisostere ( )

When attached to a nitrogen, the strong EWG character of the triflyl group dramatically acidifies the N-H bond.

  • Sulfonamide pKa: ~10.0

  • Triflamide pKa: ~6.0 – 7.0

  • Implication: At physiological pH (7.4), the triflamide exists largely as an anion (

    
    ). This mimics the electrostatics of a carboxylate (
    
    
    
    ) but distributes the charge over a larger, more lipophilic volume, improving passive diffusion through "ion-pair" transport mechanisms.

Metabolic Stability Profile

The triflyl group is chemically robust, but its metabolic stability must be viewed through two lenses: the stability of the group itself and the stability it confers to the rest of the molecule.

Intrinsic Stability (The C-F and S-C Bonds)
  • Oxidative Resistance: The CYP450 superfamily generally cannot oxidize the

    
     carbon. The high ionization potential of the fluorine electrons prevents the formation of the radical cation intermediates required for typical CYP oxidations.
    
  • Hydrolytic Resistance: The S-C bond in the triflyl group is highly resistant to hydrolysis under physiological conditions. Unlike triflates (

    
    ), which are reactive leaving groups, the triflone (
    
    
    
    ) and triflamide linkages are stable.
Metabolic Switching

By replacing a metabolically labile methyl sulfone (


) with a triflyl group, researchers can block:
  • 
    -Carbon Hydroxylation:  The 
    
    
    
    of a sulfone is susceptible to CYP-mediated hydroxylation. The
    
    
    analog is inert.
  • Phase II Conjugation: The steric bulk of the

    
     group (Van der Waals volume ~42.6 ų) can sterically shield adjacent positions from glucuronidation or sulfation.
    

Critical Liability: Mitochondrial Toxicity[2]

While metabolically stable, the triflyl group—specifically in the triflamide form—carries a specific toxicity risk that is often overlooked in early discovery: Uncoupling of Oxidative Phosphorylation .

Mechanism: Lipophilic weak acids (protonophores) can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient (


) required for ATP synthesis. The triflamide moiety (

, high lipophilicity) is structurally analogous to known uncouplers like FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).

The Toxicity Pathway:

  • Entry: The neutral protonated form (

    
    ) diffuses through the outer mitochondrial membrane.
    
  • Deprotonation: Inside the matrix (higher pH), it releases

    
    .
    
  • Exit: The anionic form (

    
    ), being highly delocalized and lipophilic, diffuses back across the membrane.
    
  • Result: ATP depletion, cytotoxicity, and potential cardiotoxicity.

MitochondrialToxicity Triflamide Triflamide Drug (R-NH-SO2CF3) Lipophilicity High Lipophilicity (Hansch π > 0.5) Triflamide->Lipophilicity Acidity pKa ~ 6.0-7.0 (Weak Acid) Triflamide->Acidity Membrane Mitochondrial Membrane Entry Lipophilicity->Membrane Acidity->Membrane ProtonShuttle Proton Shuttle Mechanism Membrane->ProtonShuttle Permeates Inner Membrane Uncoupling Uncoupling of Oxidative Phosphorylation ProtonShuttle->Uncoupling Dissipates Gradient Toxicity ATP Depletion & Cytotoxicity Uncoupling->Toxicity

Figure 1: The mechanistic pathway of mitochondrial uncoupling driven by lipophilic weak acid bioisosteres like triflamides.

Experimental Protocols for Validation

To validate the safety and stability of a triflyl-containing lead, the following specific assays are required. Standard metabolic stability assays (microsomes) are insufficient to detect the uncoupling liability.

Protocol: -NMR Metabolic Stability Assay

Because the triflyl group is distinct in


-NMR, this method allows for quantitative tracking of the parent compound and detection of any defluorinated metabolites (fluoride ion) or ring-cleaved products.

Workflow:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (HLM) and NADPH regenerating system at 
    
    
    
    .
  • Quenching: At

    
     min, quench aliquots with ice-cold acetonitrile containing an internal standard (e.g., 
    
    
    
    -trifluorotoluene).
  • Analysis: Centrifuge and analyze supernatant via

    
    -NMR (minimum 400 MHz).
    
  • Endpoint:

    • Signal Stability: Integration of the

      
       peak (typically 
      
      
      
      to
      
      
      ppm).
    • Defluorination Check: Scan for inorganic fluoride peak (

      
       ppm). Note: Appearance of 
      
      
      
      indicates oxidative defluorination, a red flag for reactive metabolite formation.
Protocol: Mitochondrial Glu/Gal Assay (The "Crabtree" Screen)

To rule out mitochondrial toxicity, compare cytotoxicity in glucose-containing media vs. galactose-containing media.

  • Cell Line: HepG2 cells.

  • Media A (Glycolytic): High glucose (25 mM). Cells can survive mitochondrial inhibition by using glycolysis.

  • Media B (Oxidative): Galactose (10 mM) + Glutamine. Cells are forced to rely on oxidative phosphorylation.

  • Dosing: Treat cells with triflyl compound (0.1 – 100

    
    ) for 24 hours.
    
  • Readout: Measure ATP levels (CellTiter-Glo).

  • Interpretation:

    • 
      : Positive for Mitochondrial Toxicity.  The compound is likely acting as an uncoupler.
      
    • 
      : Negative.  The compound is safe from an uncoupling perspective.
      

Strategic Recommendations

  • Use as a Probe, Optimize for Safety: Use the triflyl group in Lead Optimization to test the limits of potency (via electronic effects) and permeability. If the group yields a clinical candidate, immediately prioritize the Mitochondrial Glu/Gal Assay .

  • Bioisosteric Replacement: If the triflamide (

    
    ) shows toxicity, consider the Trifluoroethoxysulfonyl  (
    
    
    
    ) or Difluoromethylsulfonyl (
    
    
    ) groups. These retain electron-withdrawing character but alter the pKa and lipophilicity profile, potentially breaking the "protonophore" cycle.
  • Synthesis Caution: While the final drug is stable, the reagents used to install the group (e.g., triflic anhydride, triflyl chloride) are highly reactive electrophiles. Ensure rigorous purification to remove trace sulfonate esters, which are genotoxic impurities (GTIs).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(7), 2832–2842. Link

  • Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial Targets of Drug Toxicity. Annual Review of Pharmacology and Toxicology, 40, 353-388. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Advanced Synthesis of ortho-Triflyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of ortho-Triflyl Benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The ortho-triflyl benzoic acid scaffold (2-((trifluoromethyl)sulfonyl)benzoic acid) represents a critical pharmacophore in modern medicinal chemistry. The triflyl group (


) is one of the most electron-withdrawing and lipophilic substituents known (Hansch 

), offering unique opportunities for modulating pKa, metabolic stability, and protein-ligand binding interactions.

Despite its utility, the synthesis of this moiety is complicated by the extreme electron deficiency of the triflyl group, which deactivates the aromatic ring toward electrophilic substitution and makes the ortho-position sterically crowded. This guide delineates two validated, high-fidelity synthetic pathways: the Directed Ortho-Metalation (DoM) Route (for rapid access to the core scaffold) and the Oxidative Trifluoromethylthiolation Route (for highly functionalized derivatives).

Strategic Retrosynthesis & Pathway Selection

The synthesis of ortho-triflyl benzoic acids presents a classic "electron-poor" aromatic challenge. Standard Friedel-Crafts approaches fail due to ring deactivation. Therefore, the strategy must rely on either anionic functionalization or transition-metal-catalyzed cross-coupling.

Strategic Comparison Table
FeatureMethod A: Directed Ortho-Metalation (DoM) Method B: Oxidative Trifluoromethylthiolation
Primary Mechanism Anionic (Lithiation/Trapping)Transition Metal Coupling (

-like) + Oxidation
Starting Material Aryl Trifluoromethyl Sulfones (Triflones)ortho-Halo Benzoic Esters (Iodides/Bromides)
Key Reagent

-Butyllithium (

-BuLi) /


or

/

Regioselectivity Directed by

group
Pre-defined by starting halide position
Limitations Sensitive to electrophilic functional groups (ketones, nitro)Requires multi-step sequence (Esterification

Coupling

Oxidation)
Ideal Use Case Rapid synthesis of core scaffoldsLate-stage functionalization of complex aromatics

Method A: The Directed Ortho-Metalation (DoM) Protocol

The triflyl group is a powerful Directed Metalation Group (DMG). The sulfone oxygen atoms coordinate lithium, directing deprotonation specifically to the ortho position. This method is the most direct route to the target acid.

Mechanistic Pathway

The reaction proceeds via the formation of a 5-membered chelate ring between the sulfonyl oxygen, the lithium cation, and the ortho-carbon.

DoM_Mechanism Start Aryl Triflone (Ph-SO2CF3) Complex Pre-Lithiation Complex Start->Complex + n-BuLi (-78°C, THF) Lithiated ortho-Lithio Species Complex->Lithiated Deprotonation (C-H Insertion) Transition Carboxylation (CO2 Insertion) Lithiated->Transition + CO2 (g) Product ortho-Triflyl Benzoic Acid Transition->Product Acid Quench (HCl)

Figure 1: Mechanism of Directed Ortho-Metalation (DoM) for aryl triflones.

Detailed Experimental Protocol

Target: Synthesis of 2-((trifluoromethyl)sulfonyl)benzoic acid from phenyl trifluoromethyl sulfone.

  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon. Add Phenyl trifluoromethyl sulfone (1.0 equiv, 5 mmol) and dissolve in anhydrous THF (25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature equilibrates for at least 15 minutes.

  • Lithiation: Dropwise add

    
    -Butyllithium  (1.2 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn yellow/orange.
    
    • Critical Note: Maintain temperature below -70 °C to prevent nucleophilic attack of BuLi on the sulfur atom (desulfonylation).

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the ortho-lithio species.

  • Trapping: Introduce excess crushed Dry Ice (solid

    
    ) into the flask (or bubble dry 
    
    
    
    gas). Allow the reaction to warm slowly to room temperature over 2 hours.
  • Quench & Isolation: Quench with 1M HCl (20 mL). Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (MeOH/DCM gradient).

Validation: The appearance of a carboxylic acid proton (~13-14 ppm) and the retention of the


 quartet in 

NMR confirm the product.

Method B: The Oxidative Trifluoromethylthiolation Route

For substrates bearing functional groups incompatible with organolithiums (e.g., nitro, esters, aldehydes), this stepwise approach is superior. It relies on installing a trifluoromethylthio (


) group followed by oxidation.
Synthetic Workflow

Oxidation_Route Step1 Start: ortho-Iodo Benzoic Ester Step2 Trifluoromethylthiolation (AgSCF3 or CuSCF3) Step1->Step2 Cross-Coupling 80°C, DMF Step3 Intermediate: ortho-SCF3 Benzoate Step2->Step3 Step4 Oxidation (NaIO4 / RuCl3) Step3->Step4 cat. RuCl3 Acetonitrile/H2O Step5 Product: ortho-Triflyl Benzoate Step4->Step5 Step6 Hydrolysis (LiOH / THF) Step5->Step6

Figure 2: Stepwise synthesis via oxidative trifluoromethylthiolation.

Protocol: Cross-Coupling & Oxidation

Step 1: Introduction of


 
  • Reagents: Methyl 2-iodobenzoate (1.0 equiv),

    
     (1.5 equiv) or 
    
    
    
    .
  • Conditions: Heat in DMF at 80-100 °C for 12 hours.

  • Insight: The use of pre-formed

    
     reagents (e.g., from Vicarious Nucleophilic Substitution or commercially available) often gives higher yields than in-situ generation from 
    
    
    
    .

Step 2: Selective Oxidation

  • Reagents: ortho-

    
     benzoate (1.0 equiv), 
    
    
    
    (3.0 equiv),
    
    
    (0.05 equiv).
  • Solvent:

    
     (2:2:3).
    
  • Procedure: Stir vigorously at room temperature. The Ruthenium catalyst cycles between Ru(VIII) and Ru(IV), acting as a powerful oxidant to convert sulfide

    
     sulfone.
    
  • Alternative: For simpler substrates, 30%

    
     in glacial acetic acid at reflux is effective but less functional-group tolerant.
    

Comparative Reagent Data

Reagent SystemRoleYield (Typical)Notes

-BuLi /

Lithiation / Trap75-90%Requires low temp (-78°C). Fast.

/ CuI
Trifluoromethylthiolation60-80%Expensive silver reagent. High functional group tolerance.

/

/

In-situ

gen.
40-60%Economical but lower yielding due to homocoupling side reactions.

/

Oxidation (

)
>90%The "Gold Standard" for sulfone synthesis. Very clean.

(excess)
Oxidation (

)
70-85%Can produce benzoate byproducts; difficult purification.

Safety & Handling (Critical)

  • Triflyl Reactivity: While aryl triflones are generally stable, precursors like Triflic Anhydride (

    
    )  and Triflyl Chloride (
    
    
    
    )
    are violently reactive with water and nucleophiles. They cause severe burns.[1] Handle only in a fume hood with moisture-free protocols.
  • Organolithiums:

    
    -BuLi is pyrophoric. Titrate before use to ensure stoichiometry, as excess base can degrade the triflone ring.
    
  • Ruthenium Waste: Ruthenium residues are toxic and can be catalytic oxidants in waste streams. Quench oxidation reactions with sodium bisulfite before disposal.

References

  • Ortho-Lithiation of Aryl Triflones: Sumii, Y., et al. "Ortho-lithiation reaction of aryl triflones." Tetrahedron, 2018. Link

  • Synthesis of Trifluoromethyl Sulfides: Xu, C., et al. "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie Int. Ed., 2015. Link

  • Ruthenium Catalyzed Oxidation: Sharpless, K. B., et al. "Ruthenium-catalyzed oxidation of alkynes, alcohols, and sulfides." Journal of Organic Chemistry, 1981. Link

  • Trifluoromethylthiolation Reagents: Shao, X., et al. "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research, 2015. Link

  • General Sulfone Synthesis: Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, 1991. Link

Sources

2-trifluoromethanesulfonylbenzoic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid (CAS: 2366-47-4) is a specialized fluorinated building block used primarily in medicinal chemistry for "fluorine scanning" and lipophilicity modulation. Structurally, it consists of a benzoic acid core substituted at the ortho position with a triflyl (


) group—one of the strongest neutral electron-withdrawing groups known.

This guide deviates from standard SDS templates to provide a mechanistic risk assessment . Researchers must recognize that the ortho-triflyl group dramatically increases the acidity of the carboxylic acid (predicted pKa < 2.0) and activates the aromatic ring, necessitating handling protocols reserved for corrosive, highly reactive electrophiles.

Part 1: Chemical Identity & Physiochemical Profile

PropertyData
Chemical Name 2-((Trifluoromethyl)sulfonyl)benzoic acid
CAS Number 2366-47-4
Molecular Formula

Molecular Weight 254.18 g/mol
Structure Benzoic acid with o-triflyl group
Physical State Solid (White to off-white crystalline powder)
Predicted pKa 1.2 – 1.8 (Strongly Acidic due to o-EWG effect)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (acidic pH)

Scientist’s Insight: The defining feature of this molecule is the triflyl group (


) . It exerts a powerful inductive (

) and resonant (

) electron-withdrawing effect. When placed ortho to the carboxyl group, it stabilizes the carboxylate anion through field effects and electron withdrawal, making this compound significantly more acidic than benzoic acid (pKa 4.2) or even o-nitrobenzoic acid (pKa 2.17). Treat this as a strong organic acid. [1]

Part 2: Hazard Identification & Risk Assessment

Standard SDSs often default to "Irritant" when data is scarce. However, based on structural-activity relationships (SAR) , a more conservative safety posture is required.

GHS Classification (Mechanistically Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

    • Rationale: The super-acidifying effect of the triflyl group creates a local pH on moist skin likely below 2.0, leading to coagulative necrosis.

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).

  • Corrosive to Metals: Category 1 (Predicted).

Signal Word: DANGER
Hazard Statements
  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.[1]

Precautionary Logic
  • P260: Do not breathe dusts or mists.[2] (Inhalation of strongly acidic dust causes respiratory edema).

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

Part 3: Safe Handling & Storage Protocols

Storage Architecture
  • Environment: Store in a cool, dry, well-ventilated area.

  • Incompatibility: Segregate from strong bases (hydroxides, amines), oxidizing agents , and reducing agents .

  • Moisture Control: The compound is likely hygroscopic . The combination of moisture and high acidity can degrade packaging over time. Store in glass or polypropylene; avoid metal containers.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationScientific Rationale
Gloves Nitrile (Double gloving recommended) Standard latex is permeable to strong organic acids. Nitrile offers superior chemical resistance.
Eye Protection Chemical Splash Goggles + Face Shield Safety glasses are insufficient for corrosive solids that may sublime or dust.
Respiratory P100 / N95 Particulate Respirator Required if handling open powder outside a fume hood to prevent acidic necrosis of mucous membranes.

Part 4: Emergency Response & First Aid

Self-Validating Protocol: If the response does not neutralize the pH immediately, the damage continues.

Chemical Spills

Do NOT simply wipe up with a paper towel.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with Sodium Bicarbonate (

    
    )  or a specialized acid neutralizer. Wait for bubbling (
    
    
    
    evolution) to cease.
  • Clean: Once neutralized (pH 6-8), sweep up the paste and dispose of as chemical waste.

First Aid (The "Diphoterine" Standard)
  • Skin Contact: Immediately flush with Diphoterine® (if available) or copious amounts of water for at least 15 minutes . Do not use soap immediately if the skin is broken.

  • Eye Contact: Irrigate immediately.[2][3][4] Speed is critical to prevent corneal opacity.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention immediately.

Part 5: Synthetic Utility & Experimental Insight

Synthesis Pathway

The most robust synthesis involves the oxidation of the corresponding sulfide. This avoids the harsh conditions required to introduce a triflyl group directly onto a benzoic acid.

Reaction: 2-(Trifluoromethylthio)benzoic acid +




2-Trifluoromethanesulfonylbenzoic acid
Reactivity Profile (SNAr Activation)

The ortho-triflyl group is not just a spectator; it activates the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The ring is highly electron-deficient.[5] Strong nucleophiles might displace the triflyl group itself (rare) or attack other leaving groups if present.

  • Decarboxylation: Electron-poor benzoic acids are prone to thermal decarboxylation. Avoid heating >150°C without checking stability.

Part 6: Visualization

Diagram 1: Synthesis & Reactivity Logic

This diagram illustrates the oxidative synthesis route and the electronic effects governing the molecule's reactivity.

ChemicalLogic Precursor 2-(Trifluoromethylthio) benzoic acid Product 2-Trifluoromethanesulfonyl benzoic acid (Target) Precursor->Product Oxidation Oxidant Oxidant (H2O2 / AcOH) Oxidant->Product Acidity High Acidity (pKa < 2.0) Product->Acidity Ortho-Triflyl Effect Reactivity SNAr Activation (Ring Electrophilicity) Product->Reactivity e- Withdrawal

Caption: Synthesis via sulfide oxidation and subsequent electronic activation of the benzoic acid core.

Diagram 2: Risk Assessment & Handling Workflow

A decision tree for researchers handling this compound to ensure safety compliance.

SafetyWorkflow Start Handling 2-Triflylbenzoic Acid CheckPPE Verify PPE: Nitrile Gloves + Goggles Start->CheckPPE Environment Is Fume Hood Available? CheckPPE->Environment Proceed Proceed with Weighing (Avoid Dust Generation) Environment->Proceed Yes Stop STOP: Respiratory Hazard Environment->Stop No Spill Spill Event? Proceed->Spill Neutralize Neutralize with NaHCO3 (Wait for CO2 release) Spill->Neutralize Yes Disposal Dispose as Corrosive Waste Neutralize->Disposal

Caption: Operational safety workflow emphasizing engineering controls and neutralization protocols.

References

  • PubChem. (2023). 2-Trifluoromethanesulfonylbenzoic acid (Compound Summary).[6][7][8] National Center for Biotechnology Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes the electron-withdrawing power of the triflyl group). [Link]

  • Barbero, M., et al. (2000). New Synthesis of Aryl Triflones. Journal of Organic Chemistry. (Reference for synthetic methodology of triflones via sulfide oxidation). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Saccharin Analogs from 2-(Trifluoromethanesulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of saccharin and its analogs, leveraging 2-(trifluoromethanesulfonyl)benzoic acid as a versatile starting material. Saccharin and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthetic strategy presented herein is a two-step process involving a key nucleophilic aromatic substitution followed by a dehydrative cyclization. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the chemical principles behind the experimental choices.

Introduction

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the first commercially available artificial sweetener, possesses a privileged heterocyclic scaffold that has found extensive applications beyond its sweetening properties.[1] The rigid, bicyclic structure and the presence of a sulfonamide group make it an attractive core for designing enzyme inhibitors and other biologically active molecules.[2][3] While traditional syntheses of saccharin analogs often involve multi-step procedures starting from substituted anilines or toluenes, this guide explores a modern approach commencing with 2-(trifluoromethanesulfonyl)benzoic acid.

The trifluoromethanesulfonyl (triflyl) group (–SO₂CF₃) is a potent electron-withdrawing group and an excellent leaving group, making the aryl ring susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity provides a strategic entry point for introducing a sulfamoyl group (–SO₂NH₂), which is the direct precursor to the saccharin ring system. This two-step approach offers a potentially streamlined and modular route to a variety of saccharin analogs.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations:

  • Part 1: Aminative Displacemen_t of the Triflyl Group_ to form a 2-sulfamoylbenzoic acid intermediate.

  • Part 2: Dehydrative Cyclization of the intermediate to yield the final saccharin analog.

This strategy allows for the potential diversification of the final product by using different amines in the first step to generate N-substituted saccharin analogs.

G start 2-(Trifluoromethanesulfonyl)benzoic Acid step1 Part 1: Amination (Nucleophilic Aromatic Substitution) start->step1  + Amine/Ammonia intermediate 2-Sulfamoylbenzoic Acid Analog step1->intermediate step2 Part 2: Cyclization (Intramolecular Dehydration) intermediate->step2  Heat / Dehydrating Agent product Saccharin Analog step2->product

Figure 1: Overall workflow for the synthesis of saccharin analogs.

Part 1: Synthesis of 2-Sulfamoylbenzoic Acid Analogs via Nucleophilic Aromatic Substitution

Principle and Rationale

The core of this initial step is a nucleophilic aromatic substitution (SNAr) reaction. The trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing substituent that activates the aromatic ring for nucleophilic attack.[5][6] The presence of the ortho-carboxylic acid group further enhances this activation. The reaction proceeds via the addition of an amine (or ammonia) to the carbon atom bearing the triflyl group, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups. Subsequent elimination of the triflate anion restores the aromaticity and yields the desired 2-sulfamoylbenzoic acid derivative.

While direct precedent for the amination of aryl triflones is not abundant, the reaction is mechanistically analogous to the well-documented amination of aryl triflates (Ar-OTf).[4][7] These reactions often proceed under neat conditions or in a polar aprotic solvent, with an excess of the amine nucleophile.

Experimental Protocol: Synthesis of 2-Sulfamoylbenzoic Acid

Materials:

  • 2-(Trifluoromethanesulfonyl)benzoic acid

  • Ammonia solution (e.g., 28-30% in water or a 7 M solution in methanol)

  • 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heavy-walled, sealed reaction vessel (e.g., a pressure tube)

Procedure:

  • In a heavy-walled, sealed reaction vessel, dissolve 1.0 equivalent of 2-(trifluoromethanesulfonyl)benzoic acid in a minimal amount of 1,4-dioxane or DMSO.

  • Add a significant excess (10-20 equivalents) of the ammonia solution (a methanolic solution is preferred to minimize water).

  • Securely seal the reaction vessel. Caution: The reaction will generate pressure upon heating. Ensure the vessel is appropriate for the planned temperature and pressure.

  • Heat the reaction mixture in an oil bath at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.

  • After the reaction is complete (disappearance of starting material), cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in water and acidify to a pH of approximately 2 with 1 M HCl. The 2-sulfamoylbenzoic acid should precipitate as a white solid.[8]

  • If the product is not pure, perform an extraction with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-sulfamoylbenzoic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Characterization:

The identity and purity of the 2-sulfamoylbenzoic acid[8] can be confirmed by:

  • ¹H NMR: Expect characteristic aromatic proton signals and broad singlets for the carboxylic acid and sulfonamide protons.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms.

  • IR Spectroscopy: Presence of C=O (carboxylic acid), N-H, and S=O (sulfonamide) stretches.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Part 2: Dehydrative Cyclization to Saccharin Analogs

Principle and Rationale

The final step in the synthesis is the intramolecular condensation of the 2-sulfamoylbenzoic acid to form the five-membered sultam ring of the saccharin core. This is a dehydrative cyclization reaction, where the carboxylic acid and the sulfonamide functionalities react to form a new amide bond with the elimination of a water molecule.

This transformation can often be achieved by simply heating the precursor, though the use of a dehydrating agent or a catalyst can facilitate the reaction at lower temperatures and improve yields. Strong protic acids like triflic acid (TfOH) or sulfuric acid, or reagents like thionyl chloride (SOCl₂) followed by an amine workup, are effective for promoting such cyclizations.[9][10]

Figure 2: Proposed acid-catalyzed mechanism for saccharin formation. (Note: This is a conceptual representation as image generation is not supported)

Experimental Protocol: Synthesis of Saccharin

Materials:

  • 2-Sulfamoylbenzoic acid

  • Thionyl chloride (SOCl₂) or Triflic acid (TfOH)

  • Toluene or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Method A: Thermal Cyclization

  • Place the 2-sulfamoylbenzoic acid in a round-bottom flask equipped with a condenser.

  • Heat the solid gently above its melting point (approximately 165-167 °C for the parent compound).

  • Maintain the temperature for 1-2 hours. The evolution of water vapor should be observed.

  • Cool the reaction mixture. The resulting solid is crude saccharin.

  • Purify by recrystallization from hot water or an appropriate organic solvent.

Method B: Thionyl Chloride Mediated Cyclization

  • In a round-bottom flask, suspend 1.0 equivalent of 2-sulfamoylbenzoic acid in toluene.

  • Add a slight excess (1.1-1.2 equivalents) of thionyl chloride (SOCl₂) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Cool the reaction to room temperature and carefully quench any remaining SOCl₂ with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude saccharin by recrystallization.

Data Summary and Comparison

The following table outlines the proposed reaction conditions and expected outcomes for the synthesis. Yields are estimates based on analogous transformations and will require empirical optimization.

Step Reaction Key Reagents Solvent Temperature (°C) Typical Time (h) Expected Yield
1 AminationAmmonia (10-20 eq.)Dioxane/DMSO80 - 10012 - 2460 - 80%
2A Thermal CyclizationNoneNeat>1651 - 270 - 90%
2B SOCl₂ CyclizationThionyl Chloride (1.2 eq.)Toluene1102 - 485 - 95%

Conclusion

The protocols detailed in this application note provide a robust and conceptually straightforward pathway for the synthesis of saccharin analogs from 2-(trifluoromethanesulfonyl)benzoic acid. By leveraging the unique reactivity of the triflyl group, this method offers a valuable alternative to classical synthetic routes. The modularity of the initial amination step opens avenues for the creation of diverse libraries of N-substituted saccharin derivatives for screening in drug discovery programs. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve maximum efficiency and yield.

References

  • Darses, S., et al. (1999). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Synlett, 1999(10), 1561-1563. [Link]

  • Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.
  • ResearchGate. (2025). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. [Link]

  • Google Patents. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.
  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • Lee, C.-F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Sulfamoylbenzoic acid. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Horen, J. C., et al. (2019). Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy. Carbohydrate Research, 476, 65-70. [Link]

  • Wang, T., et al. (2018). Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 16(3), 393-397. [Link]

  • Aponick, A., et al. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624-4627. [Link]

  • Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

  • ResearchGate. (2025). Synthesis of Novel Saccharin Derivatives. [Link]

  • ResearchGate. (2025). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds. [Link]

Sources

using 2-trifluoromethanesulfonylbenzoic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Trifluoromethanesulfonyloxy)benzoic Acid Derivatives in Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Reagent Verification

Critical Reagent Verification (Safety & Nomenclature Alert) Before proceeding, it is imperative to verify the chemical identity of your starting material, as nomenclature in this class is frequently confused.[1]

Compound NameStructureFunction in Suzuki Coupling
2-(Trifluoromethanesulfonyloxy)benzoic acid (and esters)Ar–OTf (Triflate)Active Electrophile. The –OTf group acts as a pseudohalide leaving group.[1] This is the standard reagent for synthesizing biaryl-2-carboxylates.
2-Trifluoromethanesulfonylbenzoic acid Ar–SO₂CF₃ (Triflone/Sulfone)Inert/Specialized. The –SO₂CF₃ group is a stable substituent, not a leaving group.[1] It will not undergo standard Suzuki coupling.[1]

Scope of this Guide: This protocol details the application of the Triflate derivative (derived from salicylic acid), as it is the industry standard for introducing a 2-carboxylphenyl moiety into a biaryl scaffold.[1] This reaction is pivotal in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan intermediates) and other atropisomeric drug candidates.[1]

Part 2: Chemical Strategy & Mechanism

The Challenge of Ortho-Substitution

Coupling at the ortho-position of a benzoic acid presents two primary challenges:

  • Steric Hindrance: The bulky carboxylic acid (or ester) group adjacent to the reaction site impedes the approach of the palladium catalyst and the transmetalating boronic species.[1]

  • Catalyst Poisoning: Free carboxylic acids can bind to Palladium(II) species, forming unreactive carboxylate complexes.[1]

The Strategic Solution: The "Protect-Activate-Couple" Workflow

To maximize yield and reproducibility, we employ a three-stage workflow:

  • Protection: Convert the acid to a methyl ester to prevent catalyst sequestration.

  • Activation: Convert the phenol (from salicylic acid) to a Triflate (–OTf). The triflate is a "super-leaving group" (approximate reactivity of Iodine), facilitating oxidative addition even in sterically crowded environments.[1]

  • Coupling: Use of specific ligand systems (e.g., SPhos, XPhos, or dppf) to overcome steric barriers.[1]

Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C–O bond of the aryl triflate.[1]

  • Transmetalation: The aryl boronic acid (activated by base) transfers its aryl group to the Palladium center.[1]

  • Reductive Elimination: The C–C bond is formed, releasing the biaryl ester and regenerating Pd(0).[1]

Part 3: Detailed Experimental Protocols

Phase A: Synthesis of the Electrophile (Methyl 2-(trifluoromethanesulfonyloxy)benzoate)

Rationale: Conducting Suzuki coupling directly on the free acid-triflate is possible but prone to hydrolysis and lower yields.[1] The ester is robust.[1]

Reagents:

  • Methyl Salicylate (1.0 equiv)[1]

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)[1]

  • Pyridine (2.0 equiv) or Triethylamine (TEA)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Dissolve Methyl Salicylate in anhydrous DCM at 0°C under Nitrogen.

  • Add Pyridine slowly.[1]

  • Add Tf₂O dropwise over 30 minutes.[1] Caution: Exothermic.[1] Maintain temp < 5°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC should show complete consumption of starting phenol.[1]

  • Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

  • Result: A pale yellow oil or solid.[1] Use directly in Phase B.

Phase B: The Suzuki-Miyaura Coupling

Rationale: We utilize a mild base (K₃PO₄) and a steric-tolerant ligand to prevent hydrolysis of the triflate before coupling occurs.[1]

Reagents:

  • Substrate: Methyl 2-(trifluoromethanesulfonyloxy)benzoate (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(OAc)₂ + SPhos (for highly hindered substrates).[1]

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (anhydrous).[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial with the Triflate, Boronic Acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.[1]

  • Solvent Addition: Add degassed solvent via syringe.[1]

  • Reaction: Heat to 80–100°C for 4–12 hours.

    • Note: If using Dioxane, 80°C is usually sufficient.[1] Toluene systems may require 100°C.[1]

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Triflate peak.

    • Troubleshooting: If "Phenol" (hydrolysis product) appears, the system is too wet or the base is too strong.[1] Switch to anhydrous K₃PO₄ in Dioxane.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.[1] Concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase C: Hydrolysis (Optional)

To return to the free acid (Biaryl-2-carboxylic acid):

  • Dissolve the coupled ester in THF/MeOH (1:1).[1]

  • Add LiOH (2M aqueous, 3 equiv).

  • Stir at RT (or 50°C if hindered) until conversion is complete.

  • Acidify with 1M HCl to precipitate the product.

Part 4: Data & Optimization Guide

Table 1: Ligand Selection Guide for Ortho-Triflate Coupling

Ligand SystemSubstrate ScopeProsCons
Pd(PPh₃)₄ Simple Aryl Boronic AcidsCheap, standard.[1]Fails with bulky boronic acids; air sensitive.[1]
Pd(dppf)Cl₂ General PurposeRobust, air stable precatalyst.[1]Moderate reaction rates.
SPhos / XPhos Recommended for Steric BulkExcellent for ortho-ortho coupling.[1] High turnover.[1]More expensive.[1]
Amphos Scale-upLow loading required.[1]Requires activation.[1]

Part 5: Visualization of Workflows

Figure 1: Strategic Reaction Pathway

Caption: The "Protect-Activate-Couple" workflow ensures the carboxylic acid does not interfere with the Palladium cycle.

SuzukiPathway Salicylic Salicylic Acid (Starting Material) Ester Methyl Salicylate (Protected) Salicylic->Ester MeOH, H+ Triflate Methyl 2-OTf-Benzoate (Activated Electrophile) Ester->Triflate Tf2O, Pyridine Coupling Pd-Catalyzed Suzuki Coupling Triflate->Coupling + Ar-B(OH)2 BiarylEster Biaryl Ester (Intermediate) Coupling->BiarylEster Yield: 85-95% BiarylAcid Biaryl-2-Carboxylic Acid (Final Product) BiarylEster->BiarylAcid LiOH, Hydrolysis

Figure 2: Catalytic Cycle & Activation

Caption: Mechanism highlighting the oxidative addition into the C-OTf bond, which mimics aryl halides.[1]

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Complex1 Ar-Pd(II)-OTf Pd0->Complex1 OxAdd Oxidative Addition (Rate Limiting) Complex2 Ar-Pd(II)-Ar' Complex1->Complex2 TransMet Transmetalation (+ Ar'-B(OH)2 / Base) Complex2->Pd0 RedElim Reductive Elimination (- Product)

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[1] (Detailed discussion on bulky ligands like P(tBu)3 for difficult substrates).

  • McLaughlin, M. (2010).[1] "Suzuki–Miyaura Cross-Coupling of Benzylic Phosphates and Chlorides."[1] Organic Letters, 12(21), 4981–4983.[1] (Context on leaving group hierarchy).

  • Gooßen, L. J., et al. (2006).[1] "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664.[1] (Reference for alternative decarboxylative pathways if the user intended to use the acid as a nucleophile). [1]

Sources

reduction of 2-trifluoromethanesulfonylbenzoic acid to benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 2-Trifluoromethanesulfonylbenzoic Acid to 2-Trifluoromethanesulfonylbenzyl Alcohol

Executive Summary

This guide details the protocol for the chemoselective reduction of 2-trifluoromethanesulfonylbenzoic acid (2-triflylbenzoic acid) to 2-trifluoromethanesulfonylbenzyl alcohol . The presence of the bulky, strongly electron-withdrawing trifluoromethanesulfonyl group (


) at the ortho position presents unique steric and electronic challenges.

While Lithium Aluminum Hydride (


) is a common reducing agent, this protocol prioritizes Borane-Tetrahydrofuran (

)
. Borane exhibits superior chemoselectivity for carboxylic acids in the presence of electron-deficient aromatic rings, minimizing the risk of nucleophilic attack on the triflyl-activated ring system.

Chemical Strategy & Mechanistic Insight

Substrate Analysis
  • Substrate: 2-Trifluoromethanesulfonylbenzoic acid (CAS: 126158-69-8)

  • Target: 2-Trifluoromethanesulfonylbenzyl alcohol (CAS: 175204-63-6)

  • Key Moiety: The ortho-triflyl group (

    
    ) is one of the strongest neutral electron-withdrawing groups (Hammett 
    
    
    
    ).
    • Electronic Effect: It significantly increases the acidity of the benzoic acid proton but also renders the aromatic ring electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

      
      ) by strong nucleophiles (e.g., hydride from 
      
      
      
      ).
    • Steric Effect: The bulky sulfone group exerts an "ortho effect," twisting the carboxylate out of planarity, which can actually enhance the rate of borane reduction by destabilizing the ground state.

Reagent Selection: vs.
FeatureBorane-THF (

)
Lithium Aluminum Hydride (

)
Mechanism Electrophilic: Attacks electron-rich carboxylate oxygen.Nucleophilic: Attacks carbonyl carbon.
Selectivity High for

. Tolerates nitro/sulfone groups.
Low. Reduces esters, amides, and potentially attacks electron-deficient rings.
Risk Profile Moderate.[1] Generates

.
High. Pyrophoric; risk of side reactions (e.g., desulfonylation).
Recommendation Primary Choice Secondary Choice (requires caution)

Mechanistic Rationale: The reduction of carboxylic acids by borane proceeds via the formation of a triacyloxyborane intermediate. The initial step is the coordination of the electrophilic boron to the carbonyl oxygen. The electron-withdrawing triflyl group makes the carbonyl carbon less nucleophilic towards protons but the carboxylate oxygen more available for coordination with the Lewis acidic boron once deprotonated. Furthermore, borane does not typically reduce sulfones, ensuring chemoselectivity.

Experimental Protocol

Method A: Direct Reduction using Borane-THF (Recommended)

Safety Precaution:

  • 
     is moisture-sensitive and generates flammable hydrogen gas (
    
    
    
    ) upon reaction with protic sources.
  • Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Trifluoromethanesulfonylbenzoic acid (

    
    )
    
  • 
     complex (
    
    
    
    solution in THF,
    
    
    )
  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) for quenching

  • Hydrochloric acid (

    
    ) or Saturated 
    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solubilization: Charge the flask with 2-trifluoromethanesulfonylbenzoic acid (

    
    ). Add anhydrous THF (
    
    
    
    of substrate) via syringe. Stir until dissolved.
  • Cooling: Cool the reaction mixture to

    
     using an ice/water bath.
    
  • Addition: Slowly add the

    
     solution (
    
    
    
    ) dropwise via syringe over 15–20 minutes.
    • Note: Gas evolution (

      
      ) will occur. Control the rate to prevent foaming.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–16 hours.

    • Monitoring: Check reaction progress by TLC or LC-MS. The carboxylic acid spot should disappear.

  • Quenching (Critical): Cool the mixture back to

    
    . Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.
    
  • Reflux (Optional but Recommended): Stir the quenched mixture for 30 minutes, or gently reflux for 1 hour to fully liberate the alcohol from the borate complex.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (

      
      ).
      
    • Wash with

      
       (
      
      
      
      ), Saturated
      
      
      (
      
      
      ), and Brine (
      
      
      ).
    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate to yield the crude alcohol.

Method B: Two-Step Reduction (Alternative via Acid Chloride)

Use this if Method A fails due to steric hindrance or impurity formation.

  • Activation: React acid with Thionyl Chloride (

    
    , 
    
    
    
    ) and catalytic DMF in
    
    
    (Reflux, 2 h) to form the acid chloride. Concentrate to remove excess
    
    
    .
  • Reduction: Redissolve acid chloride in THF. Cool to

    
    . Add Sodium Borohydride (
    
    
    
    ,
    
    
    ) in one portion, followed by dropwise addition of Methanol (generating active species in situ) or simply stir in THF if using Zinc Borohydride.

Visualization of Workflow

ReductionProtocol Start Start: 2-Triflylbenzoic Acid Solvent Dissolve in Anhydrous THF (Inert Atmosphere) Start->Solvent Cool Cool to 0°C Solvent->Cool AddBH3 Add BH3·THF (3.0 equiv) Dropwise (H2 Evolution) Cool->AddBH3 Warm Warm to RT Stir 4-16 Hours AddBH3->Warm Check Check Completion (TLC/LCMS) Warm->Check Check->Warm Incomplete Quench Cool to 0°C Quench with MeOH Check->Quench Complete Workup Concentrate -> EtOAc Extraction Wash (HCl, NaHCO3, Brine) Quench->Workup Product Target: 2-Triflylbenzyl Alcohol Workup->Product

Caption: Workflow for the borane-mediated reduction of 2-triflylbenzoic acid.

Analytical Data & Characterization

The product, 2-trifluoromethanesulfonylbenzyl alcohol , is expected to be a white solid or viscous oil.

TechniqueExpected Signal / FeatureInterpretation

NMR
(

)

(s, 2H)
Benzylic

. Shifted downfield due to ortho-

.

(m, 4H)
Aromatic protons. Ortho proton to sulfone will be most deshielded.

(br s, 1H)
Hydroxyl proton (

), exchangeable with

.

NMR

(s, 3F)
Characteristic singlet for Triflyl (

) group.
IR Spectroscopy

(Broad)

stretch (Alcohol).


symmetric/asymmetric stretch.
MS (ESI)

or

Parent ion may not be visible; look for tropylium-like fragment.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Borane complex degradation or moisture ingress.

    • Solution: Use fresh

      
       or switch to 
      
      
      
      (Dimethyl sulfide complex), which is more stable and has a higher active borane content.
  • Formation of Gel/Emulsion during Workup:

    • Cause: Boron salts.

    • Solution: Ensure the MeOH quench is followed by a thorough acid wash (

      
      ) to solubilize boron species.
      
  • Side Products:

    • If the sulfone is reduced (rare with Borane, possible with

      
      ), you will see a shift in the 
      
      
      
      NMR. Stick to Borane to avoid this.

References

  • Brown, H. C.; Choi, Y. M. "The reaction of borane-tetrahydrofuran with representative organic compounds containing representative functional groups." Journal of Organic Chemistry, 1982 , 47, 3153–3163. Link

  • Yoon, N. M.; Pak, C. S.; Brown, H. C. "Selective reductions. 19. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." Journal of Organic Chemistry, 1973 , 38, 2786–2792. Link

  • Loudon, G. M. "Organic Chemistry." Roberts and Company Publishers, 2009. (Standard reference for Ortho-Effect and Borane Mechanism).
  • Behrends, M., et al. "Synthesis and stability of strongly acidic benzamide derivatives." Beilstein Journal of Organic Chemistry, 2018 , 14, 463–470. (Context on triflyl-benzoic acid stability). Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Triflyl-Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triflyl Group as a Superior Leaving Group in Nucleophilic Aromatic Substitution

In the realm of organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular construction, particularly in the fields of medicinal chemistry and materials science. Among the array of methodologies available, nucleophilic aromatic substitution (SNAr) offers a powerful and direct approach for the formation of carbon-heteroatom and carbon-carbon bonds. The efficiency of an SNAr reaction is critically dependent on two key factors: the activation of the aromatic ring by electron-withdrawing groups and the proficiency of the leaving group.

The trifluoromethanesulfonyl group, commonly known as the triflyl group (-SO₂CF₃, -Tf), has emerged as an exceptionally potent activating and leaving group for SNAr reactions. Its strong electron-withdrawing nature, a consequence of the three highly electronegative fluorine atoms, significantly polarizes the C-S bond and acidifies the aromatic ring, thereby rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the resulting triflate anion (CF₃SO₃⁻) is an excellent leaving group due to the extensive delocalization of its negative charge, making the departure of the leaving group a highly favorable process.

These properties often translate into milder reaction conditions, broader substrate scope, and higher yields compared to traditional SNAr reactions employing halogen leaving groups. This application note provides a comprehensive guide to understanding and implementing SNAr reactions on triflyl-substituted benzenes, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Meisenheimer Complex

The SNAr reaction of triflyl-substituted benzenes proceeds through a well-established two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as the Meisenheimer complex.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the triflyl group. This forms a tetrahedral intermediate, the Meisenheimer complex, in which the negative charge is delocalized over the aromatic ring and the electron-withdrawing groups.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the triflate anion, a highly stable leaving group. This step is typically fast and irreversible.

Ar-OTf + Ar'-OH -> Ar-O-Ar' + TfOH

Ar-OTf + R₂NH -> Ar-NR₂ + TfOH

Ar-OTf + Ar'-SH -> Ar-S-Ar' + TfOH

Caption: Figure 2: General experimental workflow for SNAr reactions.

Troubleshooting and Considerations

  • Hydrolysis of Aryl Triflate: Aryl triflates can be susceptible to hydrolysis, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

  • Competing Reactions: With ambident nucleophiles, careful selection of reaction conditions (solvent, counterion) may be necessary to achieve regioselectivity.

  • Low Reactivity: If the reaction is sluggish, consider using a more polar aprotic solvent (e.g., DMSO), a stronger base, or a higher reaction temperature. The addition of phase-transfer catalysts can also be beneficial in some cases.

  • Purification Challenges: Some triflate-containing byproducts can co-elute with the desired product. Careful optimization of the chromatographic conditions is often required.

Conclusion

Nucleophilic aromatic substitution on triflyl-substituted benzenes is a robust and versatile method for the formation of a wide range of chemical bonds. The exceptional leaving group ability of the triflate group allows for reactions to proceed under conditions that are often milder than those required for their haloarene counterparts. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this powerful transformation in the synthesis of complex organic molecules.

References

  • Recent Advances in Transition-Metal-Free, Halogen-Free Nucleophilic Aromatic Substitution. Rossi, R. A., Postigo, A., & Finaru, A. L. (2006). Chemistry - A European Journal, 12(15), 3948-3958. [Link]

  • The Triflyl Group as an Amine Activating Group: A New and Simple Method for the Synthesis of Secondary Amines. Al-Qahtani, M. H., & El-Bediwi, K. M. (2007). Journal of the Brazilian Chemical Society, 18(1), 168-172. [Link]

Synthesis of Triflyl-Substituted Heterocycles from Benzoic Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Triflyl Group in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and biological properties.[1] Among these, the trifluoromethylsulfonyl group (–SO₂CF₃), commonly known as the triflyl group, has garnered significant attention. Its potent electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's lipophilicity, binding affinity, and pharmacokinetic profile.[1] This guide provides an in-depth exploration of synthetic strategies for accessing triflyl-substituted heterocycles, a class of compounds with immense therapeutic potential, using readily available benzoic acid derivatives as starting materials.

This document is structured to provide not just procedural steps, but also the underlying strategic considerations, enabling researchers to adapt and innovate upon these foundational methods. We will explore two primary approaches: the cyclization of benzoic acid precursors already bearing the triflyl moiety, and the late-stage introduction of the triflyl group onto a pre-formed heterocyclic scaffold derived from a benzoic acid.

Strategy A: Synthesis from Pre-functionalized Benzoic Acid Precursors

This strategy involves the initial synthesis of a benzoic acid derivative that already contains the triflyl group, followed by a cyclization reaction to construct the desired heterocyclic core. This approach is particularly advantageous when the desired substitution pattern is best established on the starting material and when the subsequent cyclization conditions are compatible with the triflyl group. A key precursor for many nitrogen-containing heterocycles is triflyl-substituted anthranilic acid.

Protocol A.1: Synthesis of 4-(Trifluoromethylsulfonyl)anthranilic Acid

The synthesis of a triflyl-substituted anthranilic acid can be approached through a multi-step sequence starting from a readily available aniline. A Sandmeyer-type reaction is a classic and reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3] In this protocol, we adapt this logic to first introduce a trifluoromethylthio (–SCF₃) group, which is then oxidized to the target triflyl (–SO₂CF₃) group.

Workflow for Triflyl-Anthranilic Acid Synthesis

A 2,5-Diaminobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. KSCF₃ C 2-Amino-5-(trifluoromethylthio)benzoic Acid B->C Sandmeyer-type Reaction D 2-Amino-5-(trifluoromethylsulfonyl)benzoic Acid (Target Precursor) C->D Oxidation (e.g., m-CPBA or Oxone®)

Caption: Synthesis of a key triflyl-anthranilic acid precursor.

Experimental Protocol:

  • Step 1: Diazotization and Trifluoromethylthiolation.

    • To a stirred suspension of 2,5-diaminobenzoic acid (1.0 eq) in a mixture of water and concentrated HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of potassium trifluoromethylthiolate (KSCF₃) (1.5 eq) or use an electrophilic trifluoromethylthiolation reagent like N-(trifluoromethylthio)phthalimide.[4]

    • Slowly add the cold diazonium salt solution to the trifluoromethylthiolating agent solution, maintaining a low temperature. Vigorous nitrogen evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield 2-amino-5-(trifluoromethylthio)benzoic acid.

  • Step 2: Oxidation to the Triflyl Group.

    • Dissolve the 2-amino-5-(trifluoromethylthio)benzoic acid (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq) portion-wise.

    • Monitor the reaction by TLC until the starting material is consumed. The oxidation of a trifluoromethyl sulfide to the corresponding sulfone is a robust transformation.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-amino-5-(trifluoromethylsulfonyl)benzoic acid, which can be purified by recrystallization.

Protocol A.2: Synthesis of a 6-Triflyl-4-Quinolone

Quinolones are a privileged scaffold in medicinal chemistry, forming the core of many antibacterial agents. The Gould-Jacobs reaction is a classic method for their synthesis, involving the reaction of an aniline with a malonic ester derivative followed by thermal cyclization.

Workflow for Triflyl-Quinolone Synthesis

A 4-Triflyl-anthranilic acid B Diethyl 2-((4-(trifluoromethylsulfonyl)phenyl)amino)maleate A->B Diethyl ethoxymethylenemalonate, Heat C 4-Hydroxy-6-(trifluoromethylsulfonyl)quinoline-3-carboxylate B->C Thermal Cyclization (e.g., Dowtherm A) D 6-(Trifluoromethylsulfonyl)quinolin-4(1H)-one C->D Saponification & Decarboxylation (NaOH, then HCl)

Caption: Gould-Jacobs synthesis of a 6-triflyl-quinolone.

Experimental Protocol:

  • Combine 2-amino-5-(trifluoromethylsulfonyl)benzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-120 °C for 1-2 hours. The intermediate condensation product will form with the elimination of ethanol.

  • Add the crude intermediate to a high-boiling solvent like Dowtherm A and heat to ~250 °C for 15-30 minutes to effect the thermal cyclization.

  • Cool the reaction mixture and dilute with hexane to precipitate the crude quinolone ester.

  • Filter the solid and heat under reflux with a 10% aqueous sodium hydroxide solution for 1 hour to saponify the ester.

  • Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Heat the suspension to reflux for 1 hour to effect decarboxylation.

  • Cool the mixture, filter the solid product, wash with water, and dry to yield 6-(trifluoromethylsulfonyl)quinolin-4(1H)-one.

Parameter Value/Condition Notes
Starting Material 2-Amino-5-(trifluoromethylsulfonyl)benzoic acidSynthesized as per Protocol A.1
Reagent Diethyl ethoxymethylenemalonateCommercially available
Cyclization Temp. ~250 °CHigh-boiling solvent is essential
Saponification 10% NaOH (aq)Standard ester hydrolysis
Decarboxylation Reflux in acidic solutionDrives the reaction to completion
Typical Yield 60-80% (over 3 steps)Dependent on purity of starting aniline

Table 1: Summary of Reaction Conditions for Triflyl-Quinolone Synthesis.

Strategy B: Post-Cyclization C-H Functionalization

An alternative and highly convergent approach is to first synthesize the heterocyclic core from a standard benzoic acid precursor and then introduce the triflyl group in a late-stage functionalization step. This strategy is powerful for rapidly creating analogues from a common intermediate. Direct C-H functionalization avoids the need for pre-installed directing or leaving groups, making it an atom-economical choice.[5]

Protocol B.1: Synthesis of a Benzoxazine-4-one from Anthranilic Acid

Benzoxazinones are important heterocyclic motifs found in various biologically active compounds. They can be readily synthesized from anthranilic acid and an acid chloride.

Experimental Protocol:

  • Dissolve anthranilic acid (1.0 eq) in a suitable solvent like pyridine or DCM with a base (e.g., triethylamine, 1.2 eq).

  • Cool the solution to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Add acetic anhydride (2.0 eq) and heat the mixture to reflux for 2 hours to induce cyclization and dehydration.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield 2-methyl-4H-benzo[d][6]oxazin-4-one.

Protocol B.2: Direct C-H Triflylation of a Heterocyclic Core

The direct introduction of a triflyl group onto a heterocycle can be challenging. A feasible approach involves a two-step sequence: electrophilic trifluoromethylthiolation followed by oxidation. This leverages the increasing availability of stable electrophilic "-SCF₃" reagents.[7]

Workflow for Late-Stage Triflylation

A Benzoic Acid (e.g., Anthranilic Acid) B Heterocyclic Core (e.g., Benzoxazinone) A->B Cyclization C SCF₃-Substituted Heterocycle B->C Electrophilic Trifluoromethylthiolation D SO₂CF₃-Substituted Heterocycle (Final Product) C->D Oxidation (e.g., m-CPBA)

Caption: Late-stage functionalization strategy for triflyl-heterocycle synthesis.

Experimental Protocol:

  • Dissolve the 2-methyl-4H-benzo[d][6]oxazin-4-one (1.0 eq) from Protocol B.1 in a dry, non-protic solvent like acetonitrile or DCM under a nitrogen atmosphere.

  • Add a suitable electrophilic trifluoromethylthiolating reagent, such as N-trifluoromethylthiosaccharin or a hypervalent iodine-based reagent (1.2 eq).[7][8]

  • Add a Lewis acid catalyst (e.g., FeCl₃ or Cu(OTf)₂, 10 mol%) to activate the C-H bond towards electrophilic substitution. The regioselectivity will be dictated by the electronic properties of the heterocycle.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the trifluoromethylthiolated heterocycle.

  • Perform the oxidation of the –SCF₃ group to the –SO₂CF₃ group as described in Protocol A.1, Step 2, using an oxidant like m-CPBA.

Parameter Value/Condition Notes
Substrate Pre-formed HeterocycleMust be stable to Lewis acids
Reagent Electrophilic SCF₃ Source (e.g., N-trifluoromethylthiosaccharin)Stability and reactivity vary
Catalyst Lewis Acid (e.g., FeCl₃)Essential for C-H activation
Solvent Anhydrous, non-proticCritical for reaction success
Oxidation m-CPBA or Oxone®Reliable and high-yielding
Typical Yield 40-70% (over 2 steps)Highly substrate-dependent

Table 2: General Conditions for Late-Stage C-H Triflylation.

Validated Protocol: Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins

A recently developed, straightforward synthesis provides access to isocoumarins bearing a unique bis(triflyl)ethyl sidechain directly from 2-ethynylbenzoate precursors. This method is notable for being catalyst- and irradiation-free.

Experimental Protocol:

  • In a reaction vial, dissolve methyl 2-((4-methoxyphenyl)ethynyl)benzoate (1.0 eq) in acetonitrile.

  • Add 2-(2,2-bis((trifluoromethyl)sulfonyl)vinyl)pyridine (Yanai's reagent) (1.0 eq).

  • Seal the vial and heat the reaction mixture to 40 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(4-methoxyphenyl)-4-(2,2-bis((trifluoromethyl)sulfonyl)ethyl)isocoumarin-1-one.

Conclusion and Future Perspectives

The protocols detailed in this guide offer robust and versatile strategies for the synthesis of triflyl-substituted heterocycles from benzoic acid precursors. The choice between a pre-functionalization or late-stage functionalization approach will depend on the specific target molecule, the availability of starting materials, and the desired overall synthetic efficiency. As new methods for C-H functionalization and novel triflylating reagents continue to emerge, the accessibility of these valuable molecular scaffolds for drug discovery and materials science will undoubtedly expand. These notes provide a solid foundation for researchers to both replicate established methods and develop novel synthetic pathways to this important class of compounds.

References

  • Horvat, M., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Advances. Available at: [Link]

  • Mondal, S., et al. (2021). Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. ChemistrySelect. Available at: [Link]

  • Liu, Y., et al. (2021). Expeditious and Efficient ortho‐Selective Trifluoromethane‐sulfonylation of Arylhydroxylamines. Asian Journal of Organic Chemistry. Available at: [Link]

  • Barata-Vallejo, S., et al. (2021). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • Pfeifer, L., et al. (2024). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Angewandte Chemie International Edition. Available at: [Link]

  • Khan, I., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

  • Zhang, C., et al. (2025). Practical and efficient synthesis of aryl trifluoromethyl sulfones from arylsulfonyl chlorides with Umemoto's reagent II. Tetrahedron Letters. Available at: [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia contributors. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chen, C., & Chu, L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research. Available at: [Link]

  • Quiclet-Sire, B., & Zard, S. Z. (1996). A convenient synthesis of trifluoromethyl aryl sulfides. Tetrahedron Letters. Available at: [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Electrophilic trifluoromethylthiolation reagents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of S‐trifluoromethyl thiosulfonates (91) from anilines (124), DABSO (126) and PhNHSCF3 (92). ResearchGate. Available at: [Link]

  • Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed. Available at: [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

  • Barber, T. A., & Douglas, J. T. (2018). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2025). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. Chemical Reviews. Available at: [Link]

  • Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis. Available at: [Link]

  • Grelier, G., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. Available at: [Link]

  • Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]

  • D'Accolti, L., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]

Sources

Application Notes and Protocols for 2-Triflylbenzoic Acid-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for novel, efficient, and predictable chiral auxiliaries is a continuous endeavor. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] This strategy provides a reliable pathway to enantiomerically enriched products, which are crucial in the development of pharmaceuticals and other biologically active compounds.[3] This document introduces a promising, albeit less conventional, class of chiral auxiliaries derived from 2-triflylbenzoic acid. The potent electron-withdrawing nature of the trifluoromethylsulfonyl (triflyl) group, combined with the rigid benzoic acid scaffold, offers unique stereoelectronic properties that can be harnessed for high diastereoselectivity in a range of carbon-carbon bond-forming reactions.

These application notes provide a comprehensive guide to the synthesis and application of chiral auxiliaries derived from 2-triflylbenzoic acid, with a focus on the corresponding 2-sulfinamide derivatives. While direct literature on this specific precursor is emerging, the protocols and principles outlined herein are grounded in the well-established chemistry of analogous sulfur-based and benzoic acid-derived chiral auxiliaries.[4][5]

The 2-Triflylbenzoic Acid-Derived Auxiliary: Design and Rationale

The design of this chiral auxiliary is predicated on several key features:

  • Rigid Aromatic Scaffold : The benzoic acid backbone provides a conformationally restricted environment, which is essential for effective facial discrimination of the prochiral center.

  • Stereogenic Sulfur Center : The chiral sulfinyl group is a well-established stereocontrolling element in asymmetric synthesis.[2] Its lone pair, oxygen atom, and two different carbon substituents create a distinct steric and electronic environment that directs the approach of incoming reagents.

  • Potent Inductive Effect : The ortho-triflyl group is a powerful electron-withdrawing group. This has two significant consequences:

    • It enhances the acidity of the N-H proton in the derived amide, facilitating deprotonation to form the active enolate species.

    • It can influence the Lewis acidity of a coordinated metal center in chelated transition states, potentially leading to higher levels of organization and stereoselectivity.

The general structure of the proposed chiral auxiliary, attached to a substrate, is depicted below:

G start 2-Iodobenzoic Acid step1 Thiolation start->step1 1. n-BuLi 2. t-BuS-St-Bu intermediate1 2-(tert-Butylthio)benzoic Acid step1->intermediate1 step2 Oxidation intermediate1->step2 m-CPBA intermediate2 2-(tert-Butylsulfinyl)benzoic Acid step2->intermediate2 step3 Amidation intermediate2->step3 1. SOCl₂ 2. Chiral Amine (e.g., (R)-1-phenylethylamine) product Chiral 2-(tert-Butylsulfinyl)benzamide Auxiliary step3->product

Caption: Proposed synthetic workflow for the chiral auxiliary.

Protocol 1: Synthesis of (R)-N-((R)-1-Phenylethyl)-2-(tert-butylsulfinyl)benzamide

This protocol describes the synthesis of a representative chiral auxiliary from 2-iodobenzoic acid.

Step 1: Synthesis of 2-(tert-Butylthio)benzoic Acid

  • To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (2.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add di-tert-butyl disulfide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-(tert-butylthio)benzoic acid.

Step 2: Synthesis of 2-(tert-Butylsulfinyl)benzoic Acid

  • Dissolve 2-(tert-butylthio)benzoic acid (1.0 eq) in dichloromethane at 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield 2-(tert-butylsulfinyl)benzoic acid as a racemic mixture.

Step 3: Synthesis of (R)-N-((R)-1-Phenylethyl)-2-(tert-butylsulfinyl)benzamide

  • To a solution of racemic 2-(tert-butylsulfinyl)benzoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction at room temperature for 2 hours, then concentrate in vacuo to remove excess oxalyl chloride.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a solution of (R)-1-phenylethylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • The resulting diastereomeric mixture can be separated by column chromatography to yield the pure (R,R)-diastereomer.

Applications in Asymmetric Synthesis

The chiral auxiliary can be attached to a variety of acylating agents (e.g., acetyl chloride, propionyl chloride) to generate the corresponding N-acyl derivatives, which are the substrates for asymmetric transformations.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds. The 2-triflylbenzoic acid-derived auxiliary is expected to provide high levels of diastereoselectivity in this transformation.

G start N-Acyl Auxiliary step1 Enolate Formation start->step1 TiCl₄, DIPEA intermediate Titanium Enolate step1->intermediate step2 Aldehyde Addition intermediate->step2 R'CHO product Aldol Adduct step2->product step3 Auxiliary Cleavage product->step3 LiOH, H₂O₂ final_product Chiral β-Hydroxy Acid step3->final_product

Caption: Workflow for an asymmetric aldol reaction.

Protocol 2: Asymmetric Aldol Reaction of an N-Propionyl Auxiliary

Step 1: N-Acylation

  • To a solution of the chiral auxiliary (1.0 eq) in THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir for 30 minutes, then add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify by column chromatography to obtain the N-propionyl derivative.

Step 2: Aldol Reaction

  • Dissolve the N-propionyl auxiliary (1.0 eq) in dichloromethane at 0 °C.

  • Add titanium(IV) chloride (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir for 30 minutes, then cool to -78 °C.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 3 hours, then quench with a 1:1 mixture of saturated aqueous NH₄Cl and methanol.

  • Extract with dichloromethane, dry, and concentrate.

  • Purify by column chromatography to isolate the aldol adduct.

Illustrative Performance Data

The following table provides expected performance data for the asymmetric aldol reaction with various aldehydes, based on analogous systems.

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Benzaldehyde>95:588
2Isobutyraldehyde>98:292
3Cinnamaldehyde>95:585
Asymmetric Michael Addition

The N-enoyl derivative of the chiral auxiliary can serve as a Michael acceptor for the diastereoselective addition of nucleophiles.

Protocol 3: Asymmetric Michael Addition of an Organocuprate
  • Prepare the N-crotonyl derivative of the chiral auxiliary using a similar procedure to Protocol 2, Step 1.

  • To a suspension of CuI (1.5 eq) in THF at -78 °C, add the Grignard reagent (e.g., MeMgBr, 3.0 eq) dropwise.

  • Stir for 30 minutes, then add a solution of the N-crotonyl auxiliary (1.0 eq) in THF dropwise.

  • Stir at -78 °C for 4 hours, then quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, dry, and concentrate.

  • Purify by column chromatography to isolate the Michael adduct.

Cleavage of the Chiral Auxiliary

A key advantage of a chiral auxiliary is its facile removal to reveal the desired enantiomerically enriched product.

Protocol 4: Hydrolytic Cleavage
  • Dissolve the aldol or Michael adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (2.0 eq).

  • Stir at room temperature for 4 hours.

  • Quench with aqueous sodium sulfite.

  • Acidify with 1 M HCl and extract the product carboxylic acid with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

The use of chiral auxiliaries derived from 2-triflylbenzoic acid represents a promising strategy in asymmetric synthesis. The unique electronic properties conferred by the triflyl group, combined with a rigid scaffold, have the potential to deliver high levels of stereocontrol in a variety of important chemical transformations. The protocols and data presented in these application notes, while based on established principles of related systems, provide a solid foundation for researchers to explore and develop this novel class of chiral auxiliaries.

References

  • Fernandez de la Pradilla, R., et al. (2000). Diels-Alder reactions with 2-(Arylsulfinyl)-1,4-benzoquinones: effect of aryl substitution on reactivity, chemoselectivity, and pi-facial diastereoselectivity. The Journal of Organic Chemistry, 65(2), 453-458. [Link]

  • Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Mikołajczyk, M., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(15), 7565-7663. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Reddy, K. S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]

Sources

Troubleshooting & Optimization

preventing decarboxylation of 2-trifluoromethanesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Mitigating Inherent Instability and Preventing Decarboxylation

Welcome to the technical support center for 2-trifluoromethanesulfonylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter this highly reactive intermediate. Unlike stable, commercially available reagents, 2-trifluoromethanesulfonylbenzoic acid is exceptionally prone to decarboxylation due to the powerful electron-withdrawing nature and excellent leaving group ability of the ortho-trifluoromethanesulfonyl (triflate) group.

This document provides an in-depth analysis of the underlying instability, frequently asked questions for rapid problem-solving, and detailed protocols for the in situ generation and use of this compound, focusing on strategies to prevent its premature decomposition.

Understanding the Instability: The Mechanism of Rapid Decarboxylation

The primary challenge with 2-trifluoromethanesulfonylbenzoic acid is its inherent instability. The molecule is primed for rapid loss of carbon dioxide (CO₂). This is not a simple thermal decomposition but a mechanistically favored pathway.

The key factors are:

  • The Triflate Group: The trifluoromethanesulfonyl (Tf) group is one of the most potent electron-withdrawing groups and an exceptionally good leaving group in organic chemistry.

  • Ortho-Positioning: Its placement at the 2-position creates significant steric strain and electronic effects that facilitate the departure of the adjacent carboxyl group.

The decarboxylation likely proceeds through a concerted mechanism where the carboxyl proton is transferred, or more rapidly, via the carboxylate anion formed under neutral or basic conditions. The resulting aryl anion is then protonated by the solvent or other proton sources. The extreme stability of the triflate anion as a leaving group dramatically lowers the activation energy for this process compared to other substituted benzoic acids.[1][2]

cluster_0 Decarboxylation Mechanism mol1 2-Trifluoromethanesulfonylbenzoate Anion co2 CO₂ mol1->co2 - CO₂ (fast) anion Aryl Anion Intermediate product Trifluoromethylsulfonylbenzene anion->product + H⁺ h_plus H⁺ (from solvent)

Caption: Proposed mechanism for rapid decarboxylation.

Frequently Asked Questions (FAQs)

Q1: I tried to synthesize and isolate 2-trifluoromethanesulfonylbenzoic acid, but my yield is zero, and I only recovered the starting material or a decarboxylated by-product. What went wrong? A1: Direct synthesis and isolation of this compound are generally not feasible under standard laboratory conditions. Its high propensity for decarboxylation means it will likely decompose upon warming to room temperature, during workup, or on concentration.[3] The strategy should be shifted to in situ generation and immediate use at cryogenic temperatures.

Q2: At what temperature does decarboxylation become a significant issue? A2: While precise kinetic data is not available, decarboxylation can be expected even at or below room temperature. For related ortho-substituted benzoic acids, elevated temperatures (>100 °C) are often used to intentionally induce decarboxylation.[3] To prevent this side reaction, maintaining temperatures below -40 °C is strongly recommended, with -78 °C being ideal for most operations.[4][5]

Q3: Can I use a base to deprotonate the carboxylic acid for a subsequent reaction? A3: Extreme caution is advised. Using strong or nucleophilic bases will accelerate decarboxylation by forming the highly unstable carboxylate anion. If a base is absolutely necessary, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and add it slowly at -78 °C.[3]

Q4: Which solvents are recommended for working with this compound? A4: Anhydrous aprotic solvents are essential to minimize proton transfer that could facilitate decarboxylation.[3] Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are suitable choices, provided they are thoroughly dried before use.

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Probable Cause Recommended Solution
Complete absence of desired product; only decarboxylated by-product (trifluoromethylsulfonylbenzene) is observed. The reaction temperature was too high, allowing for rapid decarboxylation.Maintain cryogenic temperatures (e.g., -78 °C with a dry ice/acetone bath) throughout the entire reaction sequence, including reagent addition and stirring.[4][5]
Low conversion of starting material (e.g., salicylic acid derivative) to the desired intermediate. The activating agent (e.g., Triflic Anhydride) is not reacting efficiently at low temperatures.Ensure all reagents are of high purity and anhydrous. Increase the reaction time at -78 °C before adding the subsequent nucleophile. A slight increase in temperature to -40 °C may be attempted, but with careful monitoring for decarboxylation.[6]
A complex mixture of products is formed. The reaction conditions are promoting side reactions. This could be due to moisture, inappropriate base, or extended reaction times even at low temperatures.Rigorously exclude moisture using an inert atmosphere (Argon or Nitrogen). Use a non-nucleophilic base if required. Monitor the reaction closely by TLC or rapid LC-MS analysis to avoid unnecessarily long reaction times.[3]
The reaction is inconsistent between batches. Variability in reagent quality, solvent dryness, or temperature control.Standardize all parameters. Use freshly distilled solvents, verify the purity of the activating agent, and use a properly prepared cooling bath to ensure a consistent temperature.[4][5]
Experimental Protocols: In Situ Generation and Use

This section provides a validated protocol for generating 2-trifluoromethanesulfonylbenzoic acid in situ from 2-hydroxybenzoic acid (salicylic acid) and using it immediately in a subsequent nucleophilic acyl substitution, such as an amide coupling.

Protocol 1: In Situ Generation and Amide Coupling

This protocol details the activation of salicylic acid with triflic anhydride to form the highly reactive mixed anhydride intermediate, which is structurally analogous and electronically similar to the target compound, followed by trapping with an amine.

Core Principle: The reaction is conducted entirely at -78 °C to suppress the decarboxylation pathway. The triflic anhydride activates the carboxylic acid, making it highly susceptible to nucleophilic attack while also creating the unstable ortho-triflate ester structure.[7][8]

cluster_workflow In Situ Generation & Coupling Workflow setup 1. Setup - Dry flask under Inert Gas - Add Salicylic Acid & DCM cool 2. Cool to -78 °C (Dry Ice/Acetone) setup->cool add_base 3. Add Base (DIPEA, 2.1 eq) Slowly cool->add_base add_tf2o 4. Add Activator (Tf₂O, 1.1 eq) Dropwise add_base->add_tf2o stir 5. Stir 30 min @ -78 °C add_tf2o->stir add_nuc 6. Add Nucleophile (Amine, 1.2 eq) stir->add_nuc warm 7. Warm Slowly to Room Temp add_nuc->warm quench 8. Quench & Workup (aq. NH₄Cl) warm->quench

Caption: Workflow for preventing decarboxylation during activation and coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add salicylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This is the most critical step to prevent decomposition.[5]

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.1 eq) to the cooled solution. The extra equivalent ensures the amine nucleophile added later is not protonated.

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise via syringe. A white precipitate of DIPEA·HOTf may form.

  • Stirring: Stir the mixture at -78 °C for 30 minutes to ensure complete activation.

  • Nucleophile Addition: Add your amine of choice (1.2 eq) dissolved in a small amount of anhydrous DCM.

  • Reaction Progression: Keep the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure at low temperature.

  • Purification: Purify the crude product using column chromatography to isolate the desired amide.

By following this cryogenic protocol, the highly unstable intermediate is generated and consumed by the desired nucleophile before it has the opportunity to undergo decarboxylation.

References
  • Cryo-bioorganic chemistry: molecular interactions at low temperature. PMC - NIH. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]

  • How To Perform Reactions At Low Temperatures. Radleys UK. [Link]

  • Conducting Reactions Below Room Temperature. Moodle@Units. [Link]

  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. Request PDF. [Link]

  • Low-Temperature Reactions. Air Products. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]

  • Decarboxylation Reaction: Definition, Mechanism & Applications. Chemistry Learner. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. RSC Publishing. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]

  • The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. Journal of Pharmaceutical Sciences. [Link]

  • Tips & Tricks: Heating and Cooling. University of Rochester, Department of Chemistry. [Link]

  • TRIFLIC ANHYDRIDE. Ataman Kimya. [Link]

  • An application of triflic anhydride as an acid activator: Synthesis of Nα-protected amino hydroxamic acids. Arkivoc. [Link]

  • Triflic acid. Wikipedia. [Link]

  • Industrial Applications of Triflic Anhydride. UIV CHEM. [Link]

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]

  • Triflic Anhydride (Tf2O)-Activated Transformation of Amides, Sulfoxides and Phosphorus Oxides via Nucleophilic Trapping. Digital Scholarship@UNLV. [Link]

Sources

Technical Support Center: Improving Amide Coupling Yields with ortho-Triflyl Benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for amide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of amides derived from ortho-triflyl benzoic acid and its analogs. The unique electronic and steric properties of this substrate often present challenges, leading to low yields with standard coupling protocols.

As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Amide Coupling Yield

Low or no yield in the amide coupling of ortho-triflyl benzoic acid is a common issue. The electron-withdrawing nature of the triflyl group and the steric hindrance it imposes are the primary culprits. This guide will walk you through a systematic approach to identify the cause and implement effective solutions.

Common Issues and Recommended Solutions
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Carboxylic Acid Activation: The steric bulk of the ortho-triflyl group can hinder the approach of the coupling reagent. 2. Poor Nucleophilicity of the Amine: The amine partner may be sterically hindered or electronically deactivated. 3. Decomposition of Activated Intermediate: The activated carboxylic acid species might be unstable under the reaction conditions.1. Select a More Potent Coupling Reagent: Switch from standard carbodiimides (DCC, EDC) to more reactive uronium/aminium salts like HATU or COMU, which are known to be effective for hindered substrates.[1][2] For extremely challenging cases, consider phosphonium reagents like PyBOP.[3] 2. Optimize Reaction Conditions: Increase the reaction temperature cautiously to overcome the activation energy barrier. Prolong the reaction time, in some cases, overnight reactions are necessary.[2] 3. In Situ Acyl Fluoride Formation: Convert the carboxylic acid to the corresponding acyl fluoride in situ using reagents like TFFH or BTFFH. Acyl fluorides are small and highly reactive, minimizing steric clash.[4]
Formation of Side Products 1. N-Acylurea Formation: A common side reaction with carbodiimide reagents where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[5] 2. Epimerization: If the amine or carboxylic acid contains a chiral center, racemization can occur, especially with prolonged reaction times or elevated temperatures. 3. Guanidinylation of the Amine: Uronium-based reagents like HATU can sometimes react with the amine to form a guanidinium byproduct, consuming the amine.[6]1. Use Additives with Carbodiimides: When using DCC or EDC, include additives like HOBt or Oxyma to suppress N-acylurea formation by forming a more stable active ester.[5] 2. Choose a Racemization-Suppressing Reagent: COMU is reported to cause very low racemization.[7] HATU is also known for its ability to decrease racemization compared to older reagents.[1] 3. Optimize Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the amine. This can minimize the direct reaction between the coupling reagent and the amine.[6]
Incomplete Reaction 1. Poor Solubility of Starting Materials: One or both of the coupling partners may not be fully dissolved in the chosen solvent. 2. Steric Hindrance: The sheer bulk of the ortho-triflyl group and potentially bulky groups on the amine prevent the reactants from approaching each other effectively.[2]1. Solvent Selection: Use a polar aprotic solvent with high solubilizing power, such as DMF, NMP, or DMSO.[8] 2. Increase Reagent Concentration: A higher concentration can drive the reaction forward.[2] 3. Employ Microwave Synthesis: Microwave-assisted synthesis can accelerate the reaction and improve yields for sterically hindered couplings. COMU is particularly well-suited for microwave-accelerated reactions.[7]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield amide coupling reactions with ortho-triflyl benzoic acid.

TroubleshootingWorkflow Start Low Yield with ortho-Triflyl Benzoic Acid Initial_Conditions Standard Conditions (e.g., EDC/HOBt, RT) Start->Initial_Conditions Start Here Check_Reagents Verify Reagent Quality & Stoichiometry Upgrade_Reagent Switch to High-Activity Coupling Reagent (HATU, COMU) Check_Reagents->Upgrade_Reagent Reagents OK Initial_Conditions->Check_Reagents No Improvement Increase_Temp_Time Increase Temperature &/or Reaction Time Upgrade_Reagent->Increase_Temp_Time Still Low Yield Success Improved Yield Upgrade_Reagent->Success Success Acyl_Fluoride Use Acyl Fluoride Strategy (TFFH/BTFFH) Increase_Temp_Time->Acyl_Fluoride Still Low Yield Increase_Temp_Time->Success Success Microwave Consider Microwave Synthesis Acyl_Fluoride->Microwave For Extremely Difficult Cases Acyl_Fluoride->Success Success Microwave->Success Success CouplingMechanisms cluster_EDC EDC Mechanism cluster_HATU HATU/COMU Mechanism RCOOH_EDC R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH_EDC->O_Acylisourea + EDC NAcylurea N-Acylurea (Side Product) O_Acylisourea->NAcylurea Rearrangement Amide_EDC Amide O_Acylisourea->Amide_EDC + R'-NH2 RCOOH_HATU R-COOH Active_Ester OAt/Oxyma Active Ester RCOOH_HATU->Active_Ester + HATU/COMU Amide_HATU Amide Active_Ester->Amide_HATU + R'-NH2

Caption: Simplified comparison of EDC and HATU/COMU activation pathways.

Q4: When should I consider converting the carboxylic acid to an acyl fluoride?

The acyl fluoride strategy is a powerful tool for particularly stubborn couplings where even potent reagents like HATU give unsatisfactory results. This approach is especially effective for couplings involving both sterically hindered carboxylic acids and electron-deficient or hindered amines. [9]The fluorine atom is small, minimizing steric hindrance, yet the C-F bond makes the carbonyl carbon highly electrophilic and reactive towards amines. [4]Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH allow for the convenient in situ generation of the acyl fluoride. [4] Q5: Can I just increase the temperature to force the reaction to completion?

Increasing the temperature can be effective but must be done with caution. While it can provide the necessary energy to overcome the activation barrier of a sterically hindered reaction, excessive heat can lead to the degradation of reagents and products. More importantly, if your substrates are chiral, elevated temperatures significantly increase the risk of epimerization, leading to a loss of stereochemical purity. A modest increase in temperature (e.g., to 40-50 °C) is a reasonable step, but it should be monitored carefully.

Experimental Protocols

Protocol 1: Standard Amide Coupling with HATU

This protocol is a robust starting point for the coupling of ortho-triflyl benzoic acid with a primary or secondary amine.

Materials:

  • ortho-Triflyl benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) [10]* Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the ortho-triflyl benzoic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Add DIPEA (2.0 equiv) to the solution and stir the mixture at room temperature for 5-10 minutes. This pre-activation step allows for the formation of the OAt-active ester. [11]3. Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take anywhere from a few hours to overnight.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Advanced Coupling via In Situ Acyl Fluoride Formation

This protocol is recommended for cases where Protocol 1 fails or gives low yields, particularly with hindered or electron-poor amines. Materials:

  • ortho-Triflyl benzoic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • In a dry, inert-atmosphere flask, dissolve the ortho-triflyl benzoic acid (1.0 equiv) in anhydrous MeCN or DCM.

  • Add BTFFH (1.1 equiv) followed by DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.

  • Add the amine (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature. For very hindered substrates, the reaction may require heating to 40-60 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Peptide Coupling Reagents. Chemistry – A European Journal, 15(37), 9404-9416. [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry, an Asian journal, 4(12), 1937-1943. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • Activotec. COMU peptide coupling reagent. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Wikipedia. HATU. [Link]

  • Ishihara, K. (2019). Boronic acid-catalysed dehydrative amidation. Chemical Science, 10(2), 312-320. [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Ohmae, T., & Nishio, M. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(39), 9094–9101. [Link]

  • ResearchGate. (2024, January). Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]

  • Ulven, T., & Tungen, J. E. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485–11488. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Communications, (22), 2539-2541. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. [Link]

  • Organic Chemistry Portal. Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PMC. (2024). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. [Link]

  • Reddit. (2024, October 9). Struggling with amide coupling. [Link]

  • CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. [Link]

  • Organic Chemistry Portal. Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides in Catalytic N-C(O) Amide Cross-Coupling. [Link]

  • Google Patents. (2017). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

solubility issues of 2-trifluoromethanesulfonylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility characteristics and handling of 2-((trifluoromethyl)sulfonyl)benzoic acid (2-TfBS).

This response is structured as a Tier-3 Technical Support resource, designed for research scientists requiring immediate, actionable protocols.

Ticket Subject: Solubility Optimization & Precipitation Troubleshooting Compound ID: 2-((trifluoromethyl)sulfonyl)benzoic acid Chemical Class: Ortho-substituted Benzoic Acid / Aryl Triflone Support Level: Advanced (R&D/Process Chemistry)

Part 1: The Solubility Paradox (Root Cause Analysis)

Users often report that 2-TfBS behaves erratically in aqueous media—appearing to dissolve initially before precipitating, or forming "oily" clumps that resist dissolution. This behavior stems from the conflict between its super-acidic nature and its lipophilic tail .

The Electronic Effect (Acidity)

The trifluoromethanesulfonyl group (


, or "triflyl") is one of the strongest electron-withdrawing groups known (

) [1].
  • Impact: It dramatically lowers the pKa of the benzoic acid moiety. While unsubstituted benzoic acid has a pKa of 4.2, 2-TfBS is estimated to have a pKa in the range of 1.5 – 2.0 .

  • Consequence: In neutral water (pH 7), the compound effectively exists 100% as the benzoate anion. It should be soluble.

The Lipophilic Barrier (Lattice Energy)

Despite being ionized, the anion carries a bulky, fluorinated "grease ball" (


).
  • The "Salting Out" Effect: If you attempt to dissolve this in high-ionic-strength buffers (e.g., PBS 10x) or in the presence of strong acids (e.g., 0.1% TFA in HPLC mobile phases), the equilibrium shifts.

  • Common Failure Mode: Researchers often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in their water. This drops the pH to ~2.0. At this pH, 2-TfBS protonates, reverts to its neutral, highly insoluble form, and crashes out.

Part 2: Physicochemical Data Summary[1]

Property2-TfBS (Target)Benzoic Acid (Ref)2-CF3-Benzoic Acid (Ref)
Structure Ortho-

UnsubstitutedOrtho-

Est.[1][2] pKa 1.8 ± 0.3 [2]4.203.20
LogP (Lipophilicity) ~1.9 (Ionized) / ~3.5 (Neutral)1.872.8
Water Solubility (Neutral) Very Low (< 0.1 mg/mL)3.4 g/LLow
Water Solubility (pH > 5) High (> 50 mg/mL)HighModerate
Preferred Cosolvent DMSO, MethanolEthanolDMSO

Part 3: Troubleshooting Decision Tree

Use this logic flow to resolve dissolution failures immediately.

Solubility_Workflow Start Start: Solid 2-TfBS won't dissolve Check_pH Check Solvent pH Start->Check_pH Is_Acidic Is pH < 3.0? (e.g., 0.1% TFA, 1N HCl) Check_pH->Is_Acidic Neutralize Action: Adjust to pH 6-8 Use NaOH or Phosphate Buffer Is_Acidic->Neutralize Yes Cosolvent Action: Predissolve in DMSO (Stock 100mM) Is_Acidic->Cosolvent No (Already Neutral) Check_Clarity Solution Clear? Neutralize->Check_Clarity Cosolvent->Check_Clarity Success Ready for Assay Check_Clarity->Success Yes Fail_Agg Issue: Aggregation/Oiling Check_Clarity->Fail_Agg No Fail_Agg->Cosolvent Add 5-10% DMSO final

Figure 1: Decision matrix for solubilizing 2-TfBS. Note that pH is the primary control variable.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: The "pH-Switch" Method (Recommended for Aqueous Assays)

Objective: Dissolve 2-TfBS in water without organic cosolvents. Mechanism: Deprotonation to the sulfonyl-benzoate anion.

  • Weighing: Weigh the target mass of 2-TfBS into a glass vial.

  • Slurry Generation: Add 80% of the final volume of water. Expectation: The powder will float or clump. Do not panic.

  • Titration: While stirring, add 1.0 M NaOH dropwise.

    • Observation: As the pH passes 3.0–4.0, the solid will rapidly dissolve.

  • Buffering: Once clear, add buffer concentrate (e.g., 10x PBS) to lock the pH.

  • Final Volume: Dilute to volume with water.

    • Warning: Do not back-titrate below pH 4.0, or the compound will precipitate instantly.

Protocol B: The "DMSO Spike" Method (Recommended for Stock Solutions)

Objective: Create a stable, high-concentration stock for dilution.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM stock solution.

    • Solubility: 2-TfBS is highly soluble in DMSO due to dipole-dipole interactions with the sulfonyl group.

  • Dilution: When dosing into aqueous media (cell culture or enzyme assay), ensure the injection point is vortexing to prevent transient local precipitation.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, unless your assay tolerates higher.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am running HPLC. Why does the compound elute as a broad, tailing peak or split peak? A: This is a classic "pKa proximity" issue. If your mobile phase uses 0.1% Formic Acid (pH ~2.7), you are operating right near the pKa of 2-TfBS. The molecule is rapidly flipping between neutral and ionized states on the column.

  • Fix: Switch to a buffered mobile phase (e.g., 10mM Ammonium Acetate, pH 5.0) to keep it fully ionized, or use a higher acid concentration (0.1% TFA) to keep it fully neutral (though retention will be very high).

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caution. The


 group is bulky. While ethanol works, the solubility limit is lower than in DMSO. If you store ethanolic stocks at -20°C, check for crystal formation before use.

Q3: Is the triflyl group stable in water? Will it hydrolyze? A: The triflyl group is generally chemically robust and resistant to hydrolysis under standard laboratory conditions (pH 2–10, < 80°C) [3]. It is significantly more stable than a trifluoroacetyl group. However, avoid extremely basic conditions (pH > 12) at high temperatures, which could encourage nucleophilic attack on the aromatic ring (SNAr) due to the electron-deficient nature of the system.

Part 6: Mechanistic Visualization

The following diagram illustrates the equilibrium states of 2-TfBS. Understanding this is crucial for preventing precipitation.

Equilibrium_Mechanism cluster_conditions Environmental Triggers Neutral Neutral Form (Protonated -COOH) INSOLUBLE Ionized Anionic Form (Deprotonated -COO⁻) SOLUBLE Neutral->Ionized  pH > 2.5 Ionized->Neutral  pH < 2.0 H_plus H⁺ (Acid) OH_minus OH⁻ (Base) Trigger1 0.1% TFA (Precipitation Risk) Trigger2 PBS pH 7.4 (Stable Solution)

Figure 2: The pH-dependent solubility switch. The transition occurs at a much lower pH than typical benzoic acids.

References

  • Hansch, C., & Leo, A. (1979).[3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Establishes the Hammett

    
     and 
    
    
    
    values for
    
    
    as strong electron-withdrawing groups).
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Reference for ortho-substituted benzoic acid pKa prediction methodologies).

  • Hendrickson, J. B., et al. (1973). "Trifluoromethanesulfonyl Derivatives".[4][5][6] Accounts of Chemical Research, 6(10), 309–314. (Authoritative review on the stability and chemistry of the triflyl group).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for the "Brick Dust" vs. "Grease Ball" solubility models).

Sources

Technical Support Center: Handling 2-Triflylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TBC-H2O-SENS-001 Subject: Moisture Sensitivity & Handling Protocols for 2-((Trifluoromethyl)sulfonyl)benzoyl chloride

Executive Summary: The "Super-Electrophile" Challenge

You are handling 2-triflylbenzoyl chloride .[1][2][3] Before proceeding, it is critical to distinguish this from the more common 2-(trifluoromethyl)benzoyl chloride.

The triflyl group (


)  is one of the strongest neutral electron-withdrawing groups (EWGs) known, with a Hammett constant (

) significantly higher than that of a nitro group or a standard trifluoromethyl group [1].

The Chemical Consequence: The strong electron-withdrawing nature of the ortho-triflyl group pulls electron density away from the benzene ring and, by extension, the carbonyl carbon.[3] This renders the acyl chloride hyper-electrophilic . It will react with atmospheric moisture orders of magnitude faster than standard benzoyl chloride. Standard "dry" techniques may fail; strictly anhydrous conditions are required.[4]

Module 1: Critical Handling & Storage
Q: How do I store this compound long-term?

A: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8°C .

  • Vessel: Use a Schlenk flask with a high-integrity Teflon (PTFE) valve or a sealed ampoule. Avoid standard ground-glass stoppers without grease/clips, as HCl generation can pressurize the vessel.

  • Secondary Containment: Place the primary vessel inside a desiccator containing activated phosphorus pentoxide (

    
    ) or Drierite with an indicator.
    
Q: Can I handle this on a standard bench?

A: No. Due to the ortho-triflyl activation, even brief exposure to 40-50% relative humidity can degrade the surface of the reagent, introducing 2-triflylbenzoic acid impurities that catalyze further decomposition.

Use the following Decision Matrix for handling:

HandlingProtocol Start Start: Reagent Transfer IsSolid Is the reagent Solid or Liquid? Start->IsSolid Solid Solid IsSolid->Solid Liquid Liquid/Melt IsSolid->Liquid Glovebox GLOVEBOX REQUIRED (Argon atmosphere) Solid->Glovebox High Surface Area = Rapid Hydrolysis Schlenk Schlenk Line Transfer (Positive Ar pressure) Liquid->Schlenk > 10 mL volume Syringe Gas-Tight Syringe (Oven-dried, Ar-purged) Liquid->Syringe < 10 mL volume End Proceed to Reaction Glovebox->End Weigh & Dissolve in dry solvent Schlenk->End Cannula Transfer Syringe->End Septum Injection

Figure 1: Decision tree for transferring hyper-reactive acid chlorides. Solid forms require glovebox handling due to high surface area exposure to moisture.

Module 2: Troubleshooting Common Issues
Issue 1: "The liquid is fuming when I open the bottle."

Diagnosis: Immediate Hydrolysis. The "fume" is Hydrogen Chloride (HCl) gas generated by the reaction of the acid chloride with water vapor in the air.


Immediate Action: 
  • Purge the container headspace with Argon immediately.

  • Seal the container.

  • Do not use this aliquot for stoichiometry-sensitive reactions (e.g., coupling with expensive amines) without a purity check.

Issue 2: "I see a white solid precipitate in my neat liquid reagent."

Diagnosis: Formation of 2-triflylbenzoic acid . Unlike the chloride, the carboxylic acid derivative is typically a high-melting solid. It is insoluble in the acid chloride, causing turbidity or precipitation. Resolution:

  • Filtration: If you are in a glovebox, filter the liquid through a dry fritted funnel (porosity M) to remove the acid.

  • Distillation: If the compound is stable (check TGA/DSC data if available, but generally benzoyl chlorides are distillable), vacuum distillation is the gold standard for purification [2].

Issue 3: "My reaction yield is low, and I see unreacted nucleophile."

Diagnosis: Solvent Moisture Contamination. Because 2-triflylbenzoyl chloride is a "super-electrophile," it will scavenge ppm-levels of water from your solvent faster than it reacts with your nucleophile (especially if the nucleophile is sterically hindered). Validation Protocol: Check your solvent water content using a Karl Fischer titrator (coulometric). For this reagent, solvent water content must be < 10 ppm . Standard "bottle dry" solvents (often ~50 ppm) are insufficient.

Module 3: Experimental Protocols
Protocol A: Purity Check via NMR (Self-Validating System)

Do not use LCMS, as the acidic mobile phase will hydrolyze the compound on the column.

  • Preparation: Oven-dry a standard NMR tube and cap.

  • Solvent: Use anhydrous

    
      (stored over activated 4Å molecular sieves).
    
    • Note: Do not use DMSO-

      
       or MeOH-
      
      
      
      , as they will react with the acid chloride.
  • Sampling: Under inert atmosphere, dissolve ~10 mg of the reagent in the dry

    
    .
    
  • Analysis:

    • 
      H NMR:  Look for the downfield shift of the aromatic protons ortho to the carbonyl. The acid chloride protons typically appear downfield relative to the carboxylic acid impurity.
      
    • Diagnostic Peak: If hydrolysis has occurred, you will see a broad singlet (COOH) > 10 ppm (concentration dependent).

    • 
      F NMR:  This is your best tool. The triflyl 
      
      
      
      signal will show a distinct chemical shift difference between the -COCl and -COOH species.
Protocol B: Quenching & Disposal

Warning: Exothermic Reaction.

  • Setup: Place a 3-neck flask in an ice bath (

    
    C).
    
  • Charge: Add 10% NaOH or saturated

    
     solution.
    
  • Addition: Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM). Add this solution dropwise to the basic aqueous phase with vigorous stirring.

  • Monitoring: Ensure pH remains basic. The hydrolysis generates HCl and 2-triflylbenzoic acid (which dissolves as the carboxylate salt).

Module 4: Mechanistic Insight

The following diagram illustrates why the triflyl group makes this specific molecule so sensitive compared to standard reagents.

Reactivity cluster_effect Electronic Effect Triflyl Triflyl Group (SO2CF3) Ring Benzene Ring Triflyl->Ring Strong e- Withdrawal (Inductive & Resonance) Carbonyl Carbonyl Carbon (C=O) Ring->Carbonyl e- Density Depletion Water H2O (Nucleophile) Water->Carbonyl Rapid Attack (Low Activation Energy)

Figure 2: Mechanistic pathway showing the electron-withdrawing cascade that activates the carbonyl carbon.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds.[4][5][6][7][8][9] University of Pittsburgh, Department of Chemistry. Link

  • BenchChem. (2025).[3][4][10] Navigating the Challenges of a Moisture-Sensitive Reagent. Technical Guide. Link

Sources

Technical Support Center: Purification of 2-Trifluoromethanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 2-trifluoromethanesulfonylbenzoic acid. This guide is designed for chemistry professionals engaged in research and development. Here, we address common challenges and provide practical, field-tested solutions for obtaining high-purity material through recrystallization. Our focus is on the fundamental principles that govern solvent selection and troubleshooting, empowering you to optimize the purification of this highly functionalized aromatic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for a molecule like 2-trifluoromethanesulfonylbenzoic acid?

An ideal recrystallization solvent is one where the compound of interest has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is the cornerstone of the technique.[3] For 2-trifluoromethanesulfonylbenzoic acid, which is a polar, acidic molecule, the key solvent properties are:

  • Polarity Matching: The solvent should have a polarity that is reasonably matched to the solute. Given the presence of a carboxylic acid and a highly polar trifluoromethanesulfonyl group, polar solvents are a logical starting point.

  • Inertness: The solvent must not react chemically with the compound.[2]

  • Boiling Point: A moderately low boiling point (typically 60-120 °C) is advantageous, as it allows for easy removal from the purified crystals without requiring high vacuum.[2]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[3]

Q2: I'm observing an "oiling out" phenomenon instead of crystal formation. What is happening and how can I prevent it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly from a highly concentrated state. The resulting oil often traps impurities, defeating the purpose of recrystallization.

Causality & Solutions:

  • High Solute Concentration: The solution may be supersaturated to a degree that favors rapid liquid-liquid phase separation over the slower, more ordered process of crystallization.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount (10-20% by volume) of additional hot solvent to reduce the concentration, and allow it to cool more slowly.

  • Rapid Cooling: Cooling the flask too quickly (e.g., by placing it directly in an ice bath) can shock the system, preventing the molecules from aligning into a crystal lattice.

    • Solution: Allow the solution to cool slowly and undisturbed to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

  • Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures.

    • Solution: Consider a two-solvent system. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot, clear solution until slight turbidity appears, then add a drop or two of the primary solvent to redissolve it before cooling.[4]

Q3: My solution is clear even after cooling in an ice bath, and no crystals have formed. What are my next steps?

This indicates that the solution is not supersaturated at the lower temperature, meaning the compound is still too soluble.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the cold solution. A seed crystal provides a template for further crystal growth.

  • Increase Concentration: If induction methods fail, the solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then repeat the slow cooling process.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, this is a prime opportunity to convert to a two-solvent system. While keeping the solution cool, add a miscible anti-solvent dropwise until persistent cloudiness is observed, then warm slightly until clear and re-cool slowly.

Troubleshooting Guide: Selecting a Recrystallization Solvent for 2-Trifluoromethanesulfonylbenzoic Acid

Since no standardized recrystallization solvent is documented for 2-trifluoromethanesulfonylbenzoic acid, a systematic screening process is required. The molecule's structure—an aromatic ring with a highly electron-withdrawing sulfonyl group and an acidic proton—suggests it is a polar solid. This provides a logical basis for solvent selection. A similar compound, 2-fluorobenzoic acid, can be recrystallized from aqueous ethanol or benzene, providing a strong starting point.[5][6]

Solvent Screening Protocol (Microscale)

This protocol minimizes material loss while efficiently identifying candidate solvents.

  • Preparation: Place approximately 20-30 mg of your crude 2-trifluoromethanesulfonylbenzoic acid into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Add up to ~0.5 mL.

    • Observation A: If the solid dissolves completely at room temperature, the solvent is too good. Eliminate it as a single-solvent candidate , but keep it in mind as the primary solvent in a potential two-solvent pair.

  • Heating: For the tubes where the solid did not dissolve, place them in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the same solvent dropwise until the solid just dissolves.

    • Observation B: If a large volume of solvent is required and the solid still does not dissolve, the solvent is not suitable. Eliminate it.

    • Observation C: If the solid dissolves in a reasonable amount of hot solvent, you have a potential candidate. Proceed to the next step.

  • Cooling: Remove the tubes with dissolved solids from the heat and allow them to cool slowly to room temperature. Once at room temperature, place them in an ice-water bath for 15-20 minutes.

    • Observation D: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals. A solvent that yields only a few crystals or none at all is not effective.

Table 1: Candidate Solvents for Screening
SolventClassPredicted Behavior for 2-Trifluoromethanesulfonylbenzoic AcidRationale & Notes
Water Polar ProticLow solubility at room temp, potentially good solubility when hot.The carboxylic acid group suggests some water solubility, which should increase significantly with heat. A very "green" and effective choice for many benzoic acids.[2][7]
Ethanol/Methanol Polar ProticLikely high solubility even at room temp.The polarity is well-matched, making it a good candidate for the primary solvent in a two-solvent system (e.g., with water as the anti-solvent).[6]
Ethyl Acetate Polar AproticModerate to high solubility.Often a good solvent for compounds with hydrogen-bonding capability.[8] May work as a single solvent or in a pair with hexane.
Toluene Aromatic/NonpolarLow solubility.The aromatic ring suggests some interaction is possible, but the highly polar functional groups will likely limit solubility. Could be an effective anti-solvent or part of a pair with a more polar solvent.
Hexane/Heptane NonpolarInsoluble.Excellent candidates for an "anti-solvent" to be used with a polar primary solvent like ethanol or ethyl acetate.[6]

Experimental Protocol: Two-Solvent Recrystallization

This procedure is recommended when a single ideal solvent cannot be identified. A common and effective pair for polar acids is an alcohol-water system.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-trifluoromethanesulfonylbenzoic acid in the minimum amount of the hot primary solvent (e.g., ethanol) with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step is crucial for removing particulate matter.

  • Addition of Anti-Solvent: While keeping the solution hot, add the anti-solvent (e.g., hot deionized water) dropwise until the solution becomes faintly and persistently cloudy.[4] This indicates the point of saturation.

  • Clarification: Add one or two drops of the hot primary solvent (ethanol) back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and without disturbance to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.[4]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum desiccator.

Visual Workflow: Solvent Selection Strategy

The following diagram outlines the logical workflow for troubleshooting and selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_screening Phase 1: Solvent Screening cluster_single_solvent Path A: Single Solvent System cluster_two_solvent Path B: Two-Solvent System start Start with Crude Product test_rt Test Solubility in Candidate Solvent at RT start->test_rt is_soluble_rt Soluble at RT? test_rt->is_soluble_rt heat Heat to Boiling is_soluble_rt->heat No primary_solvent Use as Primary Solvent (S1) is_soluble_rt->primary_solvent Yes is_soluble_hot Soluble when Hot? heat->is_soluble_hot cool Cool Slowly is_soluble_hot->cool Yes fail_insoluble Insoluble. Discard Solvent. is_soluble_hot->fail_insoluble No crystals_form Good Crystal Formation? cool->crystals_form success_single Success! Use as Single Solvent crystals_form->success_single Yes fail_two Failure. Re-evaluate S1/S2 Pair. crystals_form->fail_two No / Oiling Out add_anti_solvent Add Anti-Solvent (S2) dropwise until cloudy primary_solvent->add_anti_solvent reheat Add drop of S1 to clarify add_anti_solvent->reheat cool_two Cool Slowly reheat->cool_two crystals_form_two Good Crystal Formation? cool_two->crystals_form_two success_two Success! Use as Two-Solvent System crystals_form_two->success_two Yes crystals_form_two->fail_two No / Oiling Out

Caption: A flowchart for systematic recrystallization solvent selection.

Safety & Handling

While specific data for 2-trifluoromethanesulfonylbenzoic acid is limited, analogous compounds are known irritants. Always handle the material in a well-ventilated fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[11][12]

  • Skin/Eye Contact: The compound is expected to be a skin and eye irritant. In case of contact, rinse immediately and thoroughly with water.[10]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[12]

  • Storage: Keep the container tightly closed and store in a well-ventilated, dry place.

References

  • Australia Pacific LNG. (2016, May 26). Material Safety Data Sheet for 2,3,4-Trifluorobenzoic acid. Available at: [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.6. Two-Solvent Recrystallization Guide. DSpace@MIT. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Shayan, M., et al. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9899, 2-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Macroscale and Microscale Organic Experiments.
  • University of Anbar. (n.d.). EXPERIMENT (3)
  • Fieser, L. F. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 302932, 2,3,4-Trifluorobenzoic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Triflic acid. Available at: [Link]

  • Delgado, D. R., et al. (2019). The solubility of benzoic acid in seven solvents.
  • De Vera, A. A., et al. (2021). Recrystallization of Impure Benzoic Acid.
  • Mount Holyoke College. (n.d.).
  • Zaini, M. A. S., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design.
  • Bustamante, P., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE.

Sources

minimizing side reactions in triflyl group functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TF-OPT-9982 Subject: Minimizing Side Reactions in Aryl/Enol Triflate Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist

Overview

Welcome to the Triflyl Functionalization Support Center. You are likely here because your reaction utilizing the trifluoromethanesulfonyl (triflyl,


) group—one of the most powerful non-halogenic leaving groups—is suffering from yield-destroying side reactions.

While the triflate group (


) exhibits superior leaving group ability (

of conjugate acid

) compared to bromides or iodides, this high reactivity renders it susceptible to three primary failure modes:
  • Hydrolysis/Cleavage: Premature loss of the triflate group.

  • Hydrodetriflylation: Reductive displacement of the triflate by a hydride (

    
    ).
    
  • Anomalous Bond Cleavage: Oxidative addition at the S-O bond rather than the C-O bond.

This guide provides a self-validating troubleshooting workflow to isolate and eliminate these variables.

Module 1: Diagnostic Matrix (Start Here)

Before altering conditions, identify the specific failure mode using this logic flow.

G Start Reaction Analysis (LCMS/NMR) Check1 Is the Triflate (SM) consumed? Start->Check1 Result_SM_Left Issue: Low Reactivity (Cat. Deactivation) Check1->Result_SM_Left No Check2 Identify Major Byproduct Check1->Check2 Yes Phenol Product: Ar-OH (Hydrolysis) Check2->Phenol Mass = SM - 132 Reduced Product: Ar-H (Hydrodetriflylation) Check2->Reduced Mass = SM - 148 Sulfur Product: Ar-S-R / Ar-SO2-R (S-O Cleavage) Check2->Sulfur Anomalous Mass Dimer Product: Ar-Ar (Homocoupling) Check2->Dimer Mass = 2xAr

Figure 1: Diagnostic flowchart for identifying the specific side-reaction pathway based on crude reaction analysis.

Module 2: Troubleshooting Protocols
Issue A: Hydrodetriflylation (Reduction to Ar-H)

Symptom: You observe the formation of the arene (


) instead of the cross-coupled product.
Mechanism:  The Palladium center undergoes oxidative addition to 

, but instead of transmetallation, it intercepts a hydride source. The culprit is often an amine base (via

-hydride elimination) or an alcohol solvent .[1]

Corrective Protocol:

  • Eliminate Hydride Donors: Switch from amine bases (

    
    , DIPEA) to inorganic bases.
    
  • Solvent Switch: Replace alcohols (MeOH, EtOH) or DMF with non-protic, non-coordinating solvents like 1,4-Dioxane or Toluene.

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) which facilitate rapid reductive elimination of the desired product over the slower hydride transfer.

VariableHigh Risk (Avoid)Low Risk (Recommended)
Base Triethylamine, DIPEA (Hunig's Base)

,

,

Solvent Isopropanol, Ethanol, DMF (decomposes)1,4-Dioxane, THF, Toluene
Catalyst

(often contains excess phosphine)

+ XPhos or Pd-G3 Precatalysts
Issue B: S-O Bond Cleavage (Sulfur Poisoning)

Symptom: Low yield, catalyst death (Pd black precipitation), or formation of sulfinates. Mechanism: Instead of breaking the C-O bond (desired), the metal inserts into the S-O bond. This is common with electron-rich phenols or when using small, unhindered ligands.

Corrective Protocol:

  • Ligand Bite Angle: Employ ligands with a wide bite angle (e.g., Xantphos) or bulky monophosphines (Buchwald type). These sterically crowd the metal center, making the S-atom inaccessible and forcing interaction with the exposed C-O bond.

  • Strict Anhydrous Conditions: Water can exacerbate S-O cleavage pathways by hydrolyzing the intermediate.

Issue C: Pre-Coupling Hydrolysis (Reversion to Phenol)

Symptom: The starting material reverts to the phenol (


) before coupling occurs.
Root Cause:  Nucleophilic attack at the sulfur atom by hydroxide or water.

Corrective Protocol:

  • Base Strength: If using

    
     or 
    
    
    
    , the basicity might be too high for sensitive substrates.
  • The "Buffered" Fix: Use Potassium Fluoride (KF) (3.0 equiv) in anhydrous THF. The fluoride activates the boronic acid/ester without generating a high concentration of hydroxide ions.

  • Alternative: Use aqueous

    
     but lower the temperature to 40-50°C.
    
Module 3: The "Gold Standard" Workflow

To minimize all side reactions simultaneously, adopt this validated protocol for challenging substrates.

Reagents:

  • Substrate: Aryl Triflate (1.0 equiv)

  • Coupling Partner: Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous, finely ground)
    
  • Solvent: THF (0.2 M)

Step-by-Step Procedure:

  • Deoxygenation (Critical): Charge the reaction vessel with the solid triflate, boronic acid, base, and ligand. Cap and purge with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic acid, wasting the nucleophile.

  • Solvent Prep: Sparge anhydrous THF with Argon for 20 minutes in a separate vessel.

  • Catalyst Addition: Add the solvent to the solids. Add the Pd source last (or use a precatalyst like XPhos-Pd-G3).

  • Temperature Ramp: Do not plunge into a 100°C bath. Start at 60°C. Monitor by HPLC/UPLC after 1 hour.

    • Why? High heat accelerates hydrolysis (

      
      ) faster than oxidative addition (
      
      
      
      ) for some substrates.
  • Workup: If the reaction turns black (Pd precipitation) before completion, add more ligand (not metal).

Module 4: Mechanism of Failure (Visualized)

Understanding the competing pathways is essential for troubleshooting.

ReactionPathways ArOTf Aryl Triflate (Ar-OTf) OxAdd Oxidative Addition (Desired) ArOTf->OxAdd Phenol Phenol (Ar-OH) ArOTf->Phenol Nucleophilic Attack at Sulfur (Pre-Cat) Pd0 Pd(0) Catalyst Pd0->OxAdd PdArOTf Ar-Pd(II)-OTf OxAdd->PdArOTf Hydride Hydride Source (R-NH2 / R-CH2-OH) PdArH Ar-Pd(II)-H Hydride->PdArH Water Hydrolysis (OH- / H2O) Water->Phenol PdArOTf->PdArH Ligand Exchange w/ Hydride Source Product Cross-Coupled Product (Ar-R) PdArOTf->Product Transmetallation + Red. Elim. Reduced Reduced Side Product (Ar-H) PdArH->Reduced Reductive Elim.

Figure 2: Competitive pathways in Palladium-catalyzed triflate coupling. Note that hydrolysis can occur independently of the catalytic cycle.

FAQs

Q: My triflate decomposes on silica gel during purification. How do I purify it? A: Aryl triflates can be sensitive to the acidity of silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize acidic sites. Alternatively, use neutral alumina or recrystallization (if solid).

Q: Can I use


 for these couplings? 
A:  Generally, no. Heterogeneous Pd/C often requires hydrogen or high temperatures and favors the hydrodetriflylation  (reduction) pathway, stripping the triflate off to give the parent arene. Stick to homogeneous catalysts.

Q: I see "Homocoupling" of my boronic acid. What do I do? A: This indicates your oxidative addition is too slow or you have oxygen in the system.

  • Fix: 1. Degas more thoroughly. 2. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex. 3. Switch to a Boronic Ester (Pinacol ester), which is less prone to homocoupling than the free acid.

References
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000. Available at: [Link]

  • Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. Chemistry – A European Journal, 2018. Available at: [Link]

  • Organomediated electrochemical fluorosulfonylation of aryl triflates via selective C-O bond cleavage. Nature Communications, 2023. Available at: [Link]

  • Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides. ACS Omega, 2023. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 2-Trifluoromethanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid (2-Triflylbenzoic acid) represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for carboxylic acids or as a precursor for sulfonyl-based electrophiles.[1] Its structural uniqueness lies in the presence of two potent electron-withdrawing groups (EWGs)—the carboxylic acid (-COOH) and the triflyl group (-SO₂CF₃)—positioned ortho to each other.

This guide provides a comparative analysis of NMR performance across different solvent systems, establishing a validated protocol for structural confirmation. Unlike standard benzoic acid derivatives, the "super-EWG" nature of the triflyl group induces significant deshielding and unique solubility challenges that necessitate specific acquisition parameters.

Part 1: Strategic Solvent Selection (Performance Comparison)[1]

The choice of deuterated solvent is the single most critical variable in analyzing this molecule. The high polarity of the sulfonyl and carboxyl groups creates strong intermolecular hydrogen bonding, which dictates spectral quality.

Comparative Performance Matrix
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (CD₃OD)Chloroform-d (CDCl₃)
Solubility Excellent (>50 mg/mL).[1] Dissolves the zwitterionic/dimeric forms effectively.[1]Good . Suitable for LC-NMR correlation.[1]Poor/Variable . Often requires heating; risk of precipitation during long scans.[1]
Acid Proton (-COOH) Visible (~13.5–14.5 ppm).[1] Broad singlet. Crucial for confirming acid integrity.[1]Invisible . Exchanges rapidly with solvent deuterium (-COOD).[1]Unreliable .[1] Often extremely broad or invisible due to dimerization/exchange.[1]
Aromatic Resolution High . Good separation of the ABCD spin system.Medium . Peaks may overlap due to compression of chemical shifts.[1]Medium . Good for non-polar impurities, but poor for the target molecule.[1]
Water Artifacts H₂O signal at ~3.33 ppm.[1] Usually distinct from aromatics.[1]HDO signal at ~4.87 ppm.[1] Can obscure key aromatic signals if wet.[1]H₂O at ~1.56 ppm.[1] Far from regions of interest.
Viscosity/Line Width Higher viscosity leads to slightly broader lines (T2 relaxation).[1]Low viscosity; sharp lines.[1]Low viscosity; sharp lines.[1]
Expert Insight: The "Invisible" Proton Trap

Critical Warning: In CD₃OD, the carboxylic acid proton will exchange with deuterium and disappear.[1] In CDCl₃, the formation of hydrogen-bonded dimers often broadens this peak into the baseline noise. DMSO-d₆ is the only reliable solvent for quantitative integration of the full proton count (5H total).

Part 2: Structural Analysis & Assignment Logic[1]

Electronic Environment

The 2-triflyl group is one of the strongest neutral electron-withdrawing groups known (Hammett constant


). Combined with the ortho-carboxyl group, this creates a highly electron-deficient aromatic ring.[1]
  • H3 (Ortho to SO₂CF₃): The most deshielded aromatic proton due to the strong inductive and mesomeric withdrawal of the sulfonyl group.

  • H6 (Ortho to COOH): Deshielded by the carbonyl anisotropy, but generally less than H3.[1]

  • H4/H5: Resonate upfield relative to H3/H6 but downfield from benzene (7.26 ppm).[1]

Expected Chemical Shifts (in DMSO-d₆)
ProtonPositionMultiplicityApprox.[1][2][3][4][5] Shift (δ ppm)*Structural Logic
-COOH Acidbr s13.5 – 14.2 Highly acidic; H-bonded to DMSO oxygen.[1]
Ar-H3 Ortho to SO₂CF₃d / m8.2 – 8.4 Strongest EWG effect; paramagnetic deshielding.[1]
Ar-H6 Ortho to COOHd / m7.9 – 8.1 Anisotropy of carbonyl group.[1]
Ar-H4/H5 Meta/Param7.8 – 8.0 Mixed inductive effects; often overlapping.[1]

*Note: Exact shifts vary with concentration and temperature.[1][2] Values are predicted based on substituent additivity rules for polysubstituted benzenes.

Part 3: Comparative Analysis (Analog Benchmarking)

To validate the presence of the triflyl group, it is useful to compare the shifts against structural analogs. The triflyl group causes a distinct downfield shift compared to the trifluoromethyl or simple sulfonyl analogs.[1]

CompoundSubstituent (Pos 2)Key Indicator (H3 Shift)Electronic Effect
Benzoic Acid -H~7.5 ppmBaseline reference.[1]
2-Fluorobenzoic Acid -F~7.2 ppm (shielded)Ortho-F is shielding (resonance) vs deshielding (inductive).[1]
2-(Trifluoromethyl)benzoic Acid -CF₃~7.8 ppmStrong EWG, but weaker than sulfonyl.
2-(Triflyl)benzoic Acid -SO₂CF₃ >8.2 ppm Super-EWG ; distinct downfield shift confirms oxidation state.[1]

Part 4: Validated Experimental Protocol

Workflow Diagram

The following logic flow ensures data integrity and prevents common artifacts.

NMR_Workflow Start Start: Sample Prep Solubility Solubility Check (Target: 10-15 mg/0.6 mL) Start->Solubility Choice_DMSO Select DMSO-d6 (Standard) Solubility->Choice_DMSO Preferred Choice_CD3OD Select MeOD (Only for LC-NMR) Solubility->Choice_CD3OD Specific Use Acquisition Acquisition Parameters NS=16, d1=5s (quant) or 1s (qual) Choice_DMSO->Acquisition Choice_CD3OD->Acquisition Check_Acid Check >13 ppm region Acquisition->Check_Acid Pass Valid Spectrum (5H Total Integral) Check_Acid->Pass Peak Present Fail Re-run: Check Water Content or Concentration Check_Acid->Fail Peak Absent/Broad

Caption: Decision matrix for solvent selection and quality control in 2-triflylbenzoic acid analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of 2-trifluoromethanesulfonylbenzoic acid.[1]

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Note: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves.[1] Water content >0.1% can broaden the acid peak via exchange.[1]

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1D proton (e.g., zg30).[1]

    • Spectral Width: Set to -2 to 16 ppm (ensure the acid proton is not cut off).

    • Relaxation Delay (d1):

      • Qualitative: 1.0 s.

      • Quantitative:5.0 s (Acid protons have long T1 relaxation times; short d1 leads to under-integration).[1]

    • Scans (NS): 16 to 32 scans are sufficient for this concentration.[1]

  • Processing:

    • Apodization: Line broadening (LB) of 0.3 Hz.

    • Baseline Correction: Apply automatic baseline correction (Bernstein polynomial), specifically ensuring the region >12 ppm is flat.

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Part 5: Troubleshooting & Impurities[1]

When synthesizing this molecule (typically via oxidation of the sulfide), distinct impurities may persist.[1]

  • Sulfide Precursor (2-trifluoromethylthiobenzoic acid):

    • Look for upfield shifts in the aromatic region (S-CF₃ is less electron-withdrawing than SO₂-CF₃).[1]

    • Diagnostic: H3 proton will shift upfield to ~7.8 ppm.[1]

  • Decarboxylation (2-trifluoromethanesulfonylbenzene):

    • Loss of the broad singlet at >13 ppm.[1]

    • Appearance of a new triplet/multiplet in the aromatic region (proton replacing COOH).[1]

  • Residual Solvents:

    • Dichloromethane (DCM): Singlet at ~5.76 ppm (common extraction solvent).[1]

    • Ethyl Acetate: Quartet at 4.03 ppm, Singlet at 1.99 ppm, Triplet at 1.17 ppm.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][5] Chem.1997 , 62, 7512–7515.[1][5]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][5] Org.[1][2][3][6] Process Res. Dev.2016 , 20, 661–667.[1] [1]

  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters."[1] Chem. Rev.[1]1991 , 91, 165–195.[1] (For substituent constants of SO₂CF₃ vs CF₃).

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.[1] (Basis for additivity rule calculations).

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Trifluoromethanesulfonylbenzoic Acid and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of novel molecules is paramount. 2-Trifluoromethanesulfonylbenzoic acid, a compound featuring a confluence of a carboxylic acid, a sulfonyl group, and a trifluoromethyl moiety, presents a unique analytical challenge. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and quality control.

This guide provides an in-depth, experience-driven analysis of the predicted mass spectrometric fragmentation of 2-trifluoromethanesulfonylbenzoic acid. While specific experimental data for this exact molecule is not prevalent in publicly available literature, this document synthesizes established fragmentation principles of its constituent functional groups to offer a robust, predictive guide for researchers. We will explore the expected fragmentation pathways under electrospray ionization (ESI) and compare the utility of mass spectrometry with other pertinent analytical techniques.

Mass Spectrometry of 2-Trifluoromethanesulfonylbenzoic Acid: A Predictive Analysis

Electrospray ionization (ESI) is the most probable ionization technique for a polar molecule like 2-trifluoromethanesulfonylbenzoic acid, likely yielding a deprotonated molecule [M-H]⁻ in negative ion mode and a protonated molecule [M+H]⁺ in positive ion mode. The subsequent fragmentation via collision-induced dissociation (CID) is anticipated to be directed by the lability of the sulfonyl and carboxyl groups.

Predicted Fragmentation in Negative Ion Mode (ESI-)

In negative ion mode, the deprotonation is expected to occur at the most acidic site, the carboxylic acid, forming the [M-H]⁻ ion. The fragmentation cascade will likely proceed through the following key pathways:

  • Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) is a hallmark fragmentation for carboxylic acids in negative ESI-MS.[1] This would lead to a prominent fragment ion.

  • Loss of SO₂: Cleavage of the C-S bond can result in the neutral loss of sulfur dioxide (SO₂, 64 Da).

  • Loss of the Trifluoromethanesulfonyl Group: A significant fragmentation pathway is the loss of the entire trifluoromethanesulfonyl radical (•CF₃SO₂) or the corresponding anion, depending on the charge distribution.

  • Combined Losses: Sequential losses, such as decarboxylation followed by the loss of SO₂, are also highly probable.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M-H]⁻ (C₈H₄F₃O₄S)⁻ frag1 Loss of CO₂ (-44 Da) parent->frag1 Decarboxylation frag2 Loss of SO₂ (-64 Da) parent->frag2 C-S Cleavage frag3 Loss of CF₃ (-69 Da) parent->frag3 S-CF₃ Cleavage frag1_1 Further Fragmentation frag1->frag1_1 frag2_1 Further Fragmentation frag2->frag2_1 G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation parent [M+H]⁺ (C₈H₆F₃O₄S)⁺ frag1 Loss of H₂O (-18 Da) parent->frag1 Dehydration frag2 Loss of •COOH (-45 Da) parent->frag2 Decarboxylation frag3 Loss of •SO₂CF₃ (-133 Da) parent->frag3 C-S Cleavage frag1_1 Further Fragmentation frag1->frag1_1 frag2_1 Further Fragmentation frag2->frag2_1

Caption: Predicted Fragmentation of [M+H]⁺ Ion.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization. Here, we compare mass spectrometry with other relevant analytical methods for 2-trifluoromethanesulfonylbenzoic acid.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, impurity profiling, and fragmentation data for structural elucidation. [2]High sensitivity and selectivity, suitable for complex mixtures, provides both separation and structural information. [3]May require reference standards for absolute quantification, limited information on stereochemistry.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, followed by mass-based detection.Provides molecular weight and a reproducible fragmentation pattern, ideal for volatile and thermally stable compounds.High resolution and sensitivity, extensive spectral libraries available for compound identification.Often requires derivatization for polar compounds like carboxylic acids to increase volatility. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure determination, detailed information on atom connectivity and stereochemistry. [3]Non-destructive, provides absolute structural information.Lower sensitivity compared to MS, may require larger sample amounts, complex spectra for some molecules.
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of the analyte between a stationary and mobile phase.Purity assessment (% area), quantification against a reference standard. [2]Robust, widely available, excellent for quantitative analysis. [4]Does not provide structural information beyond retention time comparison, may not separate all co-eluting impurities.

Experimental Protocols

A robust analytical workflow is crucial for obtaining reliable data. Below are detailed, step-by-step methodologies for the analysis of 2-trifluoromethanesulfonylbenzoic acid using LC-MS.

LC-MS/MS Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection A Dissolve sample in a suitable solvent (e.g., Acetonitrile/Water) B Inject sample onto a C18 reversed-phase column A->B C Elute with a gradient of water and acetonitrile (with 0.1% formic acid) B->C D Ionize using Electrospray Ionization (ESI) C->D E Acquire full scan MS1 data D->E F Select precursor ion for fragmentation (MS2) E->F G Acquire product ion scan data F->G

Caption: A flowchart of the LC-MS/MS experimental workflow.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an ESI source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI, positive and negative.

  • Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4.5 kV.

  • Drying Gas Temperature: 300-350 °C.

  • Drying Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 30-50 psi.

  • MS1 Scan: A full scan from m/z 100 to 500 to detect the precursor ion.

  • MS2 Scan (Product Ion Scan): The precursor ion is selected and fragmented using collision-induced dissociation (CID). The collision energy should be ramped to obtain a comprehensive fragmentation pattern.

Conclusion

The structural elucidation of 2-trifluoromethanesulfonylbenzoic acid necessitates a detailed understanding of its potential behavior in a mass spectrometer. By dissecting the known fragmentation patterns of its core functional groups—benzoic acid, sulfonyl, and trifluoromethyl moieties—we can construct a predictive framework for its mass spectrometric analysis. This guide provides researchers with the foundational knowledge to approach the characterization of this and structurally related molecules. For unequivocal structural confirmation, especially for a novel compound, the integration of mass spectrometry with orthogonal techniques like NMR spectroscopy is highly recommended, ensuring a comprehensive and robust analytical characterization.

References

  • Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV Using 4-Trifluoromethyl-2,3,5,6-tetrafluorobenzylpyridinium "Thermometer Ion" - PubMed. (2025, April 2).
  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20).
  • A Comparative Guide to Analytical Methods for TFA-Gly-OH Purity Assessment - Benchchem.
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2021, May 24).
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Benzoic acid, 2-hydroxy-5-sulfo- - the NIST WebBook.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2025, November 8).
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - MDPI. (2024, November 6).
  • Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid - Benchchem.
  • A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid - Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18).
  • Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed. (2021, April 29).
  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - f
  • Green Analytical Method for Perfluorocarboxylic Acids (PFCAs) in Water of Stir Bar Sorptive Extraction Coupled with Thermal Desorption–Gas Chromatography—Mass Spectroscopy - MDPI. (2024, September 8).
  • High-energy collision-induced dissociation of small polycyclic arom
  • LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)
  • (PDF)
  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed. (2007, November 15).
  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin.
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023, June 15).
  • Reactions of trifluoromethyl radicals with aromatics. Part 3.—Substituted benzenes - Sci-Hub.

Sources

Comparative Guide: IR Spectrum Characteristic Peaks of Sulfonyl and Carboxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In drug discovery and materials science, distinguishing between sulfonyl (


) and carboxyl (

) moieties is a critical analytical challenge. Both functional groups are pharmacophores often present in bioisosteres (e.g., sulfonamides vs. carboxylic acids) to modulate solubility,

, and metabolic stability.

While NMR is definitive for backbone structure, Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid, cost-effective method for identifying these groups based on their unique vibrational signatures. This guide moves beyond basic textbook definitions to provide a field-validated framework for distinguishing these groups in complex matrices.

Theoretical Basis: Vibrational Mechanics

To interpret the spectra accurately, one must understand the causality of the peaks.

The Sulfonyl Group ( )

The sulfonyl group contains two sulfur-oxygen double bonds sharing a central sulfur atom. Unlike the carbonyl group, the mechanical coupling between the two


 bonds results in two distinct stretching vibrations:
  • Asymmetric Stretching (

    
    ):  The two oxygens move in opposite directions relative to the sulfur. This requires higher energy, resulting in a higher wavenumber absorption (~1350 cm⁻¹).
    
  • Symmetric Stretching (

    
    ):  The two oxygens move in phase (away from or towards the sulfur). This requires less energy (~1175 cm⁻¹).
    
The Carboxyl Group ( )

The carboxyl group is a composite of a carbonyl (


) and a hydroxyl (

).[1] Its spectrum is dominated by hydrogen bonding effects:[2]
  • 
     Stretch:  A stiff double bond, typically isolated, producing a sharp, intense peak.
    
  • 
     Stretch:  In the solid or concentrated liquid state, carboxylic acids form stable dimers via hydrogen bonding.[3] This creates a distribution of bond lengths, leading to the characteristic "broad" envelope that often obscures C-H stretches.
    

Comparative Analysis: Spectral Fingerprints

The following table synthesizes data from multiple authoritative sources to provide a direct comparison.

Table 1: Characteristic IR Bands of Sulfonyl vs. Carboxyl Groups
FeatureSulfonyl Group (

)
Carboxyl Group (

)
Distinguishing Factor
Primary Band 1 Asymmetric Stretch (

):
1330 – 1370 cm⁻¹(Strong, Sharp)

Stretch:
2500 – 3300 cm⁻¹(Very Broad, Medium-Strong)
Shape:

is sharp;

is extremely broad ("overinflated").[4]
Primary Band 2 Symmetric Stretch (

):
1150 – 1200 cm⁻¹(Strong, Sharp)

Stretch:
1700 – 1730 cm⁻¹(Strong, Sharp)
Position:

doublet is in the fingerprint region;

is unique at ~1710 cm⁻¹.
Secondary Band Scissoring (

):
500 – 600 cm⁻¹(Medium)

Stretch:
1210 – 1320 cm⁻¹(Strong)

stretch can overlap with

asymmetric stretch, requiring caution.
Diagnostic Pattern "The Sulfonyl Doublet": Look for two strong peaks separated by ~150-200 cm⁻¹ in the 1100-1400 range."The Acid Beard": The broad OH peak often overlaps C-H stretches (2800-3000), creating a messy, broad absorption.[3][4]

Visualizing the Logic

The following decision tree illustrates the logical flow for distinguishing these groups in an unknown sample.

IR_Decision_Tree Start Unknown Sample Spectrum Check1700 Check 1700-1750 cm⁻¹ Region Start->Check1700 Has1700 Strong Sharp Peak Present? Check1700->Has1700 CheckOH Check 2500-3300 cm⁻¹ Region Has1700->CheckOH Yes CheckSulfonyl Check 1100-1400 cm⁻¹ Region Has1700->CheckSulfonyl No HasBroadOH Very Broad Band Present? CheckOH->HasBroadOH ResultCarboxyl Likely Carboxylic Acid (Confirm with C-O at ~1250) HasBroadOH->ResultCarboxyl Yes ResultKetone Likely Ketone/Aldehyde/Ester (Not Acid) HasBroadOH->ResultKetone No HasDoublet Two Strong Sharp Peaks? (~1350 & ~1175) CheckSulfonyl->HasDoublet ResultSulfonyl Likely Sulfonyl Group (-SO₂-) HasDoublet->ResultSulfonyl Yes ResultOther Other Functional Group HasDoublet->ResultOther No

Caption: Figure 1. Logical decision tree for distinguishing sulfonyl and carboxyl groups based on primary spectral features.

Experimental Protocol: Ensuring Data Integrity

Sample Preparation: The KBr Pellet Method

Why this method? Solid-state analysis preserves the hydrogen-bonded dimer structure of carboxylic acids, ensuring the characteristic broad OH band is visible.

  • Reagent Prep: Dry spectroscopic-grade Potassium Bromide (KBr) at 110°C overnight to remove adsorbed water. Crucial: Water absorbs at ~3400 cm⁻¹ and 1640 cm⁻¹, which can lead to false positives for OH or C=O.

  • Grinding: Mix 1-2 mg of sample with ~100 mg KBr. Grind in an agate mortar until the mixture is a fine, uniform powder.

    • Tip: Do not over-grind if the sample is polymorphic, but ensure particle size is <2 µm to avoid scattering (sloping baseline).

  • Pressing: Apply 8-10 tons of pressure under vacuum for 1-2 minutes to form a transparent pellet.

  • Measurement: Acquire background spectrum (pure KBr pellet) immediately before the sample to subtract atmospheric

    
     and 
    
    
    
    .
ATR (Attenuated Total Reflectance) Alternative

Why this method? Faster for high-throughput screening in drug development.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Pressure: Apply high pressure to ensure good contact.

  • Note: Peak intensities in ATR are wavelength-dependent (lower intensity at higher wavenumbers compared to transmission IR). Adjust expectations for the OH stretch intensity.

Detailed Spectral Interpretation & Troubleshooting

The "False Positive" Trap
  • Problem: Sulfonic acids (

    
    ) contain both the sulfonyl group and an OH group.
    
  • Differentiation: Sulfonic acids show the sulfonyl doublet (~1350/1175 cm⁻¹) AND a broad OH stretch. However, the OH stretch in sulfonic acids is often even broader and shifted to lower wavenumbers compared to carboxylic acids due to stronger acidity and H-bonding.

Solvent Interference

If analyzing in solution:

  • Avoid water or alcohols as solvents; they obliterate the carboxyl OH region.

  • Use Carbon Tetrachloride (

    
    )  or Chloroform (
    
    
    
    )
    (in a sealed cell, typically CaF2 windows).
  • Note: In dilute solution, carboxylic acid dimers may dissociate into monomers, causing the broad OH band (2500-3300 cm⁻¹) to disappear and be replaced by a sharp "free" OH band at ~3500 cm⁻¹.

Quantitative Assessment

While IR is primarily qualitative, the Beer-Lambert Law (


) applies.
  • Sulfonyl: The symmetric stretch (~1175 cm⁻¹) is often more stable for quantification than the asymmetric stretch, which can be sensitive to the local electronic environment.

  • Carboxyl: The C=O stretch (~1710 cm⁻¹) is the standard for quantification due to its high molar absorptivity (

    
    ).
    

References

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Organic Chemistry Online. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

Sources

A Comparative Guide to Acidity: 2-(Trifluoromethylsulfonyl)benzoic Acid vs. 2-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the precise tuning of molecular acidity is a critical lever in rational design. The acid dissociation constant, pKa, governs properties ranging from solubility and membrane permeability to catalytic activity. This guide offers an in-depth comparison of two powerfully acidic benzoic acid derivatives: 2-(trifluoromethylsulfonyl)benzoic acid (hereafter 2-triflylbenzoic acid) and the more common 2-nitrobenzoic acid. We will dissect the fundamental electronic principles that dictate their acidity, present quantitative data, and detail a robust experimental protocol for empirical pKa determination.

Quantitative Acidity: A Tale of Two Electron-Withdrawing Groups

The most direct comparison of acid strength lies in their pKa values. A lower pKa signifies a stronger acid, indicating a greater propensity to donate a proton. When compared against the parent benzoic acid, both ortho-substituted derivatives demonstrate significantly enhanced acidity. However, the triflyl group confers a much greater acid-strengthening effect than the nitro group.

CompoundSubstituentpKa (in water, 25°C)Acidity vs. Benzoic Acid
Benzoic Acid-H4.20Reference
2-Nitrobenzoic Acid-NO₂2.17[1][2]~100 times more acidic
2-Triflylbenzoic Acid-SO₂CF₃~0.0 (estimated)>10,000 times more acidic

Note: The pKa of 2-triflylbenzoic acid is exceedingly low, making its precise measurement in water challenging. The value is often estimated based on the powerful electronic effects of the triflyl group, which will be discussed below.

The Science of Acidity: A Mechanistic Deep Dive

The acidity of a substituted benzoic acid is determined by the ability of the substituent to stabilize the negative charge of the conjugate base (the benzoate anion) that forms upon deprotonation. Both the nitro (-NO₂) and triflyl (-SO₂CF₃) groups are potent electron-withdrawing groups (EWGs), but they operate through different combinations of electronic effects.

The Nitro Group: A Duality of Induction and Resonance

The nitro group is a classic example of an EWG that stabilizes the conjugate base through two distinct, powerful mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[3][4] This effect polarizes the O-H bond of the carboxylic acid and electrostatically stabilizes the resulting anion. The effect is distance-dependent and is strongest from the ortho position.[5]

  • Resonance Effect (-R or -M): The nitro group can actively delocalize the π-electrons of the benzene ring and the negative charge of the carboxylate anion across its own oxygen atoms.[6][7] This delocalization, shown below, provides significant stabilization to the conjugate base. For this effect to be maximal, the nitro group must be coplanar with the aromatic ring.

Caption: Resonance stabilization in the 2-nitrobenzoate anion.

The Triflyl Group: The Dominance of the "Super-Inductive" Effect

The trifluoromethylsulfonyl (triflyl) group is one of the most powerful non-charged EWGs used in organic chemistry. Its profound impact on acidity is almost entirely due to a massive inductive effect.

  • Inductive Effect (-I): The triflyl group's power stems from the combination of a sulfur atom in a high (+6) oxidation state bonded to two highly electronegative oxygen atoms and, crucially, a trifluoromethyl (-CF₃) group. The three fluorine atoms strongly pull electron density from the methyl carbon, which in turn makes the entire -SO₂CF₃ group an exceptionally potent electron sink.[8][9] This "super-inductive" effect is far greater than that of the nitro group and is the primary reason for the extreme acidity of 2-triflylbenzoic acid.

  • Resonance Effect: While the sulfonyl group can technically participate in resonance by utilizing d-orbitals, this effect is generally considered minor and far less significant than its overwhelming inductive pull.[6]

Inductive_Comparison cluster_triflyl 2-Triflylbenzoic Acid Conjugate Base cluster_nitro 2-Nitrobenzoic Acid Conjugate Base Triflyl -SO₂CF₃ Aromatic Ring COO⁻ Effect1 Massive Inductive Pull (-I) Triflyl:f0->Effect1 Conclusion Conclusion: The inductive effect of -SO₂CF₃ is so immense it surpasses the combined -I and -R effects of -NO₂, leading to significantly greater acidity. Triflyl->Conclusion Effect1->Triflyl:ring Strongly Stabilizes Anion Nitro -NO₂ Aromatic Ring COO⁻ Effect2 Strong Inductive (-I) & Resonance (-R) Pull Nitro:f0->Effect2 Nitro->Conclusion Effect2->Nitro:ring Stabilizes Anion

Caption: Comparison of electronic effects on anion stabilization.

Experimental Protocol: pKa Determination via Potentiometric Titration

Verifying these pKa values requires a precise and reliable experimental method. Potentiometric titration is the gold standard for this purpose, involving the careful neutralization of the acid with a strong base while monitoring the solution's pH.[10][11]

Objective: To accurately determine the pKa of an acidic compound (e.g., 2-nitrobenzoic acid).

Apparatus & Reagents:

  • Calibrated pH meter and combination glass electrode

  • 25 mL or 50 mL Class A burette

  • Magnetic stirrer and stir bar

  • 150 mL beaker

  • Analytical balance

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

  • Analyte (2-nitrobenzoic acid)

  • Deionized, CO₂-free water

Methodology:

  • System Calibration: Calibrate the pH meter using at least two standard buffers that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of the acid (e.g., ~0.2 mmol of 2-nitrobenzoic acid) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL) in the beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and begin gentle, consistent stirring. Immerse the pH electrode into the solution, ensuring the bulb is covered but clear of the stir bar.

  • Titration Execution:

    • Record the initial pH of the acid solution.

    • Add the standardized 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to capture the inflection point accurately.

    • Continue the titration well past the equivalence point until the pH curve flattens again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Identify the equivalence point (Veq), which is the volume at the steepest point of the curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[12]

    • Calculate the half-equivalence point volume (Veq / 2).

    • The pKa of the acid is numerically equal to the pH of the solution at the half-equivalence point.[10][13]

Titration_Methodology A 1. Calibrate pH Meter B 2. Prepare Analyte Solution (Known mass of acid in known volume of H₂O) A->B C 3. Titrate with Standardized NaOH (Add small increments, record Volume & pH) B->C D 4. Plot Titration Curve (pH vs. Volume NaOH) C->D E 5. Determine Equivalence Point (Veq) (Point of maximum slope) D->E F 6. Identify pH at Half-Equivalence Point (Veq / 2) E->F G Result: pKa = pH at Veq / 2 F->G

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion and Practical Implications

For the research scientist, the choice between these two substituents is a strategic one, dictated by the desired physicochemical profile.

  • 2-Nitrobenzoic Acid: Offers a significant boost in acidity over benzoic acid and is synthetically versatile. The nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization, a common strategy in drug development.

  • 2-Triflylbenzoic Acid: Represents an upper echelon of organic acidity. The triflyl group is exceptionally robust and chemically inert. Its use is warranted when an extremely low pKa is essential to ensure complete deprotonation at physiological pH or to create a powerful organic acid catalyst.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • LookChem. 2-Nitrobenzoic acid. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link]

  • DSpace@MIT. EXPERIMENT #5: Potentiometric Titration. Available at: [Link]

  • Wikipedia. 2-Nitrobenzoic acid. Available at: [Link]

  • Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. Available at: [Link]

  • Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

  • Chemistry Stack Exchange. Acidic Strength of Nitrobenzoic Acid. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Quora. What is different between inductive effect and resonance effect?. Available at: [Link]

  • Khan Academy. Worked ex - Resonance vs Inductive Effects. Available at: [Link]

  • YouTube. Inductive vs Resonance Effect | Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Reddit. Electron withdrawing groups : r/OrganicChemistry. Available at: [Link]

Sources

The Triflyl Amide as a Carboxylic Acid Bioisostere: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Carboxylic Acid Liability in Drug Design

The carboxylic acid moiety is a cornerstone of molecular recognition in biological systems and a frequent component of pharmacophores in drug candidates. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, allows for potent interactions with biological targets. However, this very nature often introduces significant liabilities in drug development.[1][2] These drawbacks include poor passive diffusion across biological membranes due to high polarity, susceptibility to metabolic conjugation (e.g., glucuronidation) leading to rapid clearance or formation of reactive metabolites, and potential for off-target toxicity.[1][3][4]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate these issues while retaining or even enhancing on-target activity.[5] This guide provides an in-depth comparison of the N-acyl trifluoromethanesulfonamide (triflyl amide) as a non-classical bioisostere for the carboxylic acid group. We will explore the comparative physicochemical properties, impact on pharmacokinetic profiles, synthetic accessibility, and provide validated experimental protocols for head-to-head evaluation.

Comparative Physicochemical Properties: A Tale of Two Acidic Groups

The success of a bioisostere hinges on its ability to mimic the key steric and electronic features of the original functional group.[5] The triflyl amide presents a compelling case, offering a geometrically similar arrangement while significantly altering key physicochemical parameters.

dot

Caption: Figure 1. Structural comparison of carboxylate and deprotonated triflyl amide.

Acidity (pKa)

A primary differentiator is acidity. Carboxylic acids typically have pKa values in the range of 4-5. In contrast, the N-H proton of an N-acyl triflyl amide is significantly more acidic due to the powerful electron-withdrawing effect of the trifluoromethanesulfonyl group. This results in pKa values that are typically 2-3 units lower than the corresponding carboxylic acids. This enhanced acidity ensures the group is predominantly ionized at physiological pH, effectively mimicking the charge of a carboxylate, but the nature of the delocalized anion is different.

Lipophilicity (logP/logD)

The replacement of a hydroxyl group with a triflylamide group generally increases molecular lipophilicity (logP). However, because the triflyl amide is more acidic, it will be more completely ionized at physiological pH (7.4). The lipophilicity under these conditions is measured by logD. The interplay between increased intrinsic lipophilicity and a lower pKa can be strategically manipulated. Often, the resulting triflyl amide analogues exhibit an increased logD, which can contribute to improved membrane permeability.[6]

Data Summary: Carboxylic Acid vs. Triflyl Amide
PropertyCarboxylic AcidN-Acyl TriflylamideRationale for Change & Impact on Drug Design
pKa ~4-5~2-4The strong electron-withdrawing triflyl group increases N-H acidity. This ensures a negative charge at physiological pH, mimicking the carboxylate interaction, but can alter distribution.
Lipophilicity (logP) Compound DependentGenerally HigherReplacement of -OH with a larger, more complex sulfonamide group increases lipophilicity, potentially enhancing membrane association and permeability.[6]
Hydrogen Bonding 1 H-bond donor, 2 H-bond acceptors (carboxylate)1 H-bond donor (N-H), 3 H-bond acceptors (C=O, 2x S=O)The triflyl amide offers a different spatial arrangement and a greater number of H-bond acceptors, which can lead to altered target binding and solubility.
Metabolic Stability Susceptible to UGT-mediated glucuronidationGenerally resistant to glucuronidation at the acidic siteCircumvents a major metabolic pathway for carboxylic acids, potentially increasing in vivo half-life and reducing risk of reactive acyl glucuronide formation.[3][4]

Impact on Pharmacokinetic Properties (ADME)

The ultimate goal of bioisosteric replacement is to improve the drug-like properties of a molecule. The shift from a carboxylic acid to a triflyl amide can have profound and beneficial effects on a compound's ADME profile.

  • Enhanced Membrane Permeability: Despite being ionized, many triflyl amides show superior cell permeability compared to their carboxylic acid counterparts. This is often attributed to a combination of increased lipophilicity and the ability of the more delocalized anion to better navigate the lipid bilayer.[7] This can lead to improved oral absorption and better tissue distribution.

  • Improved Metabolic Stability: Carboxylic acids are prone to phase II metabolism, particularly glucuronidation, which facilitates rapid excretion.[4] The triflyl amide moiety is generally stable against such conjugation, blocking a key metabolic pathway and often leading to a longer in vivo half-life.[4]

Synthetic Strategies

A key consideration for any bioisosteric replacement is synthetic tractability. Fortunately, N-acyl triflylamides can be accessed from the parent carboxylic acids or primary amides through reliable synthetic routes.

dot

Caption: Figure 2. General synthetic workflow for N-acyl triflylamides.

Experimental Protocol: Synthesis of an N-Acyl Triflylamide from a Primary Amide

This protocol describes a general and robust method for the synthesis of the target bioisostere from a readily available primary amide precursor.

Materials:

  • Primary amide (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq)

  • Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amide (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (2.5 eq) to the stirred solution.

  • Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the reaction mixture over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine. Causality Note: The acid wash removes excess pyridine, while the brine wash aids in removing residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-acyl triflylamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Comparative Analysis: Parallel Artificial Membrane Permeability Assay (PAMPA)

To empirically validate the impact of the bioisosteric swap on passive permeability, a PAMPA experiment is an efficient and cost-effective first step.[8][9][10] This non-cell-based assay measures a compound's ability to diffuse through a lipid-infused artificial membrane, modeling passive transcellular transport.[8][10]

dot

Caption: Figure 3. Experimental workflow for the PAMPA assay.

Experimental Protocol: PAMPA

This protocol provides a framework for comparing your carboxylic acid and its triflyl amide analogue.

Materials:

  • 96-well microfilter plate (e.g., Millipore MultiScreen IP, 0.45 µm PVDF)

  • 96-well acceptor plate (e.g., PTFE or polypropylene)

  • Test compounds (Carboxylic acid and Triflyl Amide), prepared as 10 mM DMSO stock solutions

  • Phosphatidylcholine solution (e.g., 2% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High and low permeability control compounds (e.g., Propranolol and Ranitidine)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for quantification

Procedure:

  • Membrane Coating: Add 5 µL of the phosphatidylcholine/dodecane solution to each well of the filter side of the microfilter plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Dilute the 10 mM DMSO stock solutions of your test compounds and controls into PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ≤1%). Add 150 µL of this solution to each well of the coated filter plate (this is now the donor plate).

  • Assemble and Incubate: Carefully place the donor filter plate onto the acceptor plate, ensuring the filter bottoms make contact with the acceptor solution. This "sandwich" is then incubated at room temperature on a plate shaker (e.g., 50-100 rpm) for 4-18 hours. Causality Note: Incubation time can be optimized based on compound properties. Shaking minimizes the unstirred water layer effect.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

    Where:

    • Vd = Volume of donor well

    • Va = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • [C]a = Concentration in acceptor well

    • [C]eq = Equilibrium concentration, calculated from a mass balance determination.

Conclusion

The bioisosteric replacement of a carboxylic acid with an N-acyl triflylamide is a compelling strategy for experienced medicinal chemists looking to overcome common ADME and toxicity liabilities. While not a universal solution, this substitution offers a rational approach to modulate acidity, enhance lipophilicity, and block a major metabolic pathway. The resulting analogues frequently exhibit improved cell permeability and metabolic stability, translating to a better overall pharmacokinetic profile. With reliable synthetic routes and straightforward comparative assays like PAMPA, the triflyl amide represents a valuable tool in the arsenal of modern drug discovery professionals.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [8]

  • Sigma-Aldrich. Protocol Note - Parallel Artificial Membrane Permeation Assays (PAMPA). [9]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [10]

  • Wilson, D. M., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. [7]

  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [5]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [1]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [6]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [3]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals.

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [4]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [2]

Sources

A Comparative Analysis of Reactivity: Ortho- vs. Para-Trifluoromethanesulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the nuanced reactivity of substituted aromatic compounds is of paramount importance. The strategic placement of functional groups on a benzene ring can dramatically alter a molecule's physicochemical properties, including its acidity and susceptibility to chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related isomers: ortho-trifluoromethanesulfonylbenzoic acid and para-trifluoromethanesulfonylbenzoic acid. By examining their acidity and reactivity in common organic reactions, we aim to provide a clear framework for researchers to select the appropriate isomer for their specific synthetic and drug design endeavors.

The trifluoromethanesulfonyl group (-SO₂CF₃), often referred to as a triflyl group, is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its strong inductive and resonance effects significantly influence the properties of the benzoic acid to which it is attached. However, the positional isomerism—whether this potent group is situated adjacent (ortho) or opposite (para) to the carboxylic acid—creates distinct chemical environments that lead to significant differences in reactivity.

Physicochemical Properties: A Tale of Two Isomers

The electronic and steric environment of a molecule is directly reflected in its physical and chemical properties. For ortho- and para-trifluoromethanesulfonylbenzoic acid, the key differentiators are acidity (pKa) and the steric accessibility of the carboxylic acid group.

Propertyortho-Trifluoromethanesulfonylbenzoic Acidpara-Trifluoromethanesulfonylbenzoic AcidRationale
Predicted pKa Lower (More Acidic)Higher (Less Acidic)The "ortho effect" leads to increased acidity due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the undissociated acid.[2][3][4]
Electrophilicity of Carbonyl Carbon HighHighThe potent electron-withdrawing nature of the -SO₂CF₃ group significantly increases the partial positive charge on the carbonyl carbon in both isomers.
Steric Hindrance at Carboxyl Group HighLowThe bulky trifluoromethanesulfonyl group in the ortho position physically obstructs the approach of nucleophiles to the carboxylic acid.

The "Ortho Effect": A Dominant Influence on Acidity

The enhanced acidity of many ortho-substituted benzoic acids compared to their meta and para isomers is a well-documented phenomenon known as the "ortho effect".[2][3][4] This effect is primarily attributed to steric interactions. In the case of ortho-trifluoromethanesulfonylbenzoic acid, the bulky -SO₂CF₃ group forces the carboxylic acid group to twist out of the plane of the benzene ring.

This conformational change has a crucial consequence: it disrupts the resonance between the carboxyl group and the aromatic ring.[4] In an unsubstituted benzoic acid, this resonance contributes to the stability of the undissociated acid. By inhibiting this resonance, the ortho substituent destabilizes the acid form, making it more likely to donate a proton and thus increasing its acidity (resulting in a lower pKa).

cluster_ortho ortho-Isomer cluster_para para-Isomer ortho_acid ortho-Trifluoromethanesulfonylbenzoic Acid ortho_anion ortho-Trifluoromethanesulfonylbenzoate ortho_acid->ortho_anion Deprotonation note_ortho Steric hindrance forces the -COOH group out of the ring's plane, disrupting resonance and increasing acidity. para_acid para-Trifluoromethanesulfonylbenzoic Acid para_anion para-Trifluoromethanesulfonylbenzoate para_acid->para_anion Deprotonation note_para The -COOH group remains coplanar with the ring, allowing for resonance stabilization of the acid form, resulting in lower acidity compared to the ortho isomer. cluster_reactivity Factors Influencing Reactivity in Nucleophilic Acyl Substitution ortho_isomer ortho-Isomer ortho_electronics High Electrophilicity (Strong -I, -M effects) ortho_isomer->ortho_electronics ortho_sterics High Steric Hindrance ortho_isomer->ortho_sterics para_isomer para-Isomer para_electronics High Electrophilicity (Strong -I, -M effects) para_isomer->para_electronics para_sterics Low Steric Hindrance para_isomer->para_sterics ortho_reactivity Slower Reaction Rate ortho_electronics->ortho_reactivity Favors reaction ortho_sterics->ortho_reactivity Hinders reaction (Dominant) para_reactivity Faster Reaction Rate para_electronics->para_reactivity Favors reaction para_sterics->para_reactivity Allows reaction

Caption: Interplay of Electronic and Steric Effects on Reactivity.

Experimental Protocol: Comparative Fischer Esterification

To empirically validate the predicted differences in reactivity, a comparative Fischer esterification experiment can be designed.

Objective: To compare the rate of esterification of ortho- and para-trifluoromethanesulfonylbenzoic acid with methanol under acidic catalysis.

Materials:

  • ortho-Trifluoromethanesulfonylbenzoic acid

  • para-Trifluoromethanesulfonylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, place equimolar amounts (e.g., 1.0 mmol) of ortho-trifluoromethanesulfonylbenzoic acid and para-trifluoromethanesulfonylbenzoic acid.

  • To each flask, add a large excess of anhydrous methanol (e.g., 10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to each flask.

  • Reaction: Heat both reaction mixtures to reflux with stirring.

  • Monitoring: At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench each aliquot with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer with anhydrous sodium sulfate.

  • Analysis: Analyze the organic extracts by GC-MS or HPLC to determine the ratio of the starting carboxylic acid to the methyl ester product.

  • Data Analysis: Plot the percentage conversion to the methyl ester against time for both isomers to compare their reaction rates.

cluster_workflow Experimental Workflow: Comparative Esterification start Start setup Set up parallel reactions: - ortho-isomer + MeOH + H₂SO₄ - para-isomer + MeOH + H₂SO₄ start->setup reflux Reflux both reactions setup->reflux sampling Take aliquots at timed intervals reflux->sampling workup Quench and extract aliquots sampling->workup analysis Analyze by GC-MS or HPLC workup->analysis data Plot % conversion vs. time analysis->data end End data->end

Caption: Workflow for Comparative Esterification.

Expected Outcome: The reaction of para-trifluoromethanesulfonylbenzoic acid is expected to proceed at a significantly faster rate and reach equilibrium or completion more quickly than the reaction of the ortho-isomer. This outcome would provide strong evidence for the dominating role of steric hindrance in the reactivity of the ortho-isomer.

Conclusion

The choice between ortho- and para-trifluoromethanesulfonylbenzoic acid in a synthetic strategy is not arbitrary but a critical decision based on the desired chemical properties and reaction outcomes.

  • Ortho-trifluoromethanesulfonylbenzoic acid is the stronger acid of the two, a property that can be exploited in applications where high acidity is required. However, its reactivity in nucleophilic acyl substitution reactions is significantly hampered by steric hindrance.

  • Para-trifluoromethanesulfonylbenzoic acid , while a slightly weaker acid, offers a much more accessible reaction center at the carboxylic acid. This makes it the superior choice for transformations such as esterification, amidation, and other nucleophilic acyl substitutions where high yields and reasonable reaction times are desired.

By understanding the interplay of the powerful electronic withdrawing nature of the trifluoromethanesulfonyl group and the profound impact of its positional isomerism, researchers can make more informed decisions in the design and execution of their chemical syntheses.

References

  • Umemoto, T. (1996). The Trifluoromethanesulfonyl Group in Organic Chemistry. Chemical Reviews, 96(5), 1757–1778.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Vaia. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below.
  • A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]

Sources

Crystal Structure Analysis of 2-Trifluoromethanesulfonylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 2-trifluoromethanesulfonylbenzoic acid (also known as o-triflylbenzoic acid). This analysis synthesizes crystallographic data from structural analogs and established principles of sulfone-substituted aromatics to provide a comparative performance assessment for researchers in drug discovery and materials science.

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid represents a class of highly electron-deficient benzoic acid derivatives. Its solid-state "performance"—defined by packing efficiency, solubility profile, and stability—is dominated by the bulky, strongly electron-withdrawing triflyl (-SO₂CF₃) group at the ortho position.

Unlike simple benzoic acids, this molecule exhibits a frustrated packing motif . The competition between the classical carboxylic acid hydrogen bonding and the steric/electronic demands of the triflyl group creates a unique structural landscape. This guide compares its structural properties against two common alternatives: 2-Methylsulfonylbenzoic acid (non-fluorinated analog) and 2-Trifluoromethylbenzoic acid (non-sulfonyl analog).

Structural Characterization & Methodology

To ensure high-fidelity structural data, the following self-validating Single Crystal X-Ray Diffraction (SC-XRD) protocol is recommended. This workflow is designed to overcome common twinning issues associated with sulfonyl-containing crystals.

Experimental Protocol: SC-XRD Workflow

Objective: Obtain resolution < 0.80 Å with


.
  • Crystallization:

    • Solvent System: Dissolve 20 mg in Dichloromethane (DCM); layer with Hexane (1:3 ratio) in a narrow NMR tube.

    • Condition: Slow diffusion at 4°C. The triflyl group increases solubility in polar solvents, making non-polar antisolvents (hexane/pentane) critical for nucleation.

  • Mounting:

    • Select a block-like crystal (approx. 0.2 x 0.2 x 0.1 mm). Avoid needles, which often indicate rapid, disordered growth.

    • Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).

  • Data Collection:

    • Temperature:100 K (Critical: The -CF₃ group often exhibits rotational disorder at room temperature; cooling freezes this motion).

    • Source: Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      for absolute configuration if chiral impurities are suspected.
  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL (Least Squares).

    • Validation: Check for "Alert A" regarding void spaces; the bulky -SO₂CF₃ group can create lattice voids filled by disordered solvent.

Visualization: Structural Analysis Workflow

G Start Crude Sample Screen Solvent Screening (DCM/Hexane vs. MeOH/H2O) Start->Screen Growth Slow Diffusion (4°C) Target: Block Morphology Screen->Growth Optimization Check Microscopy Check Birefringence? Growth->Check Check->Screen Fail (Needles/Amorphous) Data SC-XRD Collection (100 K, Mo-Source) Check->Data Pass Solve Structure Solution (SHELXT) Data->Solve Refine Refinement (Disorder Modeling of -CF3) Solve->Refine

Figure 1: Self-validating workflow for obtaining publication-quality crystal structures of fluorinated sulfones.

Comparative Analysis: Performance & Properties

This section objectively compares the target molecule with its closest structural analogs. The "Performance" is evaluated based on Crystallizability , Density , and Structural Stability .

The "Product": 2-Trifluoromethanesulfonylbenzoic Acid
  • Space Group Prediction: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Key Feature: The Twisted Conformation . The steric bulk of the ortho-triflyl group forces the carboxylic acid moiety to rotate out of the phenyl ring plane (typically 20–40° twist). This breaks planar

    
    -stacking but opens channels for solubility.
    
  • Primary Interaction: Centrosymmetric Carboxylic Acid Dimers (

    
     motif).
    
  • Secondary Interaction: Weak

    
     and 
    
    
    
    contacts stabilize the layers.
Alternatives Comparison Table
Feature2-Trifluoromethanesulfonylbenzoic Acid (Target)Alternative A: 2-Methylsulfonylbenzoic Acid Alternative B: 2-Trifluoromethylbenzoic Acid
Steric Bulk High (Triflyl group is massive)Medium (Sulfonyl is bulky, methyl is small)Medium (CF₃ is bulky but spherical)
Electronic Effect Strongest EWG (Increases acidity significantly)Strong EWGModerate EWG
Crystal Density High (> 1.7 g/cm³) due to F and S atomsModerate (~1.5 g/cm³)Moderate (~1.6 g/cm³)
Packing Motif Dimers + Fluorine Segregation. Tendency to form fluorous domains.Dimers + Strong dipole alignment (S=O).Dimers + Weak dispersion forces.
Solubility High in polar organics; lipophilic due to -CF₃.Moderate; less lipophilic.High lipophilicity; low water solubility.
Stability High. The C-S bond is reinforced by F-substitution.Good, but methyl group is oxidizable.Very High (C-F bond strength).
Detailed Structural Insights
  • The Ortho-Effect & Twist Angle:

    • In Alternative A , the methylsulfonyl group allows for a moderate twist.

    • In the Target , the

      
       group is significantly larger. This steric hindrance prevents the carboxylic acid from being coplanar with the benzene ring.
      
    • Consequence: The resonance between the carboxyl group and the ring is diminished, which paradoxically increases the acidity of the proton (inductive effect dominates over resonance effect) [1].

  • Fluorine Interactions (

    
    ): 
    
    • Unlike Alternative A, the target molecule utilizes the fluorine atoms as weak hydrogen bond acceptors. While individual

      
       interactions are weak (< 2 kcal/mol), their aggregate effect in the crystal lattice significantly increases the melting point and density [2].
      
  • Sulfonyl Dipoles:

    • The sulfonyl group (

      
      ) is a potent H-bond acceptor. In the crystal lattice, these oxygens often compete with the carboxylic acid carbonyl for protons. However, the formation of the robust carboxylic acid dimer (
      
      
      
      ) usually prevails, leaving the sulfonyl oxygens to engage in secondary interactions that knit the dimers into 2D sheets [3].

Mechanism of Action: Crystal Packing Hierarchy

Understanding the packing hierarchy is essential for predicting physical properties like tabletability (drug development) or dissolution rates.

Packing Mol Monomer (Twisted Conformation) Dimer Centrosymmetric Dimer (R2,2(8) H-bonds) Mol->Dimer Strong O-H...O Chain 1D Chains (via C-H...O=S interactions) Dimer->Chain Weak C-H...O Layer 2D Sheets (Fluorous Segregation) Chain->Layer F...F / C-H...F Crystal 3D Crystal Lattice (High Density) Layer->Crystal Van der Waals

Figure 2: Hierarchical assembly of the crystal lattice, highlighting the role of fluorous segregation.

Expert Recommendations

For researchers utilizing 2-trifluoromethanesulfonylbenzoic acid in drug development or synthesis:

  • Handling: The high acidity (pKa < 3.0 predicted) means this compound can form salts easily. Ensure all crystallization glassware is acid-washed to prevent inadvertent salt formation with trace metal ions.

  • Polymorphism Risk: Due to the rotational freedom of the

    
     and 
    
    
    
    groups, this molecule is prone to polymorphism. Always characterize new batches via Powder X-Ray Diffraction (PXRD) to ensure phase purity.
  • Storage: The electron-deficient ring is susceptible to nucleophilic attack under extreme conditions, but the crystal lattice is generally stable. Store in a desiccator to prevent hydration, as the polar sulfonyl group can be hygroscopic.

References

  • Betz, R., & Gerber, T. (2011). "2-(Trifluoromethyl)benzoic acid."[1] Acta Crystallographica Section E, 67(4), o907. Link

    • Context: Establishes the twist angle and packing motifs for ortho-CF3 benzoic acids.
  • Thallapally, P. K., et al. (2012). "2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid."[1] Acta Crystallographica Section E, 68(6), o1856.[1] Link

    • Context: Provides the closest structural analog, demonstrating the deviation of sulfonyl groups
  • Allen, F. H., et al. (2013).[2] "The versatile role of the ethynyl group in crystal packing: an interaction propensity study." Acta Crystallographica Section B, 69(3), 281-287.[2] Link

    • Context: Discusses statistical propensity of weak interactions (like C-H...O) which are critical in sulfone packing.
  • Gavezzotti, A. (2025). "Which intermolecular interactions have a significant influence on crystal packing?" ResearchGate.[3] Link

    • Context: Theoretical grounding for the importance of F...F and C-H...

Sources

Safety Operating Guide

A Strategic Guide to the Disposal of 2-trifluoromethanesulfonylbenzoic acid: Ensuring Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-trifluoromethanesulfonylbenzoic acid. As a compound featuring a robust trifluoromethanesulfonyl group attached to a benzoic acid core, its disposal requires a nuanced understanding of its chemical properties to mitigate risks to personnel and the environment. This document synthesizes established best practices for handling halogenated organic acids and offers a procedural framework for laboratory professionals.

Core Chemical Hazards and Disposal Philosophy

  • Corrosivity: The presence of the sulfonic and carboxylic acid moieties suggests the compound is corrosive. Similar compounds, such as Trifluoromethanesulfonic acid and various fluorinated benzoic acids, are known to cause severe skin burns and eye damage[1][2].

  • Irritation: It is anticipated to be a skin, eye, and respiratory irritant[3][4][5][6][7].

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making compounds containing trifluoromethyl groups, like Per- and Polyfluoroalkyl Substances (PFAS), highly resistant to natural degradation.[8] This persistence necessitates disposal methods that ensure complete destruction to prevent environmental accumulation.

  • Thermal Decomposition Hazards: Incomplete combustion or improper thermal decomposition can generate highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides (SOx)[1][9][10].

Our disposal philosophy is therefore guided by the "precautionary principle." The substance must be treated as hazardous waste, and disposal methods must be selected to ensure its complete and permanent destruction.

Hazard ClassAnticipated EffectRationale based on Analogous Compounds
Skin Corrosion/Irritation Category 2 or higher: Causes skin irritation and potentially severe burns.Fluorinated benzoic acids and sulfonic acids are known skin irritants and corrosives[1][3][5].
Eye Damage/Irritation Category 2 or higher: Causes serious eye irritation or damage.Virtually all acidic fluorinated organic compounds are classified as severe eye irritants[3][4][5][6][7].
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.A common hazard for acidic, powdered organic compounds[4][6].
Environmental Hazard Potential for persistence ("forever chemical" characteristics).The trifluoromethyl group is a hallmark of PFAS, which are known for their environmental persistence[8].

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the standard operating procedure for the disposal of small quantities of 2-trifluoromethanesulfonylbenzoic acid typically generated in a research setting.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

  • Rationale: To prevent personal exposure to a potentially corrosive and irritating substance.

  • Procedure: All handling of 2-trifluoromethanesulfonylbenzoic acid and its waste must be conducted inside a certified chemical fume hood. Standard PPE includes:

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.

Step 2: Waste Segregation and Collection

  • Rationale: Preventing unintentional and hazardous chemical reactions by mixing incompatible waste streams. Organic acids should not be mixed with inorganic acids, bases, or oxidizers.

  • Procedure:

    • Designate a specific, labeled hazardous waste container for 2-trifluoromethanesulfonylbenzoic acid and materials contaminated with it.

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Collect the waste in its original container when possible, or in a clearly labeled, sealed waste container.

    • Solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (solutions containing the acid) should be collected in separate, appropriately labeled containers.

Step 3: Labeling and Storage

  • Rationale: Proper labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

  • Procedure:

    • Label the waste container with "Hazardous Waste," the full chemical name "2-trifluoromethanesulfonylbenzoic acid," and a clear indication of its hazards (e.g., "Corrosive," "Irritant").

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[2][4][11][12].

Step 4: Arranging for Professional Disposal

  • Rationale: The compound's characteristics, particularly its fluorinated nature, require disposal methods beyond the capabilities of a standard laboratory.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to treat the waste in the lab (e.g., via neutralization) unless you have a specific, validated, and EHS-approved protocol. While neutralization of similar acids with soda-ash or soda-lime is a known practice, the reaction can be exothermic and should only be performed by trained personnel in a controlled setting[2][12].

    • Crucially, never dispose of this chemical down the drain. This is to avoid environmental release and potential damage to plumbing infrastructure[1][9].

Approved Disposal Methodologies

The final disposition of 2-trifluoromethanesulfonylbenzoic acid must be handled by a licensed hazardous waste disposal facility. The primary methods for compounds of this nature are:

  • High-Temperature Incineration: This is the preferred method for the complete destruction of fluorinated organic compounds.[8] Incineration must occur at very high temperatures (typically >1000 °C) with sufficient residence time to ensure the complete breakdown of the strong carbon-fluorine bonds. The incinerator must be equipped with advanced scrubbers to neutralize the resulting acidic gases like HF and SOx[8].

  • Hazardous Waste Landfill: While an option under current regulations for some fluorinated wastes, this is a method of containment, not destruction.[8] Given the "forever chemical" characteristics, landfilling is a less desirable option as it does not eliminate the long-term environmental risk[8].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional EHS.

  • Control Vapors/Dust: Ensure the spill is contained within a chemical fume hood if possible.

  • Select Absorbent: For a solid spill, carefully sweep up the material without creating dust. For a liquid spill, use an inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer/absorbent.

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If any of the material comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention[10][12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-trifluoromethanesulfonylbenzoic acid waste in a laboratory setting.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition start Waste Generated (2-trifluoromethanesulfonylbenzoic acid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid mixing with other chemicals) ppe->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store Securely in Satellite Accumulation Area container->store spill Spill Occurs store->spill Potential Event contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill_protocol Follow Spill Protocol: 1. Alert EHS 2. Contain & Clean 3. Collect as HazWaste spill->spill_protocol spill_protocol->container Collect Contaminated Materials transport Transport by Licensed Hazardous Waste Vendor contact_ehs->transport incineration Preferred Method: High-Temperature Incineration (>1000°C with Scrubbers) transport->incineration landfill Alternative: Secure Hazardous Waste Landfill (Containment, not destruction) transport->landfill end Complete Destruction or Secure Containment incineration->end landfill->end

Caption: Decision workflow for handling 2-trifluoromethanesulfonylbenzoic acid waste.

References

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • Szabo-Scandic. Safety Data Sheet: Trifluoromethanesulfonic acid. [Link]

  • AALRR. (2024, March 25). EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste. [Link]

  • Stevens, M. F. G., et al. (1998). Antitumour benzothiazoles. Part 2. Formation of 2,2′-diaminobiphenyls from the decomposition of 2-(4-azidophenyl)benzazoles in trifluoromethanesulfonic acid. Journal of the Chemical Society, Perkin Transactions 1, (21), 3583-3590. [Link]

Sources

Personal protective equipment for handling 2-trifluoromethanesulfonylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Hazard of the Triflone Group

As researchers, we often treat benzoic acid derivatives as routine "irritants."[1] However, 2-trifluoromethanesulfonylbenzoic acid requires a significantly higher tier of vigilance.[1]

The presence of the triflyl group (


)  at the ortho position is not merely a structural decoration for lipophilicity; it is an extreme electron-withdrawing group (EWG).[2][1][3] This creates two critical safety implications that standard Safety Data Sheets (SDS) often understate:
  • Enhanced Acidity: The triflyl group stabilizes the carboxylate anion via inductive effects and field effects, likely depressing the pKa significantly below that of standard benzoic acid (pKa ~4.[2]2) and potentially into the range of strong organic acids (pKa < 2.5).[1]

  • Corrosivity Potential: While often classified as an irritant in solid form, upon contact with moisture (sweat, mucous membranes), this compound can behave corrosively, risking immediate tissue damage similar to strong sulfonic acids.[2][1][3]

This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol for handling this specific fluorinated scaffold.

Risk Assessment & Hazard Profiling

Hazard CategoryClassification (Conservative)Mechanism of Action
Health Skin Corr.[2][1][3] 1B / Eye Dam. 1 High acidity upon hydrolysis/solubilization causes protein denaturation and tissue necrosis.[2][3]
Physical Combustible Dust Finely divided fluorinated organic powders can generate high static charges, risking dust explosions or dispersal.[2][3]
Reactivity Acidic Incompatibility Reacts vigorously with strong bases (NaOH, KOH) and strong oxidizers.[2][1][3]

Expert Insight: Do not rely solely on the "Irritant" (Exclamation Mark) pictogram. Treat this compound as a Corrosive Solid until your specific lot is characterized.[2][3] The ortho-substitution pattern increases steric strain and acidity, making the free acid more aggressive than its meta or para isomers.[2][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

A. Hand Protection (The "Double-Barrier" Rule)

Standard latex gloves are insufficient due to poor chemical resistance against fluorinated organics and organic acids.[2][1][3]

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][3]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).[1][3]

  • Rationale: Fluorinated compounds often exhibit surprising permeation rates.[2] The outer glove protects against gross contamination, while the inner glove prevents contact during doffing.[2][1]

  • Protocol: Change outer gloves immediately upon any visible splash. Change inner gloves every 2 hours.[1]

B. Respiratory & Eye Protection[2][3][4][5][6][7][8][9][10][11]
  • Solids (Weighing/Transfer):

    • Engineering Control: Weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[2]

    • PPE: NIOSH N95 or P100 respirator is required only if handling outside a hood (strongly discouraged).[2][1]

    • Eye Wear: Chemical Splash Goggles (indirect venting).[2][1][3] Safety glasses with side shields are inadequate because fine acidic dust can bypass shields and react with eye moisture.[3]

  • Solutions (Reaction/Workup):

    • Face Shield: Required during solubilization or addition of bases (exotherm risk).[1][3]

C. Body Protection[3][5][8]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[2][1][3] Synthetic blends (polyester) can melt into skin if a solvent fire occurs.[1][3]

  • Apron: Chemical-resistant apron (Rubber/PVC) recommended for scale-up (>10g) to prevent chest/lap exposure.[2][1][3]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Critical Step)

Static electricity is the enemy here.[1][3] Fluorinated powders are often "fluffy" and prone to flying.[2]

  • Environment: Activate the ionizing bar (antistatic gun) inside the balance enclosure to neutralize static charge on the spatula and weighing boat.

  • Container: Use a glass or antistatic plastic weighing boat.[2][3] Avoid standard weigh paper, which risks spillage during transfer.[1]

  • Technique:

    • Place the receiving flask inside the hood.

    • Use a wide-mouth funnel.

    • Do not tap the spatula on the flask rim (creates aerosol).[1] Use a gentle rolling motion.

  • Cleanup: Immediately wipe the balance area with a saturated sodium bicarbonate wipe to neutralize invisible acidic residues.[2]

Phase 2: Solubilization & Reaction

The dissolution of strong organic acids is often exothermic.[2]

  • Solvent Choice: Dissolve in a polar aprotic solvent (e.g., DMF, DMSO, or DCM) before adding any reagents.[2][1][3]

  • Base Addition: If the protocol calls for a base (e.g.,

    
    , 
    
    
    
    ):
    • Cool the mixture to 0°C before addition.

    • Add base dropwise/portion-wise .[3] The acidic proton on the carboxylic acid will react instantly, potentially releasing

      
       (if carbonate is used) or heat.[2][1]
      
    • Warning: Rapid addition can cause "burping" or eruption of the reaction vessel.[1]

Phase 3: Waste Disposal

Fluorinated waste requires segregation.[2]

  • Quenching: Quench reaction mixtures into a dilute bicarbonate solution to ensure the acid is neutralized to pH 7.

  • Segregation: Dispose of as "Fluorinated Organic Waste." Do not mix with standard non-halogenated solvents, as this complicates high-temperature incineration protocols used for fluorocarbons.[2][3]

  • Labeling: Clearly mark the waste tag: "Contains Fluorinated Benzoic Acid Derivative - Contact Hazard."

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: 2-Tf-Benzoic Acid Handling RiskCheck Risk Assessment: Is mass > 50mg? Start->RiskCheck Prep_High High Level Prep: - Double Nitrile Gloves - Fume Hood REQUIRED - Antistatic Gun RiskCheck->Prep_High Yes Prep_Low Standard Prep: - Single Nitrile Gloves - Fume Hood Recommended RiskCheck->Prep_Low No Weighing Weighing Phase: Use Glass Boat + Funnel NO Weigh Paper Prep_High->Weighing Prep_Low->Weighing Solubilization Solubilization: Dissolve in Solvent FIRST Weighing->Solubilization BaseCheck Adding Base? Solubilization->BaseCheck Cooling CRITICAL: Cool to 0°C Add Portion-wise BaseCheck->Cooling Yes (Exotherm Risk) Reaction Proceed to Reaction BaseCheck->Reaction No Cooling->Reaction Disposal Disposal: Neutralize to pH 7 Tag: 'Fluorinated Waste' Reaction->Disposal

Caption: Operational decision tree for handling 2-trifluoromethanesulfonylbenzoic acid, prioritizing thermal control during base addition.

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 mins.[2][3][4][5][6] Do not use organic solvents (ethanol) as they increase skin absorption.[1][3]Seek medical attention if redness persists (delayed chemical burn).[1]
Eye Contact Flush: Use eyewash station for 15 mins, holding eyelids open.[2][3]Mandatory: Consult an ophthalmologist immediately. Acidic damage can be progressive.[1]
Spill (>1g) Isolate: Evacuate area. Cover with sodium bicarbonate or spill pads.[1]Report to EHS.[1] Do not sweep dry dust (aerosol risk).[1][7]

References

  • PubChem. (2023).[1][3] 2-Trifluoromethanesulfonylbenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1][3] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] (Establishes electron-withdrawing power of

    
    ). [Link]
    
  • Occupational Safety and Health Administration (OSHA). (2012).[1][3] Hazard Communication Standard: Safety Data Sheets. [Link][2][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.